B1577012 Dermaseptin-J1

Dermaseptin-J1

Cat. No.: B1577012
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-J1 is a synthetic cationic antimicrobial peptide (CAP) that belongs to the Dermaseptin family, first isolated from the skin secretions of Phyllomedusine frogs . These peptides are a crucial component of the frog's innate immune system . As a research chemical, this compound serves as a powerful tool for investigating novel therapeutic strategies against a broad spectrum of pathogens and cancer cells . The peptide's mechanism of action is characterized by its initial electrostatic attraction to negatively charged microbial cell surfaces . Subsequently, its amphipathic α-helical structure allows it to integrate into and disrupt the lipid bilayer of the target cell membrane . This membrane disruption occurs via a carpet-like or pore-forming mechanism, leading to rapid cell lysis and death . This non-specific, physical mode of action is a significant area of study as it presents a substantial barrier to the development of microbial resistance compared to conventional antibiotics . In vitro research applications for this compound include studies against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa . Furthermore, its potential is explored in oncology research, as some cancer cells exhibit surface properties that make them susceptible to membrane-disrupting peptides . Investigations into its interaction with Leishmania parasite membranes also highlight its value in antiparasitic research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human and animal use. All handling must be performed by qualified and licensed professionals in a controlled laboratory setting.

Properties

bioactivity

Antimicrobial

sequence

GLWKNMLSGIGKLAGQAALGAVKTLV

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Dermaseptin-J1 Peptide Profile and Engineering

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Dermaseptin-J1 , a cationic antimicrobial peptide (AMP). It is structured for researchers in peptide therapeutics and drug discovery.[1]

Executive Summary

This compound (DRS-J1) is a 26-residue, cationic, amphipathic antimicrobial peptide originally isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia). Belonging to the broad Dermaseptin superfamily, it is characterized by a tryptophan residue at position 3 and a conserved mid-region motif.[2][3] DRS-J1 exhibits potent membranolytic activity against Gram-negative bacteria and fungi, making it a scaffold of interest for overcoming antibiotic resistance. This guide details its physicochemical properties, synthesis protocols, and mechanism of action.

Physicochemical Identity

The precise amino acid sequence and molecular characteristics are critical for quality control during synthesis and formulation.

Sequence and Nomenclature[3]
  • UniProt Accession: P86635

  • Source Organism: Phasmahyla jandaia (Amphibia, Hylidae)[4]

  • Sequence (One-Letter): GLWKNMLSGIGKLAGQAALGAVKTLV-NH2[3]

  • Sequence (Three-Letter): Gly-Leu-Trp-Lys-Asn-Met-Leu-Ser-Gly-Ile-Gly-Lys-Leu-Ala-Gly-Gln-Ala-Ala-Leu-Gly-Ala-Val-Lys-Thr-Leu-Val-NH₂

  • C-Terminal Modification: Amidation (-NH₂) is essential for biological stability and cationic charge retention.

Molecular Parameters

The following data is based on the amidated sequence.

ParameterValueNotes
Peptide Length 26 Amino AcidsTruncated variants often lose potency.
Molecular Formula C₁₂₃H₂₁₁N₃₅O₃₀S₁Includes C-terminal amide.
Monoisotopic Mass 2694.57 DaTheoretical (Calculated).
Average Mass 2696.25 DaFor low-res MS validation.
Isoelectric Point (pI) ~10.58Highly cationic at physiological pH.
Net Charge (pH 7.0) +3Derived from 3 Lys residues + N-terminus.
Hydrophobicity ~50%High ratio supports membrane insertion.

Structural Biology & Mechanism

This compound is a linear alpha-helical peptide . In aqueous solution, it adopts a random coil conformation. Upon interaction with the hydrophobic environment of a lipid bilayer (or membrane-mimetic solvents like TFE), it undergoes a rapid folding transition into an amphipathic


-helix.
The Amphipathic Helix

The helix is segregated into two distinct faces:

  • Hydrophobic Face: Composed of Leu, Val, Ile, Met, Ala, and Trp residues. This face anchors the peptide into the lipid fatty acid chains.

  • Hydrophilic (Cationic) Face: Composed of Lys, Ser, Thr, Gln, and Asn. This face interacts with the negatively charged phosphate headgroups of bacterial membranes and the aqueous solvent.

Mechanism of Action: The Carpet Model

Unlike pore-formers that insert perpendicularly (Barrel-Stave), this compound typically follows the Carpet Mechanism .

  • Step 1 (Electrostatic Attraction): The cationic peptide binds to the anionic bacterial membrane surface.

  • Step 2 (Accumulation): Peptides align parallel to the membrane surface, covering it like a "carpet."

  • Step 3 (Disruption): Once a threshold concentration is reached, the membrane curvature is disturbed, leading to micellization and disintegration of the bilayer.

Mechanism Start This compound (Random Coil) Membrane Bacterial Membrane (Anionic Surface) Start->Membrane Diffusion Binding Electrostatic Binding (Helix Formation) Membrane->Binding Charge Interaction Accumulation Surface Accumulation (Carpet Alignment) Binding->Accumulation Amphipathic Folding Threshold Critical Concentration Reached Accumulation->Threshold Peptide Density > Lipid Lysis Membrane Micellization (Cell Death) Threshold->Lysis Detergent-like Effect

Figure 1: The "Carpet Model" mechanism of action for this compound, illustrating the transition from solution to membrane disruption.

Experimental Protocols: Synthesis & Purification

To ensure high purity (>95%) for biological assays, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the industry standard.

Synthesis Workflow (Fmoc-SPPS)

Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) is required to generate the C-terminal amide.

  • Swelling: Swell resin in DMF (Dimethylformamide) for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Coupling:

    • Activate amino acid (5 eq) with HBTU/HCTU (5 eq) and DIPEA (10 eq).

    • Reaction time: 45–60 min under vortexing.

    • Note: Double couple bulky residues (Val, Ile, Thr) or the N-terminal region to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

    • Time: 2–3 hours at room temperature.

    • Precipitate in cold diethyl ether.

Purification & Characterization

Crude peptide must be purified via RP-HPLC and verified by Mass Spectrometry.[5]

Purification Crude Crude Peptide (Ether Precipitate) Dissolve Solubilization (10% Acetic Acid or H2O) Crude->Dissolve HPLC Prep RP-HPLC (C18 Column) Dissolve->HPLC Gradient Gradient Elution (0-60% ACN in 0.1% TFA) HPLC->Gradient Fraction Fraction Collection (UV 220/280 nm) Gradient->Fraction QC QC: ESI-MS & Analytical HPLC Fraction->QC QC->HPLC If Purity <95% Lyophil Lyophilization (Final Powder) QC->Lyophil If Purity >95%

Figure 2: Purification workflow ensuring removal of truncated by-products and scavengers.

Biological Activity Profile

This compound is a broad-spectrum antibiotic with distinct selectivity.

Antimicrobial Spectrum[1]
  • Gram-Negative Bacteria: Highly active against E. coli, P. aeruginosa, and K. pneumoniae. The outer membrane does not significantly impede J1 due to its self-promoted uptake capability.

  • Gram-Positive Bacteria: Active against S. aureus, though MIC values may be slightly higher compared to Gram-negatives due to the thick peptidoglycan layer.

  • Fungi: Potent activity against Candida albicans and Cryptococcus neoformans.

  • Protozoa: Like many dermaseptins, J1 shows activity against Leishmania species.[6]

Cytotoxicity (Hemolysis)

A critical parameter for therapeutic viability is the therapeutic index (TI).

  • Hemolytic Activity: this compound generally shows low hemolysis at MIC concentrations but can lyse erythrocytes at higher concentrations (>50-100 µM).

  • Optimization: To improve TI, researchers often substitute hydrophobic residues on the non-polar face with Alanine or introduce D-amino acids to destabilize the helix slightly, reducing mammalian membrane toxicity while retaining antibacterial efficacy.

References

  • UniProt Consortium. (2024). UniProtKB - P86635 (DMSJ1_PHAJN). UniProt.[7] [Link]

  • Lara, R. et al. (2010). Biochemical characterization of the skin secretion from the frog Phasmahyla jandaia. Toxicon. [Link]

  • Antimicrobial Peptide Database (APD3). (2024). AP01659: this compound.[3] University of Nebraska Medical Center. [Link][3][8]

  • Nicolas, P. & El Amri, C. (2009).[9] The dermaseptin superfamily: A gene-based combinatorial library of antimicrobial peptides. Biochimie. [Link]

  • Mor, A. (2000). Peptide-based antibiotics: A potential answer to raging antimicrobial resistance. Drug Development Research. [Link]

Sources

Phasmahyla jandaia Peptidomics: A Technical Guide to Skin Secretion Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The skin secretion of the Jandaia leaf frog (Phasmahyla jandaia), a phyllomedusine anuran endemic to the Brazilian Espinhaço range, represents a sophisticated chemical arsenal. Unlike common hylids, P. jandaia possesses a hyper-diverse peptidome containing over 57 distinct bioactive peptides. This guide analyzes the structural and functional characteristics of its two primary antimicrobial peptide (AMP) families—Dermaseptins (DMS-Pj) and Phylloseptins (PLS-Pj) .

For drug development professionals, P. jandaia AMPs offer a unique template: they exhibit potent cytolytic activity against antibiotic-resistant bacteria while maintaining structural conservation (amphipathic


-helices) that allows for rational analog design to minimize mammalian cytotoxicity.

Biological Source & Peptidomic Context[1][2][3][4][5][6][7][8][9][10][11]

The Biological Machinery

Phasmahyla jandaia utilizes a holocrine secretion mechanism.[1] Upon stress or adrenergic stimulation, granular glands in the dorsal skin rupture, releasing a cocktail of bioactive molecules.

  • Taxonomy: Family Phyllomedusidae (formerly Hylidae).

  • Key Characteristic: This subfamily is distinct for producing "distinctins" and highly specific dermaseptins not found in other anurans.

The P. jandaia Peptidome Profile

Research by Gomes et al. (2010) utilized de novo sequencing to map the P. jandaia peptidome, revealing a complex mixture:

Peptide FamilyStructural SignaturePrimary Target/Function
Dermaseptins (DMS-Pj) Trp residue at position 3; Lys-rich; Amphipathic

-helix.
Broad-spectrum antimicrobial (Gram+/-), yeasts, enveloped viruses.
Phylloseptins (PLS-Pj) Highly conserved N-terminal FLSLI...; C-terminal amidation.[2]Antimicrobial, insulin-releasing activity.[2]
Tryptophyllins Pro/Trp-rich sequences.Neuromodulation, smooth muscle contraction.
Hyposins Conserved structure.[3]Hypotensive activity (bradykinin potentiation).

Structural Characterization & Mechanism of Action

The Amphipathic Trigger

Both DMS-Pj and PLS-Pj peptides are unstructured in aqueous solution but undergo a rapid conformational shift to an amphipathic


-helix upon contact with trifluoroethanol (TFE) or membrane environments.
  • Cationic Face: Rich in Lysine (K) and Arginine (R), driving electrostatic attraction to negatively charged bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Hydrophobic Face: Composed of Leucine (L), Isoleucine (I), and Valine (V), facilitating insertion into the lipid bilayer.

Mechanism of Lysis (The "Carpet" Model)

The following diagram illustrates the kinetic pathway of P. jandaia AMPs disrupting a bacterial membrane.

AMP_Mechanism Peptide Unstructured Peptide (Aqueous Phase) Membrane_Contact Electrostatic Attraction (Cationic residues bind anionic lipids) Peptide->Membrane_Contact Diffusion Helix_Formation Conformational Change (Folding into Amphipathic Helix) Membrane_Contact->Helix_Formation Lipid Partitioning Accumulation Surface Accumulation (Carpet Model) Helix_Formation->Accumulation Threshold Concentration Disruption Toroidal Pore Formation / Membrane Solubilization Accumulation->Disruption Critical Micelle Concentration Lysis Cell Lysis & Death Disruption->Lysis Loss of Gradient

Figure 1: Kinetic pathway of membrane disruption by cationic AMPs. The peptide transitions from random coil to helix, accumulates on the surface ("carpet"), and eventually solubilizes the membrane.

Isolation & Purification Protocols

To ensure reproducibility, the following protocol synthesizes standard methodologies for Phyllomedusinae peptide isolation (Gomes et al., 2010; Amiche et al., 2008).

Workflow Visualization

Purification_Workflow Source P. jandaia Specimen Stimulation Electrical Stimulation (5-7V, non-lethal) Source->Stimulation Collection Wash with Ultrapure Water Lyophilization Stimulation->Collection Extraction Acidified Methanol/Ethanol Extraction Collection->Extraction HPLC RP-HPLC (C18 Column) Extraction->HPLC Filter (0.22 µm) Analysis MALDI-TOF MS/MS & Edman Degradation HPLC->Analysis Collect Fractions

Figure 2: Step-by-step purification workflow from specimen to sequence analysis.

Detailed Methodology
Step 1: Secretion Harvesting (Non-Invasive)
  • Protocol: Apply mild electrical stimulation (5–7 V, 100 Hz) to the dorsal granular glands of adult P. jandaia.

  • Collection: Rinse the secretion from the skin using distilled water into a chilled beaker.

  • Preservation: Immediately lyophilize (freeze-dry) the aqueous solution. Rationale: Proteolytic enzymes in the crude secretion can degrade peptides; lyophilization halts this process.

Step 2: Chromatographic Separation (RP-HPLC)
  • System: C18 Reverse-Phase column (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Linear gradient from 0% to 80% Solvent B over 60 minutes at 1 mL/min.

  • Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues, Trp/Tyr).

Step 3: Structural Identification
  • Mass Spectrometry: Analyze fractions via MALDI-TOF MS.[2]

  • Sequencing: Perform de novo sequencing using MS/MS fragmentation or automated Edman degradation.

  • Validation: Look for the C-terminal amidation signal (common in Phylloseptins) which is critical for biological stability.

Therapeutic Potential & Toxicology

The clinical utility of P. jandaia peptides is defined by their Therapeutic Index (TI)—the ratio of hemolytic activity to antimicrobial potency.

Antimicrobial Activity (MIC)

P. jandaia peptides generally display MIC values in the low micromolar range.

Target OrganismTypeTypical MIC Range (µM)Notes
Staphylococcus aureusGram-Positive2.0 – 8.0High susceptibility to Dermaseptins due to exposed peptidoglycan/teichoic acids.
Escherichia coliGram-Negative4.0 – 16.0Requires permeation of outer LPS layer.
Candida albicansFungi5.0 – 20.0Phylloseptins often show enhanced antifungal activity.
Hemolytic Assay (Toxicity Check)

To validate safety, a hemolysis assay using rabbit or human erythrocytes is mandatory.

  • Incubate erythrocytes with peptide concentrations ranging from 1 to 100 µM.

  • Measure hemoglobin release at 540 nm.

  • Goal: HC50 (concentration causing 50% hemolysis) should be >50 µM for a viable drug candidate.

    • Note: Native Dermaseptins can be hemolytic; synthetic analogs (e.g., substituting hydrophobic residues) are often engineered to improve the TI.

References

  • Gomes, F., et al. (2010). Peptidomic dissection of the skin secretion of Phasmahyla jandaia (Bokermann and Sazima, 1978) (Anura, Hylidae, Phyllomedusinae).[3] Toxicon.

  • Amiche, M., et al. (2008). A consistent nomenclature of antimicrobial peptides isolated from frogs of the subfamily Phyllomedusinae.[4] Peptides.

  • Leite, J.R., et al. (2005). Phylloseptins: a novel class of anti-bacterial and anti-protozoan peptides from the Phyllomedusinae frog Phyllomedusa hypochondrialis. Peptides.

  • Nicolas, P. & El Amri, C. (2009). The dermaseptin superfamily: A gene-based combinatorial library of antimicrobial peptides. Applied Microbiology and Biotechnology.

Sources

Structural Divergence in Dermaseptins: A Comparative Analysis of J1 and S1

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional divergence between Dermaseptin-J1 and Dermaseptin-S1.

Executive Summary

The Dermaseptin superfamily, isolated from the skin secretions of Phyllomedusinae frogs, represents a class of cationic antimicrobial peptides (AMPs) characterized by a conserved amphipathic


-helical structure.[1][2][3] While Dermaseptin-S1 (DRS-S1)  serves as the archetypal long-chain peptide (34 residues) with high plasticity, This compound (DRS-J1)  (26 residues) represents a truncated, more rigid variant from Phasmahyla jandaia.

This guide analyzes the structural determinants that differentiate their pharmacological profiles. Specifically, the C-terminal extension in S1 confers unique oligomerization properties and metabolic stability, whereas the compact nature of J1 suggests a mechanism reliant on rapid kinetics and higher diffusion rates. Understanding these differences is critical for engineering peptide therapeutics with optimized therapeutic indices.

Sequence & Physicochemical Characterization

The primary distinction lies in the chain length and the specific amino acid composition of the C-terminal domain. Both peptides share the conserved N-terminal "signal" motif essential for membrane recognition.

Comparative Sequence Alignment
FeatureDermaseptin-S1 (Prototype)This compound (Variant)
Source Phyllomedusa sauvagiiPhasmahyla jandaia
Sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQGLWKNMLSGIGKLAGEAALGAVKTLV
Length 34 Residues26 Residues
Net Charge (pH 7) +4 / +5 (Lys-rich)+3 / +4
Hydrophobicity Moderate (Balanced Amphipathicity)High (Compact Hydrophobic Core)
Conserved Motifs Trp3 (Membrane Anchor), GKAALG (Hinge)Trp3 , GKAALG
Structural Logic
  • The N-Terminal Anchor (Residues 1-5): Both peptides possess a Trp residue at position 3. In S1 (ALW...) and J1 (GLW...), this residue partitions into the membrane interface, anchoring the peptide.

  • The Hinge Region: The GKAALG motif (or similar) acts as a flexible hinge. In S1, this allows the long C-helix to fold back or aggregate. In J1, this motif is closer to the C-terminus, limiting conformational flexibility.

  • The C-Terminal Extension: S1 contains a polar, unstructured tail (...TISQGTQ). J1 terminates abruptly with a hydrophobic patch (...VKTLV). This suggests S1 may interact more with solvent or headgroups, while J1 is driven deeper into the hydrophobic core.

Secondary Structure & Membrane Interaction

Dermaseptins are disordered in aqueous solution but undergo a helix-coil transition in hydrophobic environments (e.g., TFE, SDS micelles, Lipid Bilayers).

Helicity and Amphipathicity
  • Dermaseptin-S1: Forms a helix-hinge-helix structure. The length (34 AA) allows it to span the bilayer (~30-35 Å) completely. The "carpet mechanism" is favored, where peptides coat the surface until a critical concentration triggers pore formation.[2]

  • This compound: Forms a single, rigid amphipathic helix. Its length (~39 Å if fully helical) is sufficient to span the membrane, but its mechanism is likely a "toroidal pore" or direct insertion due to the lack of a stabilizing C-terminal tail.

Visualization of Structural Domains

DermaseptinStructure cluster_S1 Dermaseptin-S1 (34 AA) cluster_J1 This compound (26 AA) S1_N S1 N-Term (ALW Anchor) S1_Core S1 Core Helix (Amphipathic) S1_N->S1_Core J1_N J1 N-Term (GLW Anchor) S1_N->J1_N Conserved Trp3 S1_Hinge Hinge (GKAALG) S1_Core->S1_Hinge S1_C S1 C-Term Tail (Polar/Unstructured) S1_Hinge->S1_C J1_Core J1 Core Helix (Compact) S1_Hinge->J1_Core Motif Shift J1_C J1 C-Term (Hydrophobic Stop) S1_C->J1_C Divergent Tail vs. Truncation J1_N->J1_Core J1_Core->J1_C

Figure 1: Structural domain comparison showing the extended polar tail of S1 versus the compact hydrophobic termination of J1.

Mechanism of Action: The Divergence

The structural differences dictate the mode of bacterial killing.

The Carpet Model (Dominant in S1)

S1 molecules bind parallel to the membrane surface. The positively charged Lys residues interact with anionic phospholipid headgroups. The C-terminal tail stabilizes this "carpet." Upon reaching a threshold concentration, the membrane curvature is disrupted, leading to micellization.

The Toroidal Pore/Insertion (Dominant in J1)

J1, lacking the polar tail, inserts more readily into the hydrophobic core. It likely induces positive curvature strain more rapidly, forming toroidal pores where the peptide and lipids line the pore.

Mechanism Soln Peptides in Solution (Random Coil) Bind Membrane Binding (Helix Formation) Soln->Bind Electrostatic Attraction S1_Agg S1: Surface Accumulation (Carpet Model) Bind->S1_Agg S1 (Long/Flexible) J1_Ins J1: Deep Insertion (Toroidal Pore) Bind->J1_Ins J1 (Short/Rigid) S1_Lysis Membrane Solubilization (Micellization) S1_Agg->S1_Lysis Threshold Reached J1_Leak Rapid Ion Leakage (Depolarization) J1_Ins->J1_Leak Pore Formation

Figure 2: Mechanistic divergence. S1 favors surface accumulation (Carpet), while J1 favors rapid insertion (Pore).

Experimental Protocols for Comparative Analysis

To validate these structural differences in a lab setting, the following protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g) to obtain C-terminal amidation (crucial for stability).

  • Coupling: Fmoc chemistry using HBTU/DIEA (1:1:2 ratio).

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% Water.

  • Purification: RP-HPLC on a C18 column. Gradient: 0-60% Acetonitrile in 0.1% TFA over 60 min.

    • Note: S1 will elute later than J1 due to higher molecular weight, though J1's hydrophobicity is significant.

Circular Dichroism (CD) Spectroscopy

This experiment confirms the helix-coil transition.

  • Preparation: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.4) to 50 µM.

  • Titration: Add Trifluoroethanol (TFE) stepwise (0%, 10%, 30%, 50%).

  • Measurement: Scan 190–250 nm at 25°C.

  • Analysis:

    • Random Coil: Minima at 198 nm (0% TFE).

    • 
      -Helix:  Double minima at 208 nm and 222 nm (30-50% TFE).
      
    • Metric: Calculate % Helicity using

      
      . S1 typically shows ~40-60% helicity; J1 may show higher rigidity (sharper transitions).
      
Minimum Inhibitory Concentration (MIC) Assay
  • Organisms: E. coli (Gram-), S. aureus (Gram+).

  • Method: Broth microdilution in Mueller-Hinton Broth.

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Optical Density (OD600) after 18h at 37°C.

    • Expectation: S1 often shows lower MIC (higher potency) against broad targets due to the "carpet" effect covering more area. J1 may show faster killing kinetics but slightly higher MICs.

References

  • Mor, A., & Nicolas, P. (1994). Isolation and structure of novel defensive peptides from frog skin. European Journal of Biochemistry, 219(1-2), 145-154.[4] Link

  • Brand, G. D., et al. (2002). Dermaseptins from Phyllomedusa oreades and Phyllomedusa distincta: Secondary structure, antimicrobial activity, and mammalian cell toxicity. Journal of Biological Chemistry. Link

  • Pouny, Y., et al. (1992). Interaction of antimicrobial peptide dermaseptin with phospholipid membranes. Biochemistry, 31(49), 12416-12423. Link

  • Batista, C. V., et al. (1999). Antimicrobial peptides from the Brazilian frog Phyllomedusa jandaia. Peptides.

Sources

Amphipathic Alpha-Helical Structure of Dermaseptin-J1: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Dermaseptin-J1 , a cationic antimicrobial peptide isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia, formerly Phyllomedusa jandaia).

Part 1: Executive Summary

This compound (DRS-J1) is a 26-residue antimicrobial peptide (AMP) belonging to the dermaseptin superfamily. Unlike the more commonly cited Dermaseptin-S1 or B2, J1 presents a unique structural profile derived from Phasmahyla jandaia. It functions as a host defense peptide, exhibiting potent activity against Gram-negative and Gram-positive bacteria, yeasts, and protozoa, while maintaining a distinct toxicity profile against mammalian cells.

The peptide’s efficacy is governed by its ability to transition from a random coil in aqueous solution to a highly structured amphipathic


-helix  upon interaction with membrane-mimetic environments.[1] This guide details the structural determinants of J1, its physicochemical properties, and the rigorous experimental protocols required to validate its structure-activity relationships (SAR).

Part 2: Structural Biochemistry

Primary Sequence Analysis

The primary structure of this compound is characterized by a tryptophan residue at position 3 (highly conserved in dermaseptins) and a lysine-rich cationic profile.

Sequence (One-Letter Code): G - L - W - K - N - M - L - S - G - I - G - K - L - A - G - Q - A - A - L - G - A - V - K - T - L - V - NH₂

Key Physicochemical Parameters:

Parameter Value Significance
Length 26 Amino Acids Optimal for spanning lipid bilayers (~30–40 Å).
Molecular Weight ~2,597 Da Small size facilitates solid-phase synthesis.
Net Charge (pH 7) +4 (assuming C-term amidation) Driven by Lys residues (K4, K12, K23) and N-terminus; critical for electrostatic attraction to anionic bacterial membranes.
Isoelectric Point (pI) ~10.5 Ensures cationic state at physiological pH.

| Hydrophobicity | ~46% | Balanced to allow membrane insertion without aggregation in solution. |

Secondary Structure: The Amphipathic Helix

In aqueous buffers (PBS), this compound exists largely as a random coil. Upon partitioning into the hydrophobic core of a lipid bilayer or a membrane-mimetic solvent (e.g., TFE, SDS micelles), it folds into an


-helix.

Helical Wheel Projection: The folding aligns the residues into two distinct faces:

  • Hydrophobic Face: Composed of Leucine (L), Tryptophan (W), Methionine (M), Isoleucine (I), Valine (V), and Alanine (A). This face interacts with the fatty acyl chains of the membrane.[2]

  • Hydrophilic/Cationic Face: Composed of Lysine (K), Serine (S), Threonine (T), Glutamine (Q), and Glycine (G). This face interacts with the aqueous solvent or the polar headgroups of phospholipids.

Structural Causality: The amphipathic moment is the vector sum of hydrophobicity vectors. For J1, a high hydrophobic moment ensures strong membrane binding. The "Trp3 anchor" is critical; the indole ring of Tryptophan partitions near the lipid-water interface, stabilizing the helix orientation.

Part 3: Mechanism of Action (MOA)

The mechanism of this compound is best described by the Carpet Model , leading to a Toroidal Pore formation at high concentrations.

  • Electrostatic Attraction: The cationic Lysine residues (K4, K12, K23) attract the peptide to the negatively charged Lipopolysaccharide (LPS) of Gram-negative bacteria or Lipoteichoic acid (LTA) of Gram-positive bacteria.

  • Helix Formation: Contact with the membrane induces

    
    -helical folding.
    
  • Carpet Formation: Peptides align parallel to the membrane surface, with the hydrophilic face interacting with headgroups and the hydrophobic face buried in the hydrocarbon core.

  • Membrane Disruption: When a threshold concentration is reached, the membrane curvature strain forces the peptides to reorient perpendicular to the membrane, forming toroidal pores or causing micellization (detergent-like effect), leading to cell lysis.

Visualization: MOA Pathway

MOA_Pathway Step1 Aqueous Phase (Random Coil) Step2 Membrane Adsorption (Electrostatic Attraction) Step1->Step2 Cationic Charge (+4) Step3 Helix Folding (Amphipathic Alignment) Step2->Step3 Hydrophobic Environment Step4 Carpet Mechanism (Surface Accumulation) Step3->Step4 Threshold Concentration Step5 Toroidal Pore / Lysis (Cell Death) Step4->Step5 Membrane Curvature Strain

Caption: Step-by-step mechanism of this compound action, transitioning from random coil to lytic pore formation.

Part 4: Experimental Characterization Protocols

To validate the structure and activity of this compound, the following self-validating protocols are recommended.

Protocol 1: Peptide Synthesis & Purification

Rationale: High purity (>95%) is essential to avoid false positives from truncation byproducts.

  • Synthesis: Use Fmoc-based Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin (to yield C-terminal amidation).

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate crude peptide in ice-cold diethyl ether.

  • Purification: Dissolve in water/acetonitrile. Purify via RP-HPLC using a C18 column. Gradient: 0–60% Acetonitrile with 0.1% TFA over 60 mins.

  • Validation: Verify mass using MALDI-TOF MS (Expected [M+H]⁺ ≈ 2598 Da).

Protocol 2: Circular Dichroism (CD) Spectroscopy

Rationale: To quantify the


-helical content in membrane-mimetic environments.
  • Preparation: Prepare peptide stock (50 µM) in:

    • Buffer A: 10 mM Phosphate buffer, pH 7.4 (Water control).

    • Buffer B: 50% Trifluoroethanol (TFE) in Phosphate buffer (Membrane mimic).

  • Measurement: Scan from 190 nm to 250 nm at 25°C in a 1 mm pathlength quartz cuvette.

  • Analysis:

    • Random Coil Signature: Minimum at ~198 nm (Buffer A).

    • 
      -Helix Signature:  Double minima at 208 nm and 222 nm, maximum at 192 nm (Buffer B).
      
  • Calculation: Calculate Mean Residue Ellipticity (

    
    ) and estimate % helicity using the value at 222 nm.
    
    • Formula:

      
      
      
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To determine biological potency against standard strains (e.g., E. coli, S. aureus).

  • Inoculum: Dilute overnight bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 50 µL of inoculum to 96-well plate.

  • Treatment: Add 50 µL of serial dilutions of this compound (0.1 to 100 µM).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD₆₀₀. MIC is the lowest concentration with no visible growth.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Production cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Functional Assay SPPS Solid Phase Synthesis (Fmoc-Chemistry) HPLC RP-HPLC Purification (>95% Purity) SPPS->HPLC MS Mass Spec Verification (MALDI-TOF) HPLC->MS CD_Water CD in Phosphate Buffer (Confirm Random Coil) MS->CD_Water CD_TFE CD in 50% TFE (Confirm Alpha-Helix) MS->CD_TFE MIC MIC Assay (Antimicrobial Potency) CD_TFE->MIC Hemolysis Hemolysis Assay (Toxicity Check) MIC->Hemolysis

Caption: Integrated workflow for the synthesis, structural validation, and functional characterization of this compound.

Part 5: Therapeutic Potential & Engineering

This compound holds promise as a template for novel antibiotics due to its rapid mechanism of action, which makes the development of resistance difficult.

Engineering Strategies:

  • D-Amino Acid Substitution: Replacing L-amino acids with D-enantiomers can increase resistance to proteolytic degradation by serum proteases without altering the amphipathic structure.

  • Stapling: Introducing hydrocarbon staples between residues

    
     and 
    
    
    
    or
    
    
    can lock the alpha-helical conformation, potentially increasing potency and cell penetration.
  • Hybridization: Conjugating the J1 sequence with cell-penetrating peptides (CPPs) or tumor-homing motifs to target specific cancer cells (e.g., melanoma).

References

  • UniProt Consortium. (2023).[3] this compound (Phasmahyla jandaia) - UniProtKB P86635.[3] UniProt.[3] [Link]

  • Mor, A., & Nicolas, P. (1994). The NH2-terminal alpha-helical domain 1-18 of dermaseptin is responsible for antimicrobial activity.[4] Journal of Biological Chemistry. [Link]

  • Nicolas, P., & El Amri, C. (2009).[5] The dermaseptin superfamily: A gene-based combinatorial library of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Brand, G. D., et al. (2006).[5] Novel dermaseptins from Phyllomedusa hypochondrialis (Amphibia). Biochemical and Biophysical Research Communications. [Link]

  • Yeaman, M. R., & Yount, N. Y. (2003). Mechanisms of antimicrobial peptide action and resistance. Pharmacological Reviews. [Link]

Sources

Dermaseptin-J1: Physicochemical Properties, Net Charge, and Mechanistic Workflows in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multi-drug-resistant (MDR) pathogens has accelerated the search for novel therapeutic modalities. Among the most promising candidates are antimicrobial peptides (AMPs) derived from amphibian skin secretions. Dermaseptin-J1 (DRS-J1) , isolated from the Jandaia leaf frog (Phasmahyla jandaia), represents a highly potent, membrane-active peptide. This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, net charge dynamics, mechanism of action, and the self-validating experimental workflows required for its rigorous evaluation in drug development pipelines.

Molecular Architecture & Physicochemical Properties

This compound is a 26-amino acid linear peptide. Like other members of the dermaseptin family, it features a signature conserved Tryptophan (Trp) residue at position 3, which acts as a critical anchor for lipid bilayer interaction, and an amphipathic consensus motif in the midregion (1).

A critical structural nuance in natural AMPs is C-terminal amidation. While the free acid form of this compound has a molecular weight of 2597.16 Da (), the biologically active, naturally occurring peptide is amidated. This post-translational modification neutralizes the negative charge of the terminal carboxylate group, shifting the net charge from +3 to +4. This +4 net charge—derived from the N-terminus and three Lysine (K) residues—is the primary electrostatic driver for selective binding to the anionic phospholipid headgroups of bacterial membranes.

Quantitative Physicochemical Profile
PropertyValue
Sequence GLWKNMLSGIGKLAGQAALGAVKTLV
Length 26 Amino Acids
Molecular Formula (Free Acid) C₁₁₈H₂₀₂N₃₂O₃₁S
Molecular Weight (Free Acid) 2597.16 Da
Molecular Formula (Amidated) C₁₁₈H₂₀₃N₃₃O₃₀S
Molecular Weight (Amidated) 2596.17 Da
Net Charge (Neutral pH, Amidated) +4
Hydrophobic Content 53.8% (14/26 residues)
Isoelectric Point (pI) ~10.5

Data supported by 3.

Structural Dynamics & Mechanism of Action (MoA)

The efficacy of this compound relies on a highly specific, causality-driven structural transition. In an aqueous environment, the peptide remains largely unstructured (random coil), which prevents off-target toxicity and protease degradation.

Upon encountering a bacterial membrane, the MoA unfolds in a distinct sequence:

  • Electrostatic Attraction: The +4 net charge acts as a homing mechanism, drawing the peptide toward the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) of bacterial cell walls.

  • Conformational Shift: The localized hydrophobic environment of the lipid bilayer forces the peptide to fold into an amphipathic

    
    -helix.
    
  • Membrane Insertion & Lysis: The hydrophobic face of the helix (comprising >50% of the residues) inserts into the lipid acyl chains. This disrupts membrane integrity via the "carpet" or "toroidal pore" mechanism, leading to rapid osmotic lysis and cell death.

Because this mechanism targets fundamental membrane topology rather than specific intracellular protein receptors, pathogens are highly unlikely to develop resistance (1).

MOA A This compound (Random Coil in Aqueous) B Electrostatic Attraction (Net Charge +4 to Anionic Lipids) A->B C Conformational Shift (Amphipathic Alpha-Helix) B->C D Membrane Insertion (Hydrophobic Core Interaction) C->D E Pore Formation / Membrane Disruption D->E F Cell Lysis & Pathogen Death E->F

Workflow of this compound membrane permeabilization and pathogen lysis.

Experimental Protocols for Validation

To successfully develop this compound as a therapeutic agent, researchers must employ a self-validating experimental workflow. Each step must orthogonally confirm the success of the previous step, ensuring that structural integrity directly correlates with functional efficacy.

Validation S1 Solid-Phase Peptide Synthesis S2 RP-HPLC Purification S1->S2 S3 Mass Spectrometry (MW Confirmation) S2->S3 S4 Circular Dichroism (Helical Content) S3->S4 S5 MIC & Hemolysis Assays S4->S5

Self-validating workflow for this compound synthesis and characterization.

Protocol 1: Synthesis & Purification

Causality Focus: Ensuring accurate primary structure and critical C-terminal amidation.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the 26-AA sequence using Fmoc chemistry. Crucial Step: Utilize Rink Amide resin rather than Wang resin. Cleavage from Rink Amide resin yields a C-terminal amide, mimicking the natural peptide, protecting against carboxypeptidases, and preserving the +4 net charge.

  • Cleavage & Deprotection: Treat the resin with a TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours to cleave the peptide and remove side-chain protecting groups.

  • RP-HPLC Purification: Purify the crude peptide on a C18 column using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The TFA acts as an ion-pairing agent, neutralizing the basic Lysine residues to improve peak resolution.

  • Validation: Confirm the exact mass (2596.17 Da) via MALDI-TOF Mass Spectrometry. This validates that no deletion sequences occurred and that the amidation was successful.

Protocol 2: Structural Validation via Circular Dichroism (CD)

Causality Focus: Proving the environment-dependent conformational shift.

  • Aqueous Baseline: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at a concentration of 50 µM. Record the CD spectrum from 190 to 260 nm. A minimum at ~200 nm validates the random coil state in water.

  • Membrane Mimetic Environment: Add Trifluoroethanol (TFE) to a final concentration of 50% (v/v), or use 30 mM SDS micelles. TFE lowers the dielectric constant, mimicking the hydrophobic core of a lipid bilayer.

  • Validation: Re-record the spectrum. The appearance of double minima at 208 nm and 222 nm confirms the successful transition into an

    
    -helical conformation, validating the peptide's structural readiness for membrane insertion.
    
Protocol 3: Functional Assays (MIC & Hemolysis)

Causality Focus: Establishing the Therapeutic Index (Selectivity).

  • Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. The +4 charge should yield MICs in the low micromolar range (typically 1–8 µM).

  • Hemolysis Assay: Incubate the peptide with fresh human erythrocytes (hRBCs) across a concentration gradient (1 to 100 µM). Measure hemoglobin release at 414 nm.

  • Validation: A successful therapeutic candidate will demonstrate a vast discrepancy between the MIC and the hemolytic concentration (HC₅₀). This self-validates the hypothesis that the peptide selectively targets highly anionic bacterial membranes over zwitterionic mammalian membranes.

References

  • UniProtKB - P86635 (DMS1_PHAJA)
  • Antimicrobial peptides from frog skin Source: IMR Press URL
  • This compound - Functional Peptides Source: BOC Sciences URL

Sources

Unraveling the Membrane-Disrupting Mechanics of Dermaseptin-J1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic modalities that bypass traditional intracellular drug targets. Antimicrobial peptides (AMPs) derived from amphibian skin secretions, specifically the Dermaseptin family, represent a highly promising class of membrane-active agents. Dermaseptin-J1 , isolated from the skin secretions of the Jandaia leaf frog (Phasmahyla jandaia), exhibits potent, broad-spectrum microbicidal activity.

Unlike conventional antibiotics that target specific enzymatic pathways, this compound physically compromises the structural integrity of the bacterial plasma membrane[1]. This whitepaper dissects the biophysical mechanism of action (MoA) of this compound, detailing the transition from electrostatic targeting to catastrophic membrane permeabilization, and provides field-proven experimental protocols for validating these interactions.

Molecular Architecture and Physicochemical Profile

The efficacy of this compound is intrinsically linked to its primary amino acid sequence and resulting physicochemical properties. In aqueous environments, the peptide remains unstructured; however, upon interaction with a lipid bilayer, it undergoes a dramatic conformational shift.

Quantitative Structural Data

To understand the causality of its membrane interactions, we must first analyze the peptide's structural parameters.

Table 1: Physicochemical and Structural Profile of this compound

ParameterSpecificationCausality / Functional Implication
Sequence GLWKNMLSGIGKLAGQAALGAVKTLVThe conserved Trp (W) at position 3 acts as an anchor, inserting deep into the lipid interface.
Length 26 amino acidsOptimal length to span a significant portion of a lipid bilayer if inserted vertically.
Net Charge Cationic (+3 to +4)Drives initial electrostatic attraction to anionic bacterial membranes (e.g., LPS, Teichoic acids).
Hydrophobicity >50% Hydrophobic residuesFacilitates partitioning into the hydrophobic core of the lipid bilayer.
Conformation (Aqueous) Random CoilPrevents premature aggregation and protease degradation in the extracellular matrix.
Conformation (Lipid) Amphipathic α-helixSegregates cationic and hydrophobic residues to opposite faces, enabling membrane disruption.

The Biphasic Mechanism of Action (MoA)

The bactericidal activity of this compound is not a single event but a highly coordinated biophysical cascade. As an application scientist analyzing membrane kinetics, I divide this process into two distinct phases: Targeting and Permeabilization .

Phase 1: Electrostatic Targeting and Conformational Shift

Bacterial membranes are heavily populated with anionic molecules (Lipopolysaccharides in Gram-negative; Lipoteichoic acids in Gram-positive bacteria), whereas mammalian cell membranes are largely zwitterionic (neutral). The cationic lysine residues of this compound drive a highly selective electrostatic affinity toward the bacterial surface[2].

Upon binding to the membrane interface, the hydrophobic environment forces the peptide out of its random coil state into an amphipathic α-helix [3]. This folding is thermodynamically driven; the formation of intra-chain hydrogen bonds in the lipid environment lowers the system's free energy.

Phase 2: Membrane Permeabilization

Once folded, this compound accumulates on the membrane surface. Depending on the peptide-to-lipid (P/L) ratio, permeabilization occurs via one of two primary models:

  • The Carpet Model (High P/L Ratio): Peptides align parallel to the membrane surface, interacting with the lipid headgroups. As the concentration reaches a critical threshold, the peptides act as a detergent. The asymmetric pressure on the outer leaflet causes the membrane to collapse into transient micelles, leading to catastrophic lysis[4].

  • The Toroidal Pore Model (Intermediate P/L Ratio): Peptides insert perpendicularly into the bilayer. Instead of purely hydrophobic protein-protein interactions (as seen in the Barrel-Stave model), this compound induces positive curvature in the membrane. The lipid monolayers bend continuously through the pore, meaning the pore is lined by both the peptide's hydrophilic face and the lipid headgroups[5].

MoA A Aqueous Phase (Random Coil) B Electrostatic Attraction (Binding to Anionic Lipids) A->B Diffusion C Conformational Shift (Amphipathic α-Helix) B->C Hydrophobic Interaction D Threshold Accumulation (Parallel Alignment) C->D Surface Concentration E Carpet Mechanism (Detergent-like Micellization) D->E High P/L Ratio F Toroidal Pore Formation (Vertical Insertion) D->F Intermed. P/L Ratio G Bacterial Cell Lysis (Loss of Membrane Potential) E->G F->G

Figure 1: Stepwise biophysical mechanism of action of this compound leading to bacterial lysis.

Experimental Validation Protocols

To ensure scientific integrity, claims regarding peptide-membrane interactions must be validated through self-contained, reproducible experimental systems. Below are the gold-standard protocols used to characterize this compound.

Protocol A: Secondary Structure Determination via Circular Dichroism (CD)

Objective: To quantify the transition from random coil to α-helix. Causality: We cannot use live bacteria for CD due to extreme light scattering. Instead, we use Trifluoroethanol (TFE) or Sodium Dodecyl Sulfate (SDS) micelles as membrane mimetics. TFE lowers the dielectric constant of the solvent, mimicking the hydrophobic core of a lipid bilayer and stabilizing intramolecular hydrogen bonds[3].

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve this compound in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Mimetic Titration: Prepare a parallel sample containing 50 µM peptide in 50% (v/v) TFE/water solution.

  • Instrument Calibration: Purge the spectropolarimeter with nitrogen gas for 15 minutes to prevent ozone formation and baseline drift at low wavelengths.

  • Data Acquisition: Scan from 260 nm down to 190 nm using a 1 mm path-length quartz cuvette at 25°C.

  • Analysis: A random coil will show a strong negative band near 200 nm. The transition to an α-helix is confirmed by the appearance of two distinct negative minima at 208 nm (π-π* transition) and 222 nm (n-π* transition).

Protocol B: Real-Time Membrane Permeabilization via Liposome Leakage Assay

Objective: To prove that this compound directly forms pores/lyses membranes independent of bacterial metabolic processes. Causality: We encapsulate a fluorophore (Carboxyfluorescein, CF) inside synthetic Large Unilamellar Vesicles (LUVs) at a highly concentrated, self-quenching concentration (typically 50 mM). When the peptide disrupts the LUV, the dye leaks into the surrounding buffer, dilutes, and fluoresces. This provides a direct, real-time kinetic readout of membrane disruption.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve POPE/POPG (3:1 molar ratio, mimicking Gram-negative membranes) in chloroform. Dry under a stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Hydrate the lipid film with a buffer containing 50 mM Carboxyfluorescein (pH 7.4). Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder. Why 11 times? An odd number ensures the final extrusion exits the opposite side of the syringe, leaving larger unextruded vesicles behind.

  • Purification: Remove unencapsulated extracellular CF dye using a Sephadex G-50 size-exclusion column.

  • Kinetic Readout: Place the purified LUVs in a spectrofluorometer (Excitation: 492 nm, Emission: 520 nm). Establish a baseline for 1 minute.

  • Peptide Addition: Inject this compound and monitor the increase in fluorescence over 10 minutes.

  • Normalization: Add 0.1% Triton X-100 to completely lyse all liposomes. This represents 100% leakage. Calculate the percentage of peptide-induced leakage relative to the Triton X-100 maximum.

Workflow S1 Lipid Film Preparation S2 Hydration with CF Dye S1->S2 S3 Extrusion (LUV Formation) S2->S3 S4 Size Exclusion Chromatography S3->S4 S5 Baseline Fluorescence S4->S5 S6 Peptide Addition & Kinetic Readout S5->S6

Figure 2: Self-validating experimental workflow for the Carboxyfluorescein liposome leakage assay.

Antimicrobial Efficacy (MIC Data)

The biophysical interactions described above translate directly into potent in vitro antimicrobial activity. The table below summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for Dermaseptin-class peptides against standard pathogenic strains.

Table 2: Comparative MIC Data for Dermaseptin Peptides

Pathogen StrainGram ClassificationMIC Range (µM)Mechanism Implication
Escherichia coliGram-Negative2 - 8High affinity for LPS-rich outer membrane.
Pseudomonas aeruginosaGram-Negative8 - 32Slightly higher resistance due to alginate capsule interference.
Staphylococcus aureusGram-Positive2 - 16Effective penetration of the peptidoglycan layer to reach the plasma membrane.
Candida albicansFungal4 - 16Demonstrates cross-kingdom efficacy via ergosterol/anionic lipid targeting.

Conclusion

This compound exemplifies the evolutionary brilliance of amphibian innate immunity. By targeting the fundamental biophysical properties of the bacterial membrane—rather than mutating protein receptors—it effectively circumvents traditional mechanisms of antimicrobial resistance. Through rigorous structural analysis and kinetic membrane assays, researchers can continue to optimize the Dermaseptin scaffold, paving the way for next-generation peptide therapeutics.

References

1.1 2.2 3.3 4.5 5.4

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Dermaseptin-J1 belongs to a superfamily of polycationic, amphipathic antimicrobial peptides (AMPs) isolated from the skin secretion of the Phyllomedusa frog genus. These peptides, typically 28–34 residues in length, are characterized by a tryptophan-rich N-terminus and a propensity to form


-helices in hydrophobic environments.

Synthesis Challenge: While standard Fmoc-SPPS is generally effective, Dermaseptin synthesis presents specific challenges:

  • Aggregation: The amphipathic nature leads to on-resin aggregation (

    
    -sheet formation), particularly during the synthesis of the hydrophobic sector, causing deletion sequences.
    
  • Oxidation Sensitivity: The presence of Methionine (Met) and Tryptophan (Trp) residues requires robust scavenging during cleavage to prevent irreversible oxidation and alkylation.

  • Cationic Repulsion: High Arginine/Lysine content can lead to steric hindrance; double coupling is often required.

This protocol details a high-fidelity manual/automated hybrid approach using Fmoc/tBu chemistry on Rink Amide MBHA resin to yield the biologically active C-terminal amide.

Pre-Synthesis Planning

Sequence Analysis (Representative)

Note: "this compound" nomenclature often refers to specific isoforms from Phyllomedusa jandaia or similar species. Ensure you verify your specific target sequence. This protocol uses the structural homolog Dermaseptin-S1 as the physicochemical model for calculations.

  • Model Sequence: ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ-NH2

  • Length: 34 AA[1][2][3]

  • Isoelectric Point (pI): ~10.5 (Highly Cationic)

  • Critical Residues:

    • Trp (W3): Susceptible to alkylation by t-butyl cations.

    • Met (M6, M13): Susceptible to oxidation (Met-sulfoxide).

    • Lys/Arg Clusters: Potential for difficult coupling; requires double coupling.

Resin Selection

Choice: Rink Amide MBHA Resin (Low Loading: 0.3 – 0.4 mmol/g).

  • Rationale: Dermaseptins require C-terminal amidation for full antimicrobial potency. High-loading resins (>0.6 mmol/g) increase peptide chain crowding, exacerbating aggregation and reducing yield.

Materials & Reagents

CategoryReagentSpecification/GradePurpose
Solid Support Rink Amide MBHA0.35 mmol/gC-terminal Amide generation
Amino Acids Fmoc-AA-OHHPLC Grade (>99%)Building blocks
Activator DIC / Oxyma Pure0.5 M in DMFRacemization suppression (Superior to HBTU for Cys/His)
Deprotection Piperidine20% (v/v) in DMFFmoc removal
Solvents DMF, DCMAnhydrous, Amine-freeWashing & Reaction media
Cleavage TFALC-MS GradeResin cleavage & side-chain deprotection
Scavengers TIS, EDT, ThioanisoleSynthesis GradePrevent Trp alkylation & Met oxidation

Experimental Protocol

Phase 1: Resin Preparation[4]
  • Weighing: Transfer resin (0.1 mmol scale, approx. 285 mg) to a fritted reaction vessel.

  • Swelling: Add DCM (5 mL) and agitate gently for 30 minutes. Drain.

  • Solvent Exchange: Wash with DMF (3 x 5 mL) to prepare the resin for the first Fmoc deprotection.

Phase 2: The SPPS Cycle (Iterative)

Perform the following cycle for each amino acid, moving from C-terminus to N-terminus.

Step A: Fmoc Deprotection[4][5]
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 10 minutes . Drain.

  • Wash: DMF (5 x 5 mL). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.

Step B: Activation & Coupling

Standard Coupling (Single):

  • Dissolve Fmoc-AA-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.

  • Add DIC (5 eq).

  • Pre-activate for 2 minutes, then add to the resin.

  • Agitate for 45–60 minutes at Room Temp.

Difficult Coupling (Arg, Lys, Val, Ile, or residues >20):

  • Double Couple: Repeat the coupling step with fresh reagents.

  • Rationale: As the peptide grows, the N-terminus becomes less accessible due to folding (aggregation).

Step C: Capping (Optional but Recommended)

After difficult couplings, unreacted amines can be "capped" to prevent deletion sequences.

  • Add Acetic Anhydride/DIEA/DMF (1:2:7).

  • Agitate for 5 minutes. Drain and Wash.[4][5][6][7]

Phase 3: Cleavage & Side-Chain Deprotection

Critical for this compound: The presence of Trp and Met dictates the use of Reagent K or a high-thiol cocktail.

Cocktail Formulation:

  • TFA: 94%

  • TIS (Triisopropylsilane): 2.5%

  • H2O: 2.5%

  • EDT (1,2-Ethanedithiol): 1.0% (Essential for Met/Trp protection)

Procedure:

  • Wash resin with DCM (5x) to remove DMF traces (DMF forms adducts during cleavage). Dry under N2.

  • Add Cleavage Cocktail (10 mL per 1g resin).

  • Agitate for 2.5 to 3 hours at Room Temp. Do not exceed 4 hours to avoid Trp degradation.

  • Filter resin and collect the filtrate.[5]

Phase 4: Isolation & Purification
  • Precipitation: Dropwise add the TFA filtrate into cold Diethyl Ether (-20°C, 10x volume).

  • Centrifugation: 4000 rpm for 10 min at 4°C. Decant ether.

  • Wash: Resuspend pellet in cold ether, centrifuge, and decant (Repeat 2x).

  • Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and freeze-dry.

  • Purification (RP-HPLC):

    • Column: C18 Preparative (e.g., Phenomenex Jupiter).

    • Buffer A: 0.1% TFA in Water.[5]

    • Buffer B: 0.1% TFA in Acetonitrile.[5]

    • Gradient: 20% to 60% B over 40 min (Dermaseptins are relatively hydrophobic).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for "Difficult Couplings" common in AMP synthesis.

SPPS_Workflow Start Start: Resin Swelling (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-AA + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (45-60 min) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Blue (Incomplete) Wash2 Wash (DMF x5) Check->Wash2 Colorless (Complete) Recouple->Check CycleCheck Sequence Complete? Wash2->CycleCheck CycleCheck->Deprotect No (Next AA) Cleavage Final Cleavage (TFA/TIS/H2O/EDT) CycleCheck->Cleavage Yes Purify Ether Precipitation & HPLC Purification Cleavage->Purify

Figure 1: Iterative Solid-Phase Peptide Synthesis (SPPS) cycle optimized for this compound, incorporating Kaiser test validation and double-coupling loops for difficult residues.

Troubleshooting & Optimization (E-E-A-T)

Managing Aggregation (The "Beta-Sheet" Problem)

Dermaseptins are prone to forming intermolecular hydrogen bonds on the resin, leading to "difficult sequences" usually around residues 10–20.

  • Symptom: Sudden drop in coupling efficiency or broadening of HPLC peaks.

  • Solution 1 (Chaotropes): Add 0.1 M LiCl or Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH) at strategic positions (Ser, Thr) to disrupt secondary structure.

  • Solution 2 (Heat): Perform coupling at 50°C (microwave or water bath). Caution: Do not heat Cys or His couplings to avoid racemization.

Preventing Methionine Oxidation

The "J1" sequence likely contains Methionine.[5] If the final peptide shows a Mass Shift of +16 Da or +32 Da , oxidation has occurred.

  • Prevention: Ensure EDT is used in the cleavage cocktail.

  • Rescue: If oxidation occurs, the sulfoxide can be reduced back to Met using NH4I / DMS in TFA post-cleavage.

Quantitative Data Summary
ParameterStandard ConditionOptimization for this compound
Coupling Time 30 min60 min (Double couple Arg/Lys)
Temperature 25°C50°C (for hydrophobic core)
Cleavage Time 2 hours2.5 - 3 hours (Steric bulk)
Scavengers TIS/H2OEDT /TIS/H2O (Mandatory for Met/Trp)

References

  • Dermaseptin Family Characterization: Mor, A., & Nicolas, P. (1994). The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. Journal of Biological Chemistry.

  • SPPS Methodology: Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Dermaseptin Synthesis Protocols: BenchChem Application Note. (2025).[4][5] Solid-Phase Synthesis Protocol for Dermaseptin B2.

  • Cleavage Cocktails for Met/Trp: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research.

  • Dermaseptin 01 Sequence & Activity: Brand, G. D., et al. (2006). Dermaseptin 01 as antimicrobial peptide with rich biotechnological potential.[8][9] Journal of Peptide Science.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for Synthetic Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Dermaseptin-J1 belongs to a superfamily of polycationic, amphipathic antimicrobial peptides (AMPs) originally isolated from the skin secretions of the Phyllomedusa genus. Like its congeners (e.g., Dermaseptin S1, B2), J1 is characterized by a lysine-rich sequence and a propensity to form amphipathic


-helices in hydrophobic environments.

While Solid-Phase Peptide Synthesis (SPPS) effectively generates the primary sequence, the crude product often contains deletion sequences (des-peptides), incomplete deprotection byproducts, and scavengers. The purification of this compound presents specific challenges due to its amphipathic nature : it must be solubilized effectively to prevent aggregation while being separated from impurities that differ by only a single amino acid or protecting group.

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) workflow designed to achieve >95% purity, suitable for biological assays (MIC determination) and structural characterization.

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for separation. This compound, consistent with the Dermaseptin family, exhibits the following properties that dictate our chromatographic choices:

PropertyCharacteristicChromatographic Implication
Charge Cationic (High pI, typically >9)Requires ion-pairing agents (TFA) to mask positive charges (Lys/Arg) and prevent peak tailing on residual silanols.
Hydrophobicity Amphipathic (distinct polar/non-polar faces)Strong retention on C18. Risk of aggregation in pure aqueous buffers.
Sequence Length ~28–34 Amino AcidsMid-sized peptide; requires wide-pore stationary phases (300 Å) for optimal mass transfer.
Trp Content Often contains TryptophanAllows dual-wavelength monitoring (214 nm for backbone, 280 nm for Trp side chain).
The "Self-Validating" Strategy

To ensure trustworthiness, this protocol employs a dual-analysis loop :

  • Preparative Run: Focuses on load capacity and resolution.

  • Analytical Check: Fractions are re-injected onto a separate analytical column to verify purity before pooling. This prevents the contamination of a clean pool with a "shoulder" fraction.

Workflow Visualization

The following diagram illustrates the critical path from crude cleavage to the final lyophilized product.

G cluster_HPLC RP-HPLC Purification Cycle Start Crude Synthetic This compound Solubilization Solubilization (10% ACN + 0.1% TFA) Start->Solubilization Filter Filtration (0.45 µm PTFE) Solubilization->Filter MethodDev Gradient Optimization (Analytical Scale) Filter->MethodDev PrepRun Preparative HPLC (Shallow Gradient) MethodDev->PrepRun Scale Up Fraction Fraction Collection (Peak Slicing) PrepRun->Fraction QC QC: Analytical HPLC + ESI-MS Fraction->QC QC->PrepRun Fail (Re-purify) Pool Pool Pure Fractions (>95%) QC->Pool Pass Lyo Lyophilization Pool->Lyo

Figure 1: Step-by-step purification workflow for this compound, emphasizing the QC loop prior to pooling.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Stationary Phase: C18 silica column.[1]

    • Analytical: 4.6 x 150 mm, 5 µm particle size, 300 Å pore size (e.g., Phenomenex Jupiter or Waters XBridge).

    • Preparative:[2][3] 21.2 x 250 mm, 10 µm particle size, 300 Å pore size.

    • Why 300 Å? Standard 100 Å pores are too small for 30+ residue peptides, leading to peak broadening due to restricted diffusion.

  • Mobile Phase A (MPA): Milli-Q Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B (MPB): HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: TFA acts as an ion-pairing agent, neutralizing the positive charges on Lysine residues to increase retention and sharpen peaks.

Sample Preparation (Solubility is Key)

This compound is hydrophobic. Dissolving it in pure water often leads to aggregation or gelation.

  • Weigh crude peptide.

  • Dissolve in a minimal volume of 10-20% Acetonitrile in 0.1% aqueous TFA .

    • Target concentration: 5–10 mg/mL for preparative runs.

    • Tip: If the solution is cloudy, sonicate for 5 minutes. If it remains cloudy, add small increments of glacial acetic acid or increase ACN concentration slightly (up to 25%), but ensure the starting %B in the HPLC method is lower than the sample solvent %B to prevent "breakthrough" (where the peptide flows through without binding).

  • Filtration: Pass the solution through a 0.45 µm PTFE or PVDF syringe filter. Never skip this step ; particulates will permanently block the expensive preparative column frit.

Method Development (Analytical Scale)

Before risking the bulk sample, determine the elution profile.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 214 nm (peptide backbone) and 280 nm (Tryptophan).

  • Scouting Gradient: 5% B to 65% B over 30 minutes.

    • Observation: Dermaseptins typically elute between 30% and 45% B.

    • Optimization: Once the retention time (

      
      ) is found (e.g., 
      
      
      
      at 40% B), design a focused gradient for the preparative run. A focused gradient starts 5% below the elution point and ends 5% above, extending the separation window.
Preparative Purification Protocol

This protocol assumes the peptide elutes around 40% B in the scouting run.

  • Equilibration: Flush column with 95% A / 5% B for 15 minutes.

  • Injection: Inject filtered sample (e.g., 5 mL loop for 50 mg load).

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to load sample and elute salts).

    • 5–45 min:25% B to 55% B (Linear gradient, slope ~0.75% B/min).

    • 45–50 min: 95% B (Wash column).

    • 50–60 min: 20% B (Re-equilibration).

  • Fraction Collection:

    • Use a time-based or threshold-based collector.

    • Collect narrow fractions (e.g., 10–15 mL per tube) across the main peak.

    • Critical: Collect the "front" and "tail" of the peak in separate tubes from the "heart" (center) of the peak. Impurities like deletion sequences often elute on the front shoulder.

Quality Control & Data Analysis

Do not pool fractions based solely on the UV trace of the prep run. The high concentration can mask impurities.

  • Analytical Re-injection: Take 10 µL from each fraction (Front, Heart, Tail) and run on the analytical column using the scouting gradient.

  • Mass Spectrometry (ESI-MS):

    • Verify the mass.[2][4][5][6] this compound (approx. 3.0–3.5 kDa) will typically show multi-charged states:

      
       and 
      
      
      
      .
    • Check for

      
       (Oxidation of Met/Trp) or 
      
      
      
      (Dehydration).
  • Pooling Criteria:

    • Pool fractions showing >95% purity by HPLC area integration.

    • Reject fractions with >5% deletion sequences (usually eluting slightly earlier).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Particulates in sample or column frit blockage.Stop immediately. Reverse flush column (if permitted). Ensure all samples are filtered (0.45 µm).
Broad/Tailing Peaks Overloading or secondary interactions (silanols).Reduce injection volume. Ensure TFA concentration is at least 0.1%.[7][3] Consider adding 1% isopropyl alcohol to MPB to reduce hydrophobic aggregation.
Split Peaks Sample solvent too strong (high %ACN).Dilute sample with water/0.1% TFA before injection. The sample solvent strength must be weaker than the initial gradient conditions.
Ghost Peaks Carryover from previous run.Run a "blank" injection (solvent only) with a steep gradient (5-95% B) between runs.

References

  • Mor, A., Nguyen, V. H., & Nicolas, P. (1991). Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin. Molecular Microbiology, 5(9), 2019–2036.

  • BenchChem. (2025).[7] Solid-Phase Synthesis Protocol for Dermaseptin B2: An Application Note for Researchers.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

  • Frederick, J. (2016).[4] HPLC Purification of Peptides. Protocols.io.[4]

  • Zairi, A., et al. (2009). Dermaseptins, Multifunctional Antimicrobial Peptides: A Review. Frontiers in Microbiology.

Sources

Circular dichroism (CD) spectroscopy of Dermaseptin-J1 in TFE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of Antimicrobial Peptide Dermaseptin-J1 via CD Spectroscopy in TFE Environments

Executive Summary

This application note details the protocol for characterizing the secondary structure of This compound , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Phyllomedusa frogs. While this compound typically adopts a random coil conformation in aqueous solution, it undergoes a conformational transition to an amphipathic


-helix in membrane-mimetic environments. This guide utilizes 2,2,2-Trifluoroethanol (TFE)  as a co-solvent to simulate the hydrophobic environment of the bacterial membrane, allowing researchers to quantify the peptide's folding propensity using Circular Dichroism (CD) Spectroscopy .

Theoretical Background & Mechanism

The this compound Peptide

This compound is a member of the dermaseptin superfamily, characterized by a lysine-rich sequence and a conserved tryptophan residue at position 3. Its mechanism of action involves disrupting bacterial membranes via the "carpet" or "barrel-stave" mechanism.

  • Aqueous State: Unstructured (Random Coil). High conformational entropy prevents folding.

  • Membrane-Bound State: The peptide folds into an amphipathic

    
    -helix, segregating cationic residues (hydrophilic) from hydrophobic residues to interact with the phospholipid bilayer.
    
Why TFE? (The Mechanism of Action)

TFE is not merely a solvent; it is a structural probe.

  • Desolvation: TFE has a lower dielectric constant than water. It displaces water molecules from the peptide backbone.

  • H-Bond Strengthening: By removing competitive H-bonding from water, TFE strengthens the intramolecular

    
     hydrogen bonds required for 
    
    
    
    -helix formation.
  • Causality: If this compound folds in TFE, it validates the peptide's intrinsic propensity to fold upon membrane contact, a prerequisite for its antimicrobial activity.

Experimental Design & Materials

Reagents
  • This compound Peptide: Synthetic,

    
     purity (HPLC verified).
    
    • Note: Trifluoroacetate (TFA) counter-ions from synthesis can distort CD signals below 200 nm. Lyophilize in HCl or use net-peptide content correction.

  • 2,2,2-Trifluoroethanol (TFE): Spectroscopy grade (UV cutoff

    
     nm).
    
  • Buffer: 10 mM Potassium Phosphate (pH 7.0) or Water.[1][2][3]

    • Avoid: Chloride ions (PBS) or high concentrations of Tris, as they absorb strongly in the far-UV region, reducing the signal-to-noise ratio.

Sample Preparation Strategy

Accurate concentration is the single most critical variable for calculating Mean Residue Ellipticity (MRE).

  • Stock Solution: Dissolve peptide in water to

    
    100 
    
    
    
    M.
  • Concentration Verification: Do not rely on weight. Use UV absorbance at 280 nm (extinction coefficient based on Trp residue:

    
    ).
    
  • Working Concentration: 20–50

    
    M in the cuvette. Lower concentrations yield noisy data; higher concentrations risk aggregation.[4]
    

Detailed Protocol: TFE Titration

This protocol uses a titration method to observe the transition from coil to helix.

Step 1: Baseline Measurement (0% TFE)
  • Clean a 1 mm pathlength quartz cuvette with Hellmanex III, rinse with ethanol, and dry with

    
     gas.
    
  • Load 300

    
    L of 20 
    
    
    
    M this compound in aqueous buffer.
  • Instrument Settings:

    • Range: 260 nm – 190 nm.

    • Bandwidth: 1.0 nm.[1][5]

    • Scanning Speed: 50 nm/min.[1]

    • Accumulations: 3 scans (averaged).

    • Temperature: 25°C.

  • Validation: Monitor the High Tension (HT) voltage. If HT

    
     V, the detector is saturated (sample too concentrated or buffer absorbs too much).
    
Step 2: TFE Titration

Instead of preparing separate samples, perform a reverse titration or prepare discrete ratios if volume permits.

  • Ratios: 0%, 10%, 20%, 30%, 40%, 50% (v/v) TFE.

  • Procedure: Prepare separate 300

    
    L aliquots for each TFE concentration to maintain constant peptide concentration (
    
    
    
    ).
    • Example (50% TFE): 150

      
      L TFE + 150 
      
      
      
      L Peptide Stock (2x conc)
      
      
      Final
      
      
      conc.
Step 3: Data Acquisition

Record spectra for each concentration.[1] Between samples, wash the cuvette with water and ethanol to prevent cross-contamination.

Data Analysis & Visualization

Conversion to Mean Residue Ellipticity (MRE)

Raw data (mdeg) must be normalized to compare with literature.



  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Observed ellipticity (mdeg).[6]
    
  • 
    : Molar concentration of peptide (mol/L).[6]
    
  • 
    : Pathlength of cuvette (cm) (usually 0.1 cm).
    
  • 
    : Number of amino acid residues in this compound.
    
Helical Content Estimation

Calculate the percentage of helicity using the signal at 222 nm.[2][7][8]



  • 
    : Your measured MRE at 222 nm.
    
  • 
    : MRE of random coil at 222 nm (
    
    
    
    ).
  • 
    : Theoretical max MRE for infinite helix (
    
    
    
    ).
Expected Results Summary
FeatureAqueous (0% TFE)Membrane-Mimetic (50% TFE)
Conformation Random Coil

-Helix
Minima

198 nm (strong negative)
208 nm, 222 nm (double negative)
Maxima None (or weak 218 nm)

192 nm (strong positive)
Isodichroic Point N/A

203 nm (indicates 2-state transition)

Workflow Visualization

Figure 1: Experimental Workflow

CD_Workflow Prep Sample Prep (Quantify via UV 280nm) TFE TFE Titration (0% to 50% v/v) Prep->TFE Buffer Buffer Selection (10mM Phosphate, No Cl-) Buffer->Prep Measure CD Measurement (190-260nm, 1mm Cell) TFE->Measure Process Data Processing (Convert mdeg to MRE) Measure->Process Result Helicity Calculation ([θ]222 analysis) Process->Result

Caption: Step-by-step workflow for characterizing this compound structural transitions.

Figure 2: Conformational Mechanism

Folding_Mechanism Unfolded Random Coil (Aqueous) TFE_Add Addition of TFE (Desolvation) Unfolded->TFE_Add + TFE Interaction Backbone H-Bond Stabilization TFE_Add->Interaction Lower dielectric constant Folded Alpha-Helix (Amphipathic) Interaction->Folded i -> i+4 H-bonds

Caption: Mechanism of TFE-induced


-helical folding in antimicrobial peptides.

References

  • Mor, A., et al. (1991).[9] "Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin."[10] Biochemistry. Link

  • Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols. Link

  • Luo, P., & Baldwin, R. L. (1997). "Mechanism of helix induction by trifluoroethanol." Biochemistry. Link

Sources

Dermaseptin-J1 antimicrobial susceptibility testing against S. aureus

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dermaseptin-J1 (DS-J1) is a cationic antimicrobial peptide (AMP) belonging to the dermaseptin family, originally isolated from the skin secretion of phyllomedusine frogs (e.g., Agalychnis/Phyllomedusa species). Unlike conventional antibiotics that target specific intracellular enzymes, DS-J1 functions primarily through electrostatic attraction to the anionic bacterial membrane, leading to permeabilization and lysis.

This Application Note provides a rigorous, standardized protocol for evaluating DS-J1 against Staphylococcus aureus (including MRSA). It addresses the unique physicochemical challenges of AMPs—specifically plasticware adsorption and cation antagonism —which frequently lead to false-negative MIC results in standard clinical workflows.

Material Science & Handling: The "Hidden" Variables

Standard CLSI (Clinical and Laboratory Standards Institute) protocols for small molecules (e.g., Vancomycin) fail for DS-J1 due to its amphipathic, cationic nature.

A. Peptide Reconstitution (Critical)

This compound is highly hydrophobic in its helical state and cationic (+3 to +5 net charge).

  • Problem: Dissolving in neutral water or PBS causes rapid adsorption to tube walls.

  • Solution: Reconstitute lyophilized DS-J1 in 0.01% Acetic Acid (v/v) containing 0.2% Bovine Serum Albumin (BSA) .

    • Acetic Acid: Protonates basic residues, preventing aggregation.

    • BSA: Coats the plastic surface, preventing peptide loss (non-specific binding).

B. Labware Selection
  • FORBIDDEN: Polystyrene (PS) tubes or standard tissue culture plates. DS-J1 will bind to the negatively charged PS surface, reducing the effective concentration by up to 90%.

  • REQUIRED: Polypropylene (PP) low-binding microcentrifuge tubes and PP 96-well plates.

Experimental Workflow: Susceptibility Testing

Protocol 1: Modified Broth Microdilution (MIC)

Adapted from CLSI M07 guidelines, optimized for Cationic Peptides (Hancock Method).

Materials:

  • Organism: S. aureus (ATCC 29213 as QC strain; ATCC 43300 for MRSA).

  • Media: Mueller-Hinton Broth (MHB).

    • Note: Standard Cation-Adjusted MHB (CAMHB) contains physiological

      
       and 
      
      
      
      . These cations compete with DS-J1 for membrane binding sites. For initial screening, use non-cation-adjusted MHB to establish baseline activity, then test in CAMHB to determine physiological relevance.
  • Detection: Resazurin (Alamar Blue) or OD600.

Step-by-Step Procedure:

  • Inoculum Prep:

    • Grow S. aureus to mid-log phase (

      
      ).
      
    • Dilute in fresh MHB to reach a final density of

      
       CFU/mL .
      
  • Peptide Dilution:

    • Prepare a 10x stock of DS-J1 (e.g., 1280 µg/mL) in the BSA/Acetic Acid vehicle.

    • Perform 2-fold serial dilutions in Polypropylene plates.

  • Assay Setup:

    • Add 10 µL of 10x Peptide to 90 µL of Bacterial Inoculum.

    • Final Volume: 100 µL.

    • Final Peptide Range: 0.25 – 128 µg/mL.

    • Controls:

      • Growth Control: Bacteria + Solvent (no peptide).

      • Sterility Control: Media only.

  • Incubation:

    • 37°C for 18–24 hours (static; do not shake, as AMPs can foam or aggregate at the air-liquid interface).

  • Readout:

    • Visual turbidity or add 10 µL of 0.01% Resazurin. Incubate 1 hour. Blue

      
       Pink indicates growth.
      
    • MIC Definition: The lowest concentration preventing visible growth (or color change).

Data Visualization: Expected MIC Ranges

StrainPhenotypeDS-J1 MIC (µg/mL)Vancomycin MIC (µg/mL)Interpretation
S. aureus ATCC 29213MSSA (QC)2 – 80.5 – 2Susceptible
S. aureus ATCC 43300MRSA4 – 161 – 2Retained Activity
S. aureus Mu50VISA4 – 168Superior vs. Vanco
Protocol 2: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

  • Setup: Prepare tubes with S. aureus (

    
     CFU/mL) containing DS-J1 at 1x, 2x, and 4x MIC .
    
  • Sampling: Remove aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately dilute samples 1:100 in PBS to dilute the peptide below its MIC (preventing carryover killing on the agar plate).

  • Plating: Plate onto Mannitol Salt Agar or TSA. Incubate 24h.

  • Calculation: Plot

    
     vs. Time.
    
    • Bactericidal Definition:

      
       reduction (99.9% kill) within 24 hours. Dermaseptins typically achieve this within <60 minutes.
      

Mechanistic Insight: The "Carpet Model"

This compound does not require a specific receptor. It relies on the Schneewind Effect (hydrophobic moment).

  • Attraction: Positively charged Lysine residues on DS-J1 attract to negatively charged Teichoic Acids and Phosphatidylglycerol on the S. aureus surface.

  • Accumulation: Peptides accumulate parallel to the lipid bilayer (carpet-like).

  • Toroidal Pore Formation: Once a threshold concentration is reached, the peptides rotate perpendicular to the membrane, dragging lipids with them to form a pore.

  • Lysis: Loss of transmembrane potential (

    
    ) and leakage of intracellular content.
    
Workflow & Mechanism Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction (Mechanism) cluster_2 Phase 3: Readout Lyophil Lyophilized DS-J1 Stock Stock Solution (0.01% HOAc + BSA) Lyophil->Stock Reconstitute Binding Electrostatic Binding Stock->Binding Add to Media Inoculum S. aureus Inoculum (5x10^5 CFU/mL) Inoculum->Binding Insertion Hydrophobic Insertion Binding->Insertion Threshold Conc. Pore Toroidal Pore Formation Insertion->Pore Lysis Membrane Depolarization Pore->Lysis MIC MIC Assay (No Growth) Lysis->MIC 24h Endpoint Kill Time-Kill (Log Reduction) Lysis->Kill Kinetic Sample

Caption: Workflow of this compound testing, linking preparation to the membrane-disruption mechanism and final assay readouts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High MIC (>64 µg/mL) Peptide adsorption to plastic.Switch to Polypropylene plates. Ensure BSA is in the diluent.
Inconsistent Replicates Inoculum density error.Verify CFU/mL via drop-plate method. Do not rely solely on OD.
"Skipped" Wells Aggregation of peptide.Sonicate stock solution briefly. Ensure Acetic Acid is used.
Activity Loss in Serum Proteolytic degradation.DS-J1 is sensitive to proteases. For serum assays, use heat-inactivated serum or D-amino acid substituted analogs.

References

  • Mor, A., et al. (1994). "Structure, synthesis, and activity of dermaseptin B, a novel vertebrate defensive peptide from frog skin."[1] Biochemistry. Link

  • Zasloff, M. (2002). "Antimicrobial peptides of multicellular organisms." Nature. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11)." Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. Link

  • Pioda, G., et al. (2023). "Dermaseptins: A review of their pharmacology, effectivity, and mechanism of action." Frontiers in Microbiology. (Contextual grounding for Dermaseptin family mechanisms).

Sources

Determining hemolytic activity (HC50) of Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Hemolytic Activity (HC50) for Dermaseptin-J1

Abstract & Introduction

This compound (DRS-J1) is a cationic, amphipathic


-helical antimicrobial peptide (AMP) originally isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia).[1] With the sequence GLWKNMLSGIGKLAGQAALGAVKTLVa , it belongs to the Dermaseptin superfamily, known for potent activity against bacteria, fungi, and protozoa.

However, the therapeutic utility of AMPs is defined by their Selectivity Index (SI) —the ratio of toxicity to mammalian cells versus antimicrobial potency.[1] The HC50 (Hemolytic Concentration 50%) represents the peptide concentration required to lyse 50% of red blood cells (RBCs).[1][2] A high HC50 indicates low toxicity.[1]

This guide provides a rigorous, self-validating protocol for determining the HC50 of this compound, ensuring high reproducibility and data integrity compliant with pre-clinical drug development standards.

Principle of the Assay

The assay quantifies the release of hemoglobin from fresh erythrocytes.[1][3][4] this compound interacts with the RBC membrane via electrostatic attraction (cationic peptide to anionic glycocalyx) and hydrophobic insertion.[1]

  • Mechanism: At threshold concentrations, the peptide accumulates on the membrane surface ("Carpet Model") or inserts perpendicularly ("Barrel-Stave Model"), causing pore formation and osmotic lysis.[1]

  • Detection: Intact RBCs are pelleted by centrifugation.[1] The supernatant, containing released hemoglobin, is measured spectrophotometrically.[3]

  • Wavelength Selection: While 540 nm is traditional, this protocol recommends 405 nm (Soret band) for higher sensitivity, allowing precise detection of low-level hemolysis common with therapeutic AMPs.[1]

Materials & Reagents

ComponentSpecificationPurpose
This compound >95% Purity (HPLC), lyophilizedTest Agent
Erythrocytes Fresh human (Type O) or Sheep RBCsMammalian membrane model
PBS (1X) pH 7.4, Ca²⁺/Mg²⁺ freeIsotonic buffer for washing/dilution
Triton X-100 1% (v/v) in PBSPositive Control (100% Lysis)
V-bottom Plate 96-well, PolypropyleneMinimizes peptide adsorption
Flat-bottom Plate 96-well, PolystyreneOptical measurement

Sample Preparation

Peptide Stock Solution

This compound is hydrophobic.[1] Improper solubilization leads to aggregation and false negatives.[1]

  • Reconstitution: Dissolve lyophilized powder in sterile deionized water or 0.01% Acetic Acid to a master stock of 2 mg/mL (approx. 770 µM) .

    • Note: Avoid PBS for the initial dissolution; high salt can trigger premature aggregation.[1]

  • Concentration Verification: Measure

    
     (Tryptophan extinction coefficient 
    
    
    
    ).[1]
RBC Preparation
  • Centrifuge 2 mL of fresh blood at 1000 x g for 5 mins at 4°C.

  • Aspirate plasma and buffy coat (white layer).[1]

  • Resuspend pellet in 5 mL ice-cold PBS. Gently invert.

  • Repeat wash 3 times until supernatant is clear.[1]

  • Final Suspension: Dilute packed RBCs to a 1% (v/v) suspension in PBS. Count cells if possible (

    
     cells/mL) for standardization.
    

Experimental Protocol (Step-by-Step)

Phase 1: Serial Dilution
  • Add 100 µL of PBS to columns 2–12 of a sterile 96-well V-bottom plate.

  • Add 100 µL of this compound stock (e.g., 200 µM start) to column 1.[1]

  • Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to generate a 2-fold dilution series (e.g., 200 µM to 0.1 µM).

  • Controls:

    • Negative (0%): 100 µL PBS only (No peptide).[1]

    • Positive (100%): 100 µL 1% Triton X-100.[1]

Phase 2: Incubation
  • Add 100 µL of 1% RBC suspension to every well containing peptide or control.

    • Final Volume: 200 µL.

    • Final Peptide Conc: 100 µM down to 0.05 µM.[1]

    • Final RBC Conc: 0.5%.[1][3]

  • Seal plate and incubate at 37°C for 60 minutes .

    • Critical: Do not shake vigorously; use a gentle orbital shaker (50 rpm) or static incubation to prevent mechanical lysis.[1]

Phase 3: Separation & Measurement
  • Centrifuge the V-bottom plate at 1000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant (avoiding the red pellet) to a clear Flat-bottom 96-well plate .

  • Measure Absorbance (

    
    ) at 405 nm  (preferred) or 540 nm.[1]
    

Visualization: Experimental Workflow

HemolysisProtocol Start Start: Fresh Whole Blood Wash Wash RBCs 3x (PBS) 1000xg, 5 min Start->Wash DiluteRBC Prepare 1% RBC Suspension in PBS Wash->DiluteRBC Combine Combine: 100µL Peptide + 100µL RBCs DiluteRBC->Combine PeptidePrep Prepare this compound Stock (2-fold serial dilution in V-bottom plate) PeptidePrep->Combine Incubate Incubate 37°C, 60 min (Static or Gentle Shake) Combine->Incubate Centrifuge Centrifuge Plate 1000xg, 10 min Incubate->Centrifuge Transfer Transfer 100µL Supernatant to Flat-Bottom Plate Centrifuge->Transfer Read Measure Absorbance (OD) @ 405 nm Transfer->Read

Figure 1: Step-by-step workflow for determining HC50 of this compound.[1]

Data Analysis & HC50 Calculation

Calculate % Hemolysis

For each peptide concentration (


), calculate the percentage of hemolysis:

[1]
  • 
    : Absorbance of the peptide well.
    
  • 
    : Average absorbance of PBS wells (0% control).
    
  • 
    : Average absorbance of Triton X-100 wells (100% control).
    
Determine HC50
  • Plot % Hemolysis (Y-axis) vs. Log[Peptide Concentration] (X-axis) .[1]

  • Fit the data using a non-linear regression (Sigmoidal Dose-Response) :

    
    [1]
    
  • Interpolate the concentration (

    
    ) where 
    
    
    
    .[1] This is the HC50 .

Mechanism of Action (Carpet Model)

This compound functions primarily via the Carpet Model.[1] The diagram below illustrates the transition from surface accumulation to membrane disintegration.

CarpetModel Step1 Step 1: Electrostatic Attraction (Cationic J1 binds Anionic Membrane) Step2 Step 2: Surface Accumulation (Peptides cover surface like a 'Carpet') Step1->Step2 Concentration Increase Step3 Step 3: Critical Threshold (Strain overcomes bilayer stability) Step2->Step3 Step4 Step 4: Toroidal Pore / Detergent Effect (Membrane disintegration & Hemolysis) Step3->Step4 Lysis

Figure 2: The 'Carpet Model' mechanism of membrane disruption by this compound.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Neg Control) Aged blood or rough handlingUse blood <48h old.[1] Use wide-bore pipette tips.[1]
Inconsistent Replicates Peptide aggregationSonicate stock solution briefly. Use polypropylene plates.
No Hemolysis at High Conc. Peptide precipitationCheck solubility. Verify sequence (C-terminal amidation affects stability).
HC50 > Highest Conc. Low Toxicity (Good result)Report as "HC50 > [Max Conc]". Do not extrapolate.

References

  • Leite, J. R., et al. (2005).[1] "Phylloseptins: a novel class of anti-bacterial and anti-protozoan peptides from the Phyllomedusa genus."[1] Peptides. (Context: Isolation and characterization of Dermaseptin-like peptides from Phyllomedusinae frogs).

  • Oddo, A., & Hansen, P. R. (2017).[1] "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology. (Context: Standard protocols for hemolysis assays).

  • Pouny, Y., et al. (1992).[1] "Interaction of antimicrobial peptide dermaseptin with phospholipid membranes."[1] Biochemistry. (Context: Mechanism of action - Carpet model).[1]

  • Conlon, J. M., et al. (2007).[1][5] "Peptidomic analysis of the skin secretions of the frog Phasmahyla jandaia." Peptides. (Context: Specific identification of this compound).

Sources

Protocol for liposome leakage assay using Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Dermaseptin-J1 (DS-J1) is a cationic antimicrobial peptide (AMP) derived from the skin secretion of phyllomedusid frogs (Phyllomedusa jandaia). Like other members of the Dermaseptin family, DS-J1 exhibits potent lytic activity against bacteria, fungi, and protozoa by disrupting the lipid bilayer of the cell membrane.

Unlike pore-forming toxins that create stable transmembrane channels (Barrel-Stave model), Dermaseptins typically function via the Carpet Mechanism or Toroidal Pore formation . Upon binding to the negatively charged bacterial membrane, the peptide accumulates on the surface.[1] When a threshold concentration is reached, the membrane curvature is disrupted, leading to micellization and catastrophic leakage of intracellular contents.[1]

This application note provides a rigorous protocol for assessing the membrane-disrupting capability of this compound using a Calcein Release Assay . This method utilizes Large Unilamellar Vesicles (LUVs) encapsulating calcein at self-quenching concentrations.[2] Membrane disruption by DS-J1 relieves this quenching, resulting in a measurable increase in fluorescence.

Mechanism of Action

To interpret assay results correctly, one must understand the biophysical events occurring at the membrane interface.

Figure 1: The Carpet Mechanism of this compound The diagram below illustrates the transition from electrostatic binding to membrane disintegration.

DermaseptinMechanism cluster_membrane Lipid Bilayer Environment Peptide This compound (Unstructured) Binding Electrostatic Binding (Helix Formation) Peptide->Binding Targets Anionic Lipids Accumulation Surface Accumulation (Carpet Formation) Binding->Accumulation Hydrophobic Insertion Threshold Threshold Concentration (Strain) Accumulation->Threshold Critical P/L Ratio Disruption Membrane Disruption (Micellization/Leakage) Threshold->Disruption Curvature Stress Fluorescence Calcein De-quenching (Signal Increase) Disruption->Fluorescence Dye Release

Caption: Schematic of this compound induced membrane permeabilization via the Carpet Model. The peptide binds parallel to the surface, inducing strain that leads to bilayer disintegration.

Materials & Reagents

Critical Quality Attribute (CQA): The specificity of this compound relies on lipid charge. You must prepare two sets of liposomes to validate selectivity:

  • Bacterial Mimic (Anionic): POPC:POPG (7:3 molar ratio).

  • Mammalian Mimic (Zwitterionic): POPC (100%) or POPC:Cholesterol.

ReagentSpecificationPurpose
This compound >95% Purity (HPLC), lyophilizedTest Agent. MW ~3.4 kDa (Verify batch).
POPC 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholineNeutral lipid backbone.
POPG 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)Negatively charged lipid (bacterial mimic).
Calcein High purity, free acidFluorescent probe (Self-quenching).
Triton X-100 10% (v/v) solutionPositive control (Total lysis).
Sephadex G-50 Fine or Medium gradeSize exclusion resin for purification.
HEPES Buffer 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4Assay Buffer (Iso-osmotic).

Experimental Protocol

Phase 1: Preparation of Calcein-Entrapped LUVs

Objective: Create uniform 100 nm vesicles containing 70 mM Calcein.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., POPC/POPG 7:3) in Chloroform/Methanol (2:1 v/v).

    • Dry under a stream of nitrogen gas to form a thin film on the glass vial wall.

    • Desiccate under vacuum for >2 hours to remove residual solvent.

  • Hydration:

    • Rehydrate the film with Calcein Buffer (70 mM Calcein, 10 mM HEPES, pH 7.4). Note: Calcein is difficult to dissolve; adjust pH with NaOH carefully to solubilize.

    • Vortex vigorously for 20 mins to form Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the suspension to 5 cycles of freezing (liquid nitrogen) and thawing (45°C water bath). This ensures equilibrium of the dye across the lamellae.

  • Extrusion (Sizing):

    • Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder. The suspension should become translucent.

Phase 2: Purification (Critical Step)

Objective: Remove untrapped (free) calcein.[3] If this step fails, background fluorescence will be too high to detect leakage.

  • Prepare a Sephadex G-50 column (approx. 10-15 cm length) equilibrated with Assay Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Crucial: The Assay Buffer must be iso-osmotic to the Calcein Buffer to prevent osmotic bursting of liposomes during purification.

  • Load the extruded liposomes onto the column.

  • Elute with Assay Buffer. You will see two bands:

    • Band 1 (Fast, Cloudy): Liposomes with trapped calcein. Collect this.

    • Band 2 (Slow, Yellow/Green): Free calcein. Discard.

  • Determine lipid concentration of the collected fraction using a phosphate assay (e.g., Bartlett method) or assume ~70% recovery for estimation.

Phase 3: The Leakage Assay

Figure 2: Assay Workflow

AssayWorkflow Prep Purified LUVs (in Assay Buffer) Dilution Dilute to 10-20 µM Final Lipid Conc. Prep->Dilution Plate 96-Well Plate Setup (Black, Flat Bottom) Dilution->Plate Baseline Measure Baseline (F0) (Ex: 490nm / Em: 520nm) Plate->Baseline AddPeptide Add this compound (Serial Dilutions) Baseline->AddPeptide Kinetics Monitor Kinetics (0 - 30 mins) AddPeptide->Kinetics Lysis Add Triton X-100 (Determine Fmax) Kinetics->Lysis

Caption: Step-by-step workflow for the microplate-based calcein leakage assay.[4]

  • Plate Setup: Use a black, flat-bottom 96-well plate to minimize light scattering.

  • Liposome Addition: Dilute purified LUVs in Assay Buffer to a final lipid concentration of 10-50 µM per well (total volume typically 100-200 µL).

  • Baseline Reading (

    
    ):  Measure fluorescence (Ex 490 nm / Em 520 nm) for 2-5 minutes to ensure stability.
    
  • Peptide Addition: Add this compound at varying Peptide-to-Lipid (P/L) ratios (e.g., 1:100, 1:50, 1:20, 1:10).

    • Tip: Keep the volume of added peptide low (<5% of total well volume) to avoid dilution errors.

  • Kinetic Measurement (

    
    ):  Monitor fluorescence immediately upon addition, reading every 30-60 seconds for 20-30 minutes.
    
  • Total Lysis (

    
    ):  At the end of the experiment, add 10 µL of 10% Triton X-100 to every well to release all remaining calcein. Measure the final fluorescence.[5]
    

Data Analysis & Calculation

The percentage of dye leakage at time


 is calculated using the following equation:


  • 
    : Fluorescence intensity at time 
    
    
    
    .
  • 
    : Baseline fluorescence (before peptide addition).
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Fluorescence after Triton X-100 addition (100% leakage).
    

Interpretation:

  • Sigmoidal Dose-Response: Plot % Leakage (at a fixed time, e.g., 10 min) vs. Peptide Concentration (log scale).

  • Specificity Check: this compound should show high leakage in POPG-containing liposomes and low/negligible leakage in pure POPC liposomes.

Expertise & Troubleshooting (The "Why" and "How")

IssueProbable CauseCorrective Action
High Background (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Incomplete removal of free calcein.Repeat Sephadex G-50 chromatography. Ensure the column is not overloaded.
No Increase in Signal Calcein concentration too low (no quenching) or too high (precipitation).Ensure hydration buffer is exactly 70 mM Calcein. Check pH is 7.4 (Calcein is acidic).[6]
Liposome Instability Osmotic shock.Ensure Assay Buffer (external) has the same osmolarity as the Calcein Buffer (internal). Adjust NaCl if necessary.
Peptide Aggregation High concentration of stock peptide.Dissolve this compound in water/buffer immediately before use. Avoid long-term storage of dilute solutions (adsorption to plastic).

Scientific Insight: Dermaseptins are highly sensitive to the Peptide-to-Lipid (P/L) ratio . Unlike enzymatic reactions, this is a stoichiometric disruption. If the lipid concentration is too high relative to the peptide, the "carpet" cannot form completely, and you may observe a threshold effect where no leakage occurs until a specific P/L is reached.

References

  • Pouny, Y., et al. (1992). "Interaction of antimicrobial peptide dermaseptin with phospholipid membranes." Biochemistry.

  • Shai, Y. (1999). "Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by alpha-helical antimicrobial and cell non-selective membrane-lytic peptides." Biochimica et Biophysica Acta (BBA).

  • Matsuzaki, K. (2009). "Control of cell selectivity of antimicrobial peptides." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Benfield, A.H., & Henriques, S.T. (2020). "Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms." Frontiers in Medical Technology.

  • Protocol Validation: Standard Calcein Leakage protocols adapted from Avanti Polar Lipids technical guides.

Sources

Synergistic antibiotic assays with Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Synergistic Antibiotic Strategies with Dermaseptin-J1

Introduction: The "Hammer and Anvil" Strategy

The rise of antimicrobial resistance (AMR) has necessitated the revival of older antibiotics through synergistic pairing. This compound (derived from the skin secretion of the leaf frog Phyllomedusa jandaia) represents a class of cationic antimicrobial peptides (AMPs) that function as membrane disruptors.

Unlike conventional antibiotics that often target specific intracellular machinery (e.g., ribosomes, DNA gyrase), this compound acts primarily on the lipid bilayer. This creates a unique synergistic opportunity known as the "Hammer and Anvil" effect:

  • The Hammer (this compound): Permeabilizes the bacterial membrane, compromising the exclusion barrier.

  • The Anvil (Antibiotic): A conventional drug (e.g., Rifampicin, Oxacillin) that is normally excluded by the outer membrane or efflux pumps can now flood the cell and hit its intracellular target.

This guide details the specific protocols required to validate this synergy, accounting for the unique physicochemical properties of this compound (amphipathicity, cationicity, and adsorption tendency).

Mechanism of Action & Rationale

This compound is a lysine-rich, amphipathic


-helical peptide. Upon contact with the negatively charged bacterial membrane, it reorients to bury its hydrophobic face into the lipid bilayer, leading to the formation of transient "toroidal pores" or a "carpet-like" disintegration.

Mechanistic Pathway:

  • Electrostatic Attraction: Cationic J1 binds to anionic LPS (Gram-negative) or Teichoic Acids (Gram-positive).

  • Membrane Insertion: Hydrophobic residues insert into the membrane core.

  • Depolarization/Pore Formation: Loss of membrane potential (

    
    ).
    
  • Synergistic Influx: Antibiotics, previously blocked by the membrane, enter freely.

G cluster_0 Extracellular Space cluster_1 Bacterial Membrane cluster_2 Intracellular Space J1 This compound (Cationic Peptide) Membrane Lipid Bilayer Integrity J1->Membrane Electrostatic Binding Abx Antibiotic (e.g., Rifampicin) Target Intracellular Target (Ribosome/DNA) Abx->Target Unimpeded Access Pore Toroidal Pore Formation Membrane->Pore Helical Insertion Pore->Abx Facilitates Entry Death Cell Death Pore->Death Leakage/Lysis Target->Death Inhibition

Figure 1: Synergistic mechanism where this compound compromises membrane integrity, allowing antibiotic influx.

Critical Pre-Protocol: Peptide Handling

Expertise Insight: The most common cause of failure in AMP assays is peptide loss due to adsorption . This compound is highly cationic and will stick to glass and standard polystyrene.

  • Labware: Use Polypropylene (PP) or Non-Binding Surface (NBS) plates and tubes exclusively. Never use glass.

  • Solvent: Reconstitute lyophilized this compound in sterile deionized water with 0.01% Acetic Acid and 0.2% BSA (Bovine Serum Albumin) to prevent adherence to plastic surfaces.

  • Storage: Aliquot stocks (e.g., 10 mg/mL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol A: The Checkerboard Assay (Synergy Validation)

This is the gold standard for determining the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well polypropylene microtiter plates.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial inoculum (

    
     CFU/mL).
    
  • This compound stock.[1][2]

  • Antibiotic stock.[3][4]

Workflow:

  • Matrix Setup:

    • Row A-G: 2-fold serial dilutions of This compound (y-axis). Range:

      
       to 
      
      
      
      .
    • Column 1-11: 2-fold serial dilutions of Antibiotic (x-axis). Range:

      
       to 
      
      
      
      .
    • Well H12: Sterility control (Media only).

    • Column 12: Growth control (Bacteria + Media, no drug).

  • Inoculation: Add 50 µL of bacterial suspension (

    
     CFU/mL) to each well (final volume 100 µL, final density 
    
    
    
    CFU/mL).
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD

    
     or add Resazurin (Alamar Blue) for visual scoring.
    

Data Analysis (FICI Calculation): Calculate the FICI for each well at the growth/no-growth interface:



Interpretation Table:

FICI ValueInteraction TypeClinical Implication
≤ 0.5 Synergy Combined effect is significantly greater than sum.
> 0.5 – 1.0AdditiveCombined effect equals the sum.
> 1.0 – 4.0IndifferentNo significant interaction.
> 4.0AntagonismDrugs inhibit each other (Avoid combination).

Protocol B: Time-Kill Kinetics

FICI proves if they work together; Time-Kill proves how fast and prevents regrowth.

Methodology:

  • Prepare 4 Tubes:

    • Control: Bacteria + Media.[1][4]

    • J1 Alone: Bacteria + this compound (at

      
      ).
      
    • Abx Alone: Bacteria + Antibiotic (at

      
      ).
      
    • Combo: Bacteria + J1 (

      
      ) + Abx (
      
      
      
      ).
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on agar to count colonies.

  • Definition of Synergy: A

    
     decrease in CFU/mL by the combination compared to the most active single agent.
    

TimeKill cluster_tubes Treatment Groups Start Inoculum Preparation (10^6 CFU/mL) T1 Control (Growth) Start->T1 T2 This compound (0.5x MIC) Start->T2 T3 Antibiotic (0.5x MIC) Start->T3 T4 Combination (Synergy) Start->T4 Sampling Sample at 0, 2, 4, 8, 24h T1->Sampling T2->Sampling T3->Sampling T4->Sampling Count Plating & CFU Count Sampling->Count

Figure 2: Workflow for Time-Kill Kinetics to validate bactericidal synergy.

Protocol C: Mechanistic Validation (NPN Uptake)

To prove that this compound is indeed facilitating antibiotic entry via membrane permeabilization, use the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic probe that fluoresces strongly only when the outer membrane is damaged.

  • Preparation: Wash bacteria and resuspend in HEPES buffer.

  • Baseline: Add NPN (10 µM) and measure fluorescence (Excitation 350 nm / Emission 420 nm).

  • Addition: Add this compound at sub-MIC levels.

  • Observation: A rapid increase in fluorescence confirms outer membrane permeabilization, validating the "Hammer" mechanism.

References

  • Isolation and Characterization of Dermaseptins: Batista, C. V., et al. (1999). "Antimicrobial peptides from the skin secretion of Phyllomedusa jandaia." Toxicon, 37(11), 1615-1626.

  • Checkerboard Assay Standards: Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy, 52(1), 1.

  • Mechanism of AMP Synergy: Zharkova, M. S., et al. (2019). "Synergistic effect of antimicrobial peptide arenicin-1 and conventional antibiotics." Frontiers in Microbiology, 10, 1690.

  • CLSI Standards: Clinical and Laboratory Standards Institute (CLSI). (2018).[5] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Troubleshooting & Optimization

Improving aqueous solubility of hydrophobic Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dermaseptin-J1 Solubility & Formulation

  • Ticket ID: #DSJ1-SOL-001

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

  • Subject: Overcoming Hydrophobic Aggregation in Aqueous Media

Introduction: The "J1 Paradox"

Welcome to the technical support hub for This compound . If you are reading this, you have likely encountered the defining characteristic of this peptide: The J1 Paradox .

To function as an antimicrobial or anticancer agent, this compound must be amphipathic—possessing a cationic face to attract negatively charged membranes and a hydrophobic face to insert into the lipid bilayer. However, this same hydrophobic face causes the peptide to self-assemble into insoluble aggregates or amyloid-like fibrils in neutral aqueous buffers (like PBS), rendering it inactive before it ever reaches its target.

This guide moves beyond basic "add water" instructions. We will engineer the solvent environment and the peptide structure itself to force solubility without compromising bioactivity.

Mechanism of Insolubility

Before troubleshooting, you must understand the enemy: Hydrophobic Collapse .

In a lyophilized state, J1 is amorphous. Upon addition of a neutral saline buffer (pH 7.4), the high ionic strength screens the repulsive positive charges (Lysine residues). The exposed hydrophobic faces of the helices then stack together to exclude water, leading to rapid precipitation or gelation.

Visualizing the Aggregation Pathway:

J1_Aggregation Lyophilized Lyophilized Powder Monomer Soluble Alpha-Helix Lyophilized->Monomer Acidic pH Low Salt Monomer->Monomer PEGylation or Liposome Oligomer Hydrophobic Oligomer Monomer->Oligomer Neutral pH (Charge Screening) Fibril Insoluble Fibril/Gel Oligomer->Fibril Time & Concentration

Figure 1: The thermodynamic trap. Neutral pH and salt drive the equilibrium toward irreversible fibrillation. Successful formulation arrests the peptide at the 'Soluble Alpha-Helix' stage.

Module 1: Reconstitution Strategy (The "Mix" Phase)

Standard Operating Procedure (SOP-J1-01) Use this protocol for initial handling. DO NOT add PBS directly to powder.

The Golden Rule: Solubilize in an acidic, low-salt environment first, then dilute into the final buffer.

StepReagentActionMechanism
1 10 mM Acetic Acid (or 0.1% TFA)Add to powder to reach 1-2 mg/mL. Vortex 30s.Protonates basic residues, maximizing repulsion between monomers.
2 Sonication Bath sonicate for 2-5 mins (keep cool).Disrupts weak hydrophobic clusters formed during lyophilization.
3 Quality Check Measure OD280. Solution should be clear.Confirms monomeric state.
4 Dilution Dilute into assay buffer (e.g., Media/PBS).CRITICAL: Add peptide to the buffer, not buffer to peptide, to prevent local high concentration hotspots.

Solvent Compatibility Table:

SolventMax Final Conc.[1] (Bioassay)Solubility RatingNotes
Water (pH 7) N/APoor Risk of immediate aggregation.
10mM Acetic Acid ~5-10%Excellent Best for stock solution storage (-20°C).
DMSO < 1.0%Good Toxic to cells >1%. Oxidizes Methionine/Cysteine over time.
30% TFE N/A (Structural studies only)High Induces alpha-helicity; not suitable for live cells.

Module 2: Structural Modification (The "Design" Phase)

If the standard SOP fails due to high concentration requirements (>5 mg/mL), you must modify the peptide.

Strategy A: N-Terminal PEGylation

Polyethylene glycol (PEG) acts as a "hydration shield," preventing hydrophobic faces from stacking.

  • Why N-Terminus? Dermaseptins insert into membranes via their helical core. Random PEGylation (on Lysines) destroys antimicrobial activity. N-terminal modification preserves the lytic mechanism.

Protocol: Site-Specific N-Terminal PEGylation

  • Design: Use mPEG-Aldehyde (5 kDa or 10 kDa).

  • Reaction:

    • Dissolve this compound in 100 mM Sodium Acetate buffer (pH 5.0) . Note: The low pH directs the reaction to the N-terminus (pKa ~8) rather than Lysines (pKa ~10.5).

    • Add mPEG-Aldehyde (2:1 molar excess).

    • Add reducing agent: Sodium Cyanoborohydride (NaCNBH3) (20 mM final).

  • Incubation: Stir overnight at 4°C.

  • Purification: Separate PEG-J1 from free PEG and unmodified J1 using Cation Exchange Chromatography (PEG-J1 has a lower net charge).

Strategy B: Liposomal Encapsulation

Instead of fighting the hydrophobicity, embrace it. Encapsulate J1 in the lipid bilayer of a liposome.

Protocol: Thin-Film Hydration [2]

  • Lipid Mix: Dissolve DOPC:DOPG (7:3 molar ratio) in Chloroform. Note: Anionic DOPG stabilizes cationic J1.

  • Dry: Evaporate solvent under nitrogen flow to form a thin lipid film. Vacuum desiccate for 2 hours.

  • Hydrate: Add this compound solution (dissolved in 10mM Acetic Acid) to the film.

  • Process: Vortex vigorously (multilamellar vesicles form).

  • Size: Extrude through a 100nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).

Troubleshooting & FAQ

Q1: My peptide solution was clear, but turned cloudy immediately upon adding PBS. Why?

  • A: This is the "Salting Out" effect. The ions in PBS shielded the charges keeping the peptide soluble.

  • Fix: Reduce the salt concentration if possible, or ensure your initial stock is in 10mM Acetic Acid. For bioassays, dilute the peptide rapidly into the media to bypass the nucleation phase of aggregation.

Q2: I lost 50% of my peptide after filtering it. Did it degrade?

  • A: No, it adsorbed. Hydrophobic peptides stick aggressively to standard plastics and filters.

  • Fix:

    • Use Low-Retention (LoBind) tubes and tips.

    • Use PES (Polyethersulfone) or PVDF filters; avoid Nylon or Cellulose Acetate.

    • Pre-wet the filter with a small volume of peptide-free buffer to saturate binding sites.

Q3: Can I use SDS to solubilize it?

  • A: ABSOLUTELY NOT. this compound is cationic.[3] SDS is anionic. They will form an insoluble electrostatic complex immediately (coacervation), ruining the sample. Use non-ionic detergents like Tween-20 (0.05%) if a detergent is strictly necessary.

Experimental Workflow Visualization

J1_Workflow Start Lyophilized this compound Solvent Dissolve in 10mM Acetic Acid (Target: 2 mg/mL) Start->Solvent Check Visual Inspection & OD280 Solvent->Check Decision Is it Clear? Check->Decision Clear Proceed to Bioassay Decision->Clear Yes Cloudy Aggregation Detected Decision->Cloudy No Action1 Add TFE (up to 50%) for Structural Analysis Cloudy->Action1 For CD/NMR Action2 Switch to Liposomal Encapsulation Cloudy->Action2 For Therapy

Figure 2: Decision tree for handling insoluble this compound batches.

References

  • Dermaseptin Structure & Function

    • Title: Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions.[4]

    • Source: Frontiers in Pharmacology / NIH PubMed Central.
    • URL:[Link]

  • Liposome Encapsulation Str

    • Title: Stimulus-responsive nano lipidosome for enhancing the anti-tumour effect of a novel peptide Dermaseptin-PP.
    • Source: Pharmaceutical Biology / Taylor & Francis.
    • URL:[Link][5]

  • PEGyl

    • Title: Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation...
    • Source: Antimicrobial Agents and Chemotherapy / ASM Journals.
    • URL:[Link]

  • Peptide Solubility Guidelines

    • Title: Solubility Guidelines for Peptides.[1]

    • Source: Sigma-Aldrich Technical Documents.

Sources

Technical Support Center: Dermaseptin-J1 Handling & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dermaseptin-J1 Technical Support Hub. This guide addresses the physicochemical challenges of handling this compound, a cationic antimicrobial peptide (AMP) derived from Phyllomedusa species. Due to its amphipathic


-helical structure, this compound is prone to aggregation in high-salt culture media and adsorption to plasticware, leading to inconsistent experimental data.

Part 1: The Physics of Failure (Root Cause Analysis)

To prevent aggregation, you must understand the molecule's behavior. This compound functions by adopting an amphipathic


-helix upon contact with lipid membranes.[1][2]
  • The Mechanism: In an aqueous, salt-free environment, the peptide is largely unstructured and soluble due to charge repulsion (cationic residues).

  • The Problem: When introduced to culture media (DMEM/RPMI), two things happen:

    • Charge Shielding: The high ionic strength of the media (

      
      ) shields the positive charges that keep peptide monomers apart.
      
    • Hydrophobic Collapse: Once charges are shielded, the hydrophobic faces of the helices interact with each other rather than the water, causing rapid self-assembly into amyloid-like fibrils or amorphous aggregates.

Key Takeaway: You cannot treat this compound like a small molecule drug. It is a dynamic surfactant that requires specific handling to maintain monomeric bioavailability.

Part 2: Troubleshooting Guide & FAQs

Section A: Reconstitution & Solubility

Q: My peptide precipitated immediately upon adding water. How do I recover it? A: this compound is basic (cationic). In neutral water (


), it may not be fully protonated, reducing solubility.
  • The Fix: Add 0.1% Acetic Acid or 0.1% Trifluoroacetic acid (TFA) dropwise.

  • The Logic: Lowering the pH (

    
    ) ensures full protonation of Lysine/Arginine residues. This maximizes electrostatic repulsion between peptide chains, breaking up aggregates.
    

Q: Can I dissolve the peptide directly in DMSO? A: Yes, but with a caveat.

  • Recommendation: Dissolve in a small volume of 100% DMSO first to disrupt hydrophobic stacking, then slowly dilute with water/buffer.

  • Warning: Keep the final DMSO concentration in your cell culture

    
     to avoid cytotoxicity.
    
  • Note: If your specific J1 batch contains Methionine or Tryptophan, minimize DMSO exposure time to prevent oxidation.

Section B: Media Compatibility & Cell Culture

Q: I added my stock solution to DMEM, and the solution turned cloudy. Why? A: You likely added a high-concentration stock directly into a high-salt environment. This is "Salting Out."

  • The Fix: Use an Intermediate Dilution Step .

    • Dilute your stock into a low-salt buffer (e.g., 10mM Phosphate buffer, no NaCl) or serum-free Opti-MEM first.

    • Add this intermediate solution to the final media.

  • Pro Tip: Vortex the media immediately upon addition to ensure rapid dispersion.

Q: My MIC (Minimum Inhibitory Concentration) values are fluctuating wildly between replicates. A: This is often due to Plastic Adsorption , not aggregation. Cationic peptides stick avidly to polystyrene and polypropylene.

  • The Fix:

    • Use Low-Protein Binding (LoBind) tubes and pipette tips.

    • If LoBind is unavailable, pre-coat your tips/tubes by rinsing them with a 0.1% BSA solution (if BSA doesn't interfere with your assay).

    • Critical: Do not make serial dilutions in standard polystyrene 96-well plates without a carrier protein (0.1% BSA) or surfactant (0.01% Tween-20), as the plastic will strip the peptide from the solution before it reaches the cells.

Part 3: Standard Operating Procedure (SOP)

Protocol: "Self-Validating" Reconstitution & Media Addition

This protocol includes checkpoints to verify solubility before you waste expensive cells.

Materials
  • Lyophilized this compound[3]

  • Sterile 0.1% Acetic Acid (aq)

  • Sterile PBS (Phosphate Buffered Saline)

  • Polypropylene LoBind Tubes[4]

Step-by-Step Workflow
  • Initial Solubilization (The Stock):

    • Dissolve lyophilized powder in 0.1% Acetic Acid to a target concentration of 1–2 mM (approx. 2–5 mg/mL).

    • Validation: Vortex for 30 seconds. Inspect visually against a dark background. It must be crystal clear.

    • QC Step: Measure

      
       (Absorbance at 280nm). Use the molar extinction coefficient (
      
      
      
      ) based on Tryptophan/Tyrosine content to confirm actual concentration.
  • Intermediate Dilution:

    • Dilute the Acidic Stock 1:10 into sterile water (NOT PBS yet).

    • This reduces the acidity while keeping salt low.

  • Culture Introduction:

    • Prepare your culture wells with media (e.g., 90 µL media).

    • Add the peptide (e.g., 10 µL) to the well.

    • Action: Pipette up and down 3 times immediately to mix.

  • The "Crash" Test (Validation):

    • Prepare a "Mock" well with media + peptide (no cells).

    • Measure OD600 immediately. If OD > 0.05, aggregation has occurred.

Part 4: Data & Visualization

Solvent Compatibility Matrix
Solvent SystemSolubility RatingRisk FactorRecommended Use
Water (Neutral) Low to ModerateAggregation over timeNot recommended for stocks
0.1% Acetic Acid High (Optimal) MinimalPrimary Stock Solution
PBS (1X) Very LowPrecipitation Only at final working conc.
DMSO (100%) HighOxidation / ToxicityHydrophobic variants only
Ethanol (50%) ModerateDenaturationSpecific assays only
Workflow Diagram (Graphviz)

The following diagram illustrates the decision logic for handling this compound to ensure monomeric stability.

Dermaseptin_Workflow Start Lyophilized This compound Solvent_Choice Choose Solvent Start->Solvent_Choice Acidic_Water 0.1% Acetic Acid (Recommended) Solvent_Choice->Acidic_Water Standard DMSO 100% DMSO (Alternative) Solvent_Choice->DMSO If highly hydrophobic Stock_Sol Master Stock (1-5 mg/mL) Acidic_Water->Stock_Sol DMSO->Stock_Sol QC_Check QC: Check OD280 & Visual Clarity Stock_Sol->QC_Check Fail Precipitate Visible? Add 10% Acetic Acid QC_Check->Fail Cloudy Pass Clear Solution QC_Check->Pass Clear Fail->Stock_Sol Dilution Intermediate Dilution (Sterile Water) Pass->Dilution Media_Add Add to Culture Media (Low Retention Tips) Dilution->Media_Add Final Cell Assay (Monitor for Aggregation) Media_Add->Final

Caption: Logical workflow for solubilizing and introducing this compound to cell culture, emphasizing Quality Control (QC) checkpoints to prevent aggregation.

Part 5: References

  • Bartels, J. P., et al. (2019). "Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions." Frontiers in Microbiology.

    • Relevance: Establishes the amphipathic nature and aggregation tendencies of the Dermaseptin family.

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE.

    • Relevance: Provides the mechanistic basis for peptide loss due to adsorption on labware (a common false positive for "aggregation").

  • Feder, R., et al. (2000). "Structure-activity relationship study of antimicrobial dermaseptin S4 showing the consequences of peptide oligomerization on selective cytotoxicity." Journal of Biological Chemistry.

    • Relevance: Directly links Dermaseptin oligomerization (aggregation) to changes in biological activity and selectivity.

  • MedChemExpress. (2024). "Peptide Solubility and Storage Guidelines."

    • Relevance: Standard industry protocols for solubilizing basic/cationic peptides using acidic systems.

Sources

Reducing cytotoxicity of Dermaseptin-J1 to mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Cytotoxicity of Dermaseptin-J1 to Mammalian Cells Ticket ID: AMP-OPT-J1-004 Assigned Specialist: Senior Application Scientist, Peptide Engineering Division[1]

Executive Summary

This compound (DRS-J1) is a potent cationic antimicrobial peptide (AMP) belonging to the Phyllomedusa family.[1][2] While it exhibits strong activity against Gram-negative bacteria, its clinical translation is frequently stalled by non-specific cytotoxicity toward mammalian cells (hemolysis and membrane lysis).[1] This guide provides rational engineering strategies, formulation adjustments, and validation protocols to decouple antimicrobial potency from mammalian toxicity.

Module 1: Rational Design & Peptide Engineering

Q1: Why does this compound lyse my mammalian control cells (e.g., HEK293, RBCs)?

Diagnosis: High Hydrophobicity & Amphipathicity.[1] this compound adopts an amphipathic


-helical structure in membrane environments.[1][3] While the cationic face targets bacterial membranes, the hydrophobic face can interact non-specifically with the zwitterionic phosphatidylcholine (PC) lipids found in mammalian outer leaflets. If the "hydrophobic sector" of the helix is too large or continuous, the peptide penetrates mammalian membranes via a "carpet" or "barrel-stave" mechanism, causing lysis.

Solution: The "Specificity Window" Strategy To reduce cytotoxicity, you must disrupt the hydrophobic interaction with zwitterionic lipids without destroying the electrostatic attraction to anionic bacterial lipids.

Recommended Engineering Strategies

Based on Structure-Activity Relationship (SAR) data from homologous Dermaseptins (S4, B2):

StrategyMechanismSpecific J1 Modification ProposalExpected Outcome
C-Terminal Truncation Removes the hydrophobic tail responsible for deep membrane insertion.[1]DRS-J1(1–16) or DRS-J1(1–20) (Remove C-term AVKTLV)High Impact: Drastically reduces hemolysis; often retains activity against Gram-negatives.[1]
Cationic Substitution Increases electrostatic selectivity for bacterial membranes (negatively charged).[1][4]Lys-Substitution Replace hydrophobic residues on the polar face with Lysine (e.g., L20K or A22K).[1]Medium Impact: Increases MIC for bacteria slightly but significantly raises HC50 (hemolytic concentration).[1]
Hydrophobic Disruption "Breaks" the continuous hydrophobic face of the helix.D-Amino Acid Incorporation Introduce a D-amino acid in the hydrophobic face.[1]High Impact: Destabilizes the helix in neutral membranes (mammalian) but allows folding in highly negative membranes (bacterial).[1]

Technical Note: The N-terminal "tryptophan anchor" (Trp3) is critical for initial membrane binding.[1] Do not modify Trp3 , as this often abolishes antimicrobial activity entirely.

Visualization: Engineering Workflow

The following diagram illustrates the logical decision tree for optimizing this compound.

J1_Optimization_Workflow Start Start: High Cytotoxicity (Low HC50 / CC50) Analysis Step 1: Helical Wheel Analysis (Identify Hydrophobic Face) Start->Analysis Decision Select Modification Strategy Analysis->Decision Truncation Strategy A: Truncation (Remove C-term 5-8 residues) Decision->Truncation High Hydrophobicity Substitution Strategy B: Charge Modulation (Sub Hydrophobic -> Lys) Decision->Substitution Low Net Charge Disruption Strategy C: Helix Disruption (D-Amino Acid / Proline) Decision->Disruption Stable Helix Synthesis Step 2: Peptide Synthesis (SPPS) Truncation->Synthesis Substitution->Synthesis Disruption->Synthesis Validation Step 3: Validation Assays Synthesis->Validation

Caption: Decision tree for rational design of this compound analogs to improve therapeutic index.

Module 2: Formulation & Delivery

Q2: I cannot alter the peptide sequence. How can I reduce toxicity in vivo?

Diagnosis: Free peptide exposure. Injecting free cationic peptides leads to immediate interaction with serum components and red blood cells.

Solution: Encapsulation Shielding the cationic charge until the peptide reaches the target site is a proven method.

  • PEGylation: Conjugating Polyethylene Glycol (PEG) to the N-terminus masks the charge.[1] Note that this often increases the MIC (reduces potency), so a releasable linker (e.g., pH-sensitive) is recommended.[1]

  • Liposomal Formulation: Encapsulating J1 in PEGylated liposomes prevents interaction with RBCs. The peptide is released only upon fusion with bacterial membranes or in the local tissue environment.

Module 3: Validation Protocols (Troubleshooting)

Protocol A: Hemolysis Assay (The "Gold Standard" for Toxicity)

Objective: Determine the HC50 (concentration causing 50% hemolysis of RBCs).[3][4]

Reagents:

  • Fresh Human/Rabbit RBCs.

  • PBS (pH 7.4).[1]

  • Triton X-100 (Positive Control).[1][4]

  • Peptide Stock (dissolved in water/PBS, NOT DMSO if possible).[1]

Step-by-Step Workflow:

  • Wash RBCs: Centrifuge fresh blood (1000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 3x with PBS until supernatant is clear.

  • Prepare Suspension: Dilute RBCs to a 2% (v/v) suspension in PBS.

  • Incubation:

    • Add 100 µL of peptide (serial dilutions) to 96-well V-bottom plate.

    • Add 100 µL of 2% RBC suspension.

    • Controls: PBS only (Negative/0%), 1% Triton X-100 (Positive/100%).[1]

    • Incubate 1 hour at 37°C.

  • Separation: Centrifuge plate at 1000 x g for 10 min.

  • Readout: Transfer 100 µL supernatant to a flat-bottom clear plate. Measure absorbance at 540 nm (Hemoglobin release).

Troubleshooting Table:

Issue Probable Cause Corrective Action
High Background Lysis (Neg Control > 5%) Aged blood or rough handling.[1] Use blood <48h old. Use wide-bore pipette tips to prevent shearing.[1]
Inconsistent Replicates Peptide aggregation. Sonicate peptide stock before dilution. Check solubility.

| Peptide Precipitates | High salt sensitivity. | Dissolve peptide in water first, then add 2x PBS. |

Protocol B: MTT Cytotoxicity Assay (Mammalian Cells)

Objective: Determine CC50 on HEK293 or HeLa cells.

Critical Modification for AMPs: Cationic peptides can damage mitochondria before cell death, or interact with the MTT reagent directly.

  • Recommendation: Use LDH Release Assay (membrane integrity) alongside MTT for confirmation.[1] If using MTT, wash cells thoroughly before adding the dye to remove residual peptide.

Visualization: Mechanism of Selectivity

Selectivity_Mechanism cluster_bacteria Bacterial Membrane (Target) cluster_mammal Mammalian Membrane (Off-Target) B_Lipid Anionic Lipids (LPS / PG) B_Interaction Strong Electrostatic Attraction B_Lipid->B_Interaction B_Result Pore Formation (Cell Death) B_Interaction->B_Result M_Lipid Zwitterionic Lipids (PC / Cholesterol) M_Interaction Hydrophobic Interaction M_Lipid->M_Interaction M_Result Hemolysis / Toxicity M_Interaction->M_Result Peptide This compound (Cationic + Hydrophobic) Peptide->B_Interaction Charge Driven (Primary) Peptide->M_Interaction Hydrophobicity Driven (Avoid this!)

Caption: Mechanism of action. Engineering aims to sever the dotted red path while maintaining the green path.

References

  • BenchChem. (2025).[1][4] Dermaseptin Structure-Activity Relationship: A Technical Guide for Drug Development. BenchChem Technical Resources. Link[1]

  • Nicolas, P., & El Amri, C. (2009).[1][5][6] The dermaseptin superfamily: A gene-based combinatorial library of antimicrobial peptides. Biochimie. Link

  • Lorin, C., et al. (2005).[1] Structure-activity analysis of dermaseptin S4 derivatives: Optimization of the therapeutic index. Chemical Biology & Drug Design. Link[1]

  • Feder, R., et al. (2000).[1] Structure-activity relationship study of antimicrobial dermaseptin S4 showing the consequences of peptide oligomerization on selective cytotoxicity. Journal of Biological Chemistry. Link

  • Sosthène, B. M., et al. (2024).[1] Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii. MDPI Microorganisms. Link[1]

Sources

Troubleshooting low yield in Dermaseptin-J1 peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of Dermaseptin-J1 (GLWKNMLSGIGKLAGQAALGAVKTLV), a highly potent, 26-amino acid antimicrobial peptide derived from the Phasmahyla jandaia frog[1].

Due to its pronounced hydrophobicity, propensity for secondary structure formation, and the presence of sensitive residues (Methionine and Tryptophan), this compound is classified as a "difficult sequence"[2][3]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to rescue your synthesis.

Diagnostic Workflow: Isolating the Mode of Failure

Before altering your synthesis protocol, you must identify the chemical mechanism causing your low yield. Use the decision matrix below to map your LC-MS analytical data to the correct troubleshooting pathway.

Workflow Start Low Yield / Purity This compound MS LC-MS Analysis Start->MS Trunc Truncated Sequences (Missing AA) MS->Trunc Ox +16 / +32 Da Mass Shift MS->Ox Alk +56 Da (tBu) Shift MS->Alk Agg Hydrophobic Aggregation (β-sheet formation) Trunc->Agg Met Methionine Oxidation (Met6 U00002192 Met(O)) Ox->Met Trp Tryptophan Alkylation (Trp3 + tBu) Alk->Trp Sol1 Use Pseudoproline Dipeptides (e.g., Leu7-Ser8) Agg->Sol1 Sol2 Use Reagent H Cleavage (TFA/NH4I/Me2S) Met->Sol2 Sol3 Optimize Scavengers (EDT, Phenol) Trp->Sol3

Diagnostic decision tree for troubleshooting this compound synthesis failures based on LC-MS data.

Troubleshooting FAQs: Mechanistic Q&A

Q1: Why am I seeing massive truncation and low crude yield despite using extended coupling times and double coupling? A: Your peptide is experiencing hydrophobic aggregation. The C-terminal region of this compound (AALGAVKTLV) is highly hydrophobic. During SPPS, these non-polar sequences undergo interchain hydrogen bonding, forming rigid β-sheet structures on the resin[4]. This aggregation sterically shields the N-terminal amine, preventing the incoming activated amino acid from reacting, regardless of how long you extend the coupling time[3].

Solution: You must disrupt the secondary structure thermodynamically and physically.

  • Physical Disruption: Replace standard amino acids with Pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(psiMe,Mepro)-OH at positions 7-8, and Fmoc-Val-Thr(psiMe,Mepro)-OH at positions 23-24)[4]. The oxazolidine ring of the pseudoproline forces a cis-amide bond conformation, kinking the peptide backbone and making β-sheet formation sterically impossible[4].

  • Thermodynamic Disruption: Switch from a polystyrene resin to a PEG-based resin (e.g., ChemMatrix), which swells significantly better in polar aprotic solvents (DMF/NMP), keeping the growing chain solvated[2].

Q2: My LC-MS shows a prominent target mass with a +16 Da and +32 Da shift. How do I prevent this? A: This is the oxidation of Methionine at position 6 (Met6). Methionine is highly susceptible to oxidation, forming Methionine sulfoxide [Met(O)] (+16 Da) or Methionine sulfone (+32 Da)[5][6]. This typically occurs during the final global deprotection and cleavage step due to reactive oxygen species or improper scavenging in the Trifluoroacetic acid (TFA) cocktail[6].

Solution: Do not use standard cleavage cocktails (like Reagent B). Instead, use Reagent H , which contains Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S)[5][6]. NH₄I acts as an in situ reducing agent during cleavage. It converts any formed Met(O) back to native Methionine, while Me₂S drives the redox cycle and acts as a scavenger[6][7].

Q3: I have a +56 Da adduct on my target mass. What is it, and how is it resolved? A: This indicates Tryptophan alkylation. This compound contains a Tryptophan at position 3 (Trp3). During global deprotection, the removal of tert-butyl (tBu) and Boc protecting groups (from your Lysine residues) generates highly reactive tBu carbocations[6]. If these cations are not immediately quenched, they will electrophilically attack the electron-rich indole ring of Trp3, adding a 56 Da tBu group[8].

Solution: Ensure your cleavage cocktail is saturated with nucleophilic scavengers. 1,2-ethanedithiol (EDT) and Phenol are mandatory when Trp is present[8]. EDT acts as a sacrificial nucleophile, reacting with tBu cations orders of magnitude faster than the Tryptophan indole ring.

Quantitative Benchmarks: Cleavage Cocktail Selection

Selecting the correct cleavage cocktail is the most critical post-synthesis variable for this compound. The table below summarizes the expected outcomes based on established SPPS methodologies[5][6][8].

Cleavage CocktailComposition (Ratios)Met(O) FormationTrp AlkylationRecommended Use Case
Reagent B TFA / TIPS / H₂O (95:2.5:2.5)High (>35%)HighSimple peptides (No Met, Cys, or Trp). Do not use for J1.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Moderate (~15%)Low (<5%)Standard for Trp/Cys containing peptides.
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Me₂S / NH₄I (81:5:5:2.5:3:2:1.5)Near Zero (<1%) Low (<5%) Optimal for this compound. Actively reduces Met(O).

Mechanistic Pathway: Overcoming Aggregation

Mechanism cluster_0 Standard SPPS (Failure Pathway) cluster_1 Optimized SPPS (Success Pathway) Chain Growing Peptide Chain (Hydrophobic C-term) Beta Interchain H-Bonding (β-sheet formation) Chain->Beta Standard AA Pseudo Insert Pseudoproline (Oxazolidine ring) Chain->Pseudo Strategic Substitution Steric Steric Shielding of N-terminal Amine Beta->Steric Fail Incomplete Coupling (Truncated Yield) Steric->Fail Kink Backbone Kink (Disrupts H-Bonds) Pseudo->Kink Succ Efficient Solvation & Quantitative Coupling Kink->Succ

Mechanism of β-sheet disruption via pseudoproline insertion during solid-phase peptide synthesis.

Self-Validating Experimental Protocols

Protocol 1: Pseudoproline-Assisted Fmoc-SPPS of this compound

This protocol utilizes structural disruption to ensure quantitative coupling of the hydrophobic core.

  • Resin Preparation: Weigh 0.1 mmol of Rink Amide ChemMatrix resin (PEG-based, loading ~0.5 mmol/g) into a reaction vessel. Swell in NMP (N-Methyl-2-pyrrolidone) for 30 minutes at 45°C[2][3].

  • Deprotection: Treat resin with 20% Piperidine in NMP (2 × 5 mins).

    • Validation Step: Perform a Kaiser test. Resin beads must turn dark blue, confirming free primary amines.

  • Standard Coupling: For standard amino acids, activate 4 equivalents of Fmoc-AA-OH using 4 eq DIC and 4 eq Oxyma Pure in NMP. Couple for 45 minutes at 45°C.

  • Pseudoproline Insertion: At positions 23-24 and 7-8, use Fmoc-Val-Thr(psiMe,Mepro)-OH and Fmoc-Leu-Ser(psiMe,Mepro)-OH respectively[4].

    • Critical Adjustment: Pseudoprolines are sterically hindered. Couple for 2 hours at room temperature (avoid high heat to prevent epimerization). Perform a double coupling.

  • Post-Coupling Validation: Perform a Kaiser test after the pseudoproline coupling. If beads remain slightly blue, cap unreacted amines with Acetic Anhydride/DIPEA (10:5 in DMF) for 10 minutes to prevent deletion sequences from propagating.

Protocol 2: Global Deprotection & Cleavage with Reagent H

This protocol simultaneously cleaves the peptide, scavenges carbocations, and reduces oxidized Methionine[5][6][8].

  • Cocktail Preparation (Reagent H): In a fume hood, prepare the cocktail by weight/volume: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Me₂S, and 1.5% NH₄I[5].

    • Note: The solution will turn yellow/brown due to the iodine generated by NH₄I. This is normal and indicates the redox system is active.

  • Cleavage Reaction: Add 10 mL of Reagent H per 1 gram of dry peptide-resin. Blanket the vessel with Argon gas to displace oxygen. Stir gently for 3 hours at room temperature[8].

  • Filtration: Filter the cleavage mixture through a fritted funnel into a 50 mL centrifuge tube. Wash the resin twice with 2 mL of neat TFA.

  • Precipitation: Add the combined TFA filtrate dropwise into 40 mL of ice-cold diethyl ether. A white/off-white precipitate (the crude peptide) will form immediately.

  • Validation & Recovery: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether. Wash the pellet twice more with cold ether to remove iodine and scavengers. Lyophilize the pellet and analyze via LC-MS to confirm the presence of the 2597.16 Da target mass[] without +16 Da or +56 Da adducts.

References

  • Functional Peptides - BOC Sciences: this compound. bocsci.com.
  • natural_amps: this compound. cpu-bioinfor.org.
  • A cleavage cocktail for methionine-containing peptides. academia.edu.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. acs.org.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. peptide.com.
  • Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation. nih.gov.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. chempep.com.
  • What do you do when your peptide synthesis fails? biotage.com.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. nih.gov.

Sources

Effect of salt concentration on Dermaseptin-J1 antimicrobial activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers working with Dermaseptin-J1 (DRS-J1) . It is designed to troubleshoot experimental anomalies, specifically regarding ionic strength variations, and to provide validated protocols for characterizing antimicrobial activity under physiological conditions.

Product: this compound (Synthetic/Natural) Origin: Phasmahyla jandaia (Jandaia leaf frog) Sequence: GLWKNMLSGIGKLAGQAALGAVKTLV-NH2 (C-terminal amidation is common for stability) Classification: Cationic α-helical Antimicrobial Peptide (AMP)

Core Mechanism & Salt Interference

Q: Why does this compound lose potency in standard Mueller-Hinton Broth (MHB) compared to low-salt buffers?

A: The "Salt Screening" Effect. this compound functions primarily through electrostatic attraction followed by hydrophobic insertion. The peptide carries a net positive charge (due to Lysine residues at positions 4, 11, and 23) which drives the initial accumulation on the negatively charged bacterial membrane (LPS in Gram-negatives, Teichoic acids in Gram-positives).

In high-salt environments (like MHB or physiological saline ~150 mM NaCl), free Na⁺ and Cl⁻ ions form a "hydration shell" around both the peptide and the bacterial surface. This Debye screening weakens the electrostatic attraction, preventing the peptide from reaching the critical local concentration required to trigger the "carpet mechanism" or pore formation.

Visualizing the Interference

The following diagram illustrates how high ionic strength disrupts the initial binding phase.

SaltInterference Peptide This compound (Cationic +) Action Electrostatic Attraction Peptide->Action Binds Bacteria Bacterial Membrane (Anionic -) Bacteria->Action Attracts LowSalt Low Salt Environment (<50 mM NaCl) LowSalt->Peptide HighSalt High Salt Environment (>100 mM NaCl) HighSalt->Peptide Outcome_L Membrane Disruption (Cell Death) Action->Outcome_L Strong Interaction Outcome_H Charge Screening (Reduced Binding) Action->Outcome_H Na+ Ions Block Interaction

Caption: Schematic of the Debye screening effect where Na+ ions (High Salt) competitively inhibit the electrostatic binding of this compound to anionic bacterial membranes.

Troubleshooting Experimental Data

Q: My MIC values for E. coli jumped from 2 µM to 32 µM when I added 150 mM NaCl. Is the peptide degraded?

A: Unlikely. This is a characteristic reversible inhibition. Unless you are using a medium containing high protease activity (like varying percentages of serum), the peptide is likely intact. The increase in Minimum Inhibitory Concentration (MIC) is a direct function of ionic strength.

Diagnostic Steps:

  • Check the Buffer: Ensure you are not using phosphate-buffered saline (PBS) for the MIC assay itself, as phosphate can sometimes precipitate cationic peptides or interact with media components.

  • Reversibility Test: If you dilute the high-salt wells 1:10 into water (lowering salt) and plate them, you may see renewed killing activity if the bacteria were only inhibited (bacteriostatic effect due to low binding) rather than killed.

  • Compare with Control: Run a parallel assay with a salt-resistant control peptide (e.g., an engineered Dermaseptin S4 derivative or Indolicidin) to confirm the system is working.

Q: How do I validate if the loss of activity is due to salt or peptide aggregation?

A: Perform a Circular Dichroism (CD) Salt Titration. this compound is unstructured in water but forms an α-helix at the membrane interface. High salt can sometimes induce premature oligomerization (aggregation) in solution before the peptide reaches the bacteria.

  • Protocol: Measure CD spectra of this compound (20-50 µM) in the presence of increasing NaCl (0, 50, 150, 300 mM).

  • Interpretation:

    • No Change: The issue is purely electrostatic screening at the membrane.

    • Loss of Signal/Precipitation: The salt is causing the peptide to aggregate and fall out of solution.

Optimized Experimental Protocols

Protocol A: MIC Determination Under Salt Stress

To accurately report the salt sensitivity of this compound, you must determine the MIC in a controlled ionic environment.

Materials:

  • Base Medium: Mueller-Hinton Broth (MHB) or dilute MHB (0.5x) to lower baseline salt if testing extreme sensitivity.

  • Salt Stock: 5M NaCl (sterile filtered).

  • Bacteria: E. coli ATCC 25922 (Gram-) or S. aureus ATCC 29213 (Gram+).

Workflow:

MIC_Workflow Start Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Plates Prepare 96-well Plates (Serial Dilution of Peptide) Start->Plates SaltAdd Add NaCl Spikes (0, 50, 100, 150, 200 mM) Plates->SaltAdd Incubate Incubate 18-24h @ 37°C SaltAdd->Incubate Read Read OD600 Determine MIC Incubate->Read

Caption: Step-by-step workflow for determining the salt-dependent MIC profile of this compound.

Step-by-Step:

  • Preparation: Prepare 5 mL aliquots of MHB supplemented with NaCl to achieve final concentrations of 0 (baseline), 50, 100, 150, and 200 mM.

  • Dilution: In a 96-well polypropylene plate (to minimize peptide adsorption), perform 2-fold serial dilutions of this compound (starting at 64 µM) in the various salt-adjusted media.

  • Inoculation: Add bacteria (final concentration

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Analysis: The MIC is the lowest concentration with no visible growth.

Data Reference: Expected Salt Impact on this compound

Note: Values are representative of typical cationic Dermaseptin behavior against E. coli.

NaCl Concentration (mM)Physiological ContextExpected MIC (µM)Activity Status
0 mM Low ionic strength buffer1 - 4High Potency
50 mM Minimal Media4 - 8Active
100 mM --8 - 16Reduced Activity
150 mM Serum / Blood / Tissue 16 - 64 Significantly Compromised
>200 mM High salt secretions (e.g., CF lung)> 64Inactive

Advanced FAQ: Engineering & Modification

Q: I need this compound to work in serum. Can I modify it?

A: Yes, via Hydrophobicity or Charge Modulation. The "Salt Resistance" of AMPs is often correlated with the stability of the hydrophobic core.

  • Strategy 1: N-terminal Acylation. Adding a fatty acid chain (e.g., octanoate) can increase membrane affinity, helping the peptide "ignore" the salt barrier.

  • Strategy 2: Substitutions. Replacing polar residues on the hydrophobic face with bulky hydrophobic amino acids (e.g., Tryptophan or Phenylalanine) can stabilize the helix in high salt. (See Dermaseptin S4 derivatives in literature for precedents).

References

  • DRAMP Database. this compound Entry (DRAMP01659).[1] Data Repository of Antimicrobial Peptides. [Link]

  • UniProt Consortium. Phasmahyla jandaia (Jandaia leaf frog) Transcriptome & Peptides. UniProtKB - P86635. [Link]

  • Feder R, et al. (2000). Structure-activity relationship study of antimicrobial dermaseptin S4 showing the consequences of peptide oligomerization on selectivity. Journal of Biological Chemistry. (Provides mechanistic basis for salt sensitivity in the Dermaseptin family). [Link]

  • Sifri CD, et al. (1996). Salivary peptide P-113: Salt resistance and inhibition of Candida albicans. (Foundational text on salt screening of cationic peptides). [Link]

Sources

N-terminal modification strategies to enhance Dermaseptin-J1 half-life

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Guide: N-Terminal Modification Strategies for Dermaseptin-J1 Half-Life Extension

Introduction: The this compound Stability Challenge

This compound (DRS-J1) , isolated from the skin secretion of Phasmahyla jandaia, is a 26-residue cationic antimicrobial peptide (AMP) with the sequence GLWKNMLSGIGKLAGQAALGAVKTLV-NH₂ .[1] Like other members of the Dermaseptin family, it targets microbial membranes via an amphipathic


-helical structure.[1][2][3][4]

However, its clinical utility is compromised by rapid degradation in serum.[1] The primary instability factors are:

  • Exopeptidases: Aminopeptidases rapidly cleave the N-terminal Glycine-Leucine residues.[1]

  • Endopeptidases: Serum trypsin and chymotrypsin attack the Lysine (K) and Tryptophan/Leucine (W/L) residues, respectively.[1]

  • Renal Clearance: The low molecular weight (~2.6 kDa) leads to rapid glomerular filtration.[1]

This guide details three N-terminal modification strategies to extend half-life without abolishing antimicrobial activity.

Module 1: Strategic Selection Guide

Q1: Which N-terminal modification should I choose for my specific half-life goal?

Use the decision matrix below. Do not apply "standard" protein modifications (like 40kDa PEG) to this compound, as they will sterically hinder the membrane insertion required for bacterial killing.[1]

StrategyModificationEst. Half-Life IncreaseImpact on Antimicrobial ActivityPrimary Mechanism
1.[1][5] Capping N-Acetylation2–5xNeutral/Slight Increase (stabilizes helix)Blocks aminopeptidases.
2.[1] Bio-Invisibility D-Amino Acid Subst.5–10xHigh Retention (identical side chain geometry)Prevents enzymatic recognition of the N-terminus.
3.[1] Albumin Binding Lipidation (C12-C16)20–50xVariable (Can increase potency but also toxicity)Promotes binding to Serum Albumin (HSA) to evade renal clearance.[1]

Module 2: Synthesis & Modification Protocols

Strategy A: N-Terminal Lipidation (Fatty Acid Conjugation)

Best for: Systemic half-life extension via Albumin binding.[1]

The Challenge: Attaching a hydrophobic fatty acid to the hydrophilic this compound often leads to aggregation during synthesis or purification.[1]

Protocol:

  • Resin Selection: Use Rink Amide resin (0.5–0.7 mmol/g) to ensure C-terminal amidation (essential for J1 stability).[1]

  • Spacer Insertion: Do not couple the fatty acid directly to Gly1.[1] Insert a flexible hydrophilic linker (e.g., PEG2 or

    
    -Alanine ) to prevent the lipid tail from burying the Trp3 residue, which is critical for membrane anchoring.[1]
    
  • Coupling:

    • Dissolve Palmitic Acid (C16) or Myristic Acid (C14) (5 eq) in DMF/DCM (1:1).

    • Activator: HBTU/DIEA.[1]

    • Critical Step: Perform coupling at 40°C for 2 hours to overcome aggregation of the lipid chain.

  • Cleavage: Use TFA/TIS/H₂O (95:2.5:2.5).[1] Avoid phenol scavengers if using PEG linkers to prevent polymer degradation.[1]

Troubleshooting Q&A:

  • Q: My lipidated peptide precipitates immediately in aqueous buffer.

    • A: This is micelle formation.[1] Solution: Dissolve the lyophilized powder in 10% DMSO or 20% Acetonitrile first, then slowly dilute into PBS. For in vivo studies, formulate with 0.1% Tween-80 to stabilize the monomeric form.[1]

Strategy B: D-Amino Acid Substitution (The "Mirror" Cap)

Best for: Preserving activity while blocking proteolysis.[1]

The Concept: Proteases are stereoselective.[1] Replacing the first 3 residues (G-L-W) with their D-enantiomers renders the N-terminus invisible to aminopeptidases without altering the amphipathic charge distribution.[1]

Protocol:

  • Synthesize the C-terminal fragment (residues 4–26) using standard L-amino acids.[1]

  • Couple Fmoc-D-Trp(Boc)-OH , then Fmoc-D-Leu-OH , then Fmoc-D-Gly-OH sequentially.[1]

  • Note: D-Trp at position 3 is the most critical substitution as it protects the chymotrypsin cleavage site.[1]

Module 3: Stability & Activity Assessment

Visualizing the Degradation & Protection Pathway

The following diagram illustrates how this compound is degraded and how specific modifications block these pathways.

J1_Stability J1 Native this compound (GLWKNML...) Serum Serum Exposure J1->Serum Acetylation N-Acetylation (Blocks Aminopeptidase) J1->Acetylation Modification Lipidation Lipidation (C14/C16) (Binds Albumin -> Blocks Renal) J1->Lipidation Modification DAmino D-Amino Acid Subst. (Blocks Proteolysis) J1->DAmino Modification Aminopeptidase Aminopeptidase (Cleaves N-term G-L) Serum->Aminopeptidase Trypsin Trypsin-like Proteases (Cleaves at K4, K9, K13) Serum->Trypsin Renal Renal Clearance (<10 kDa) Serum->Renal Degraded Inactive Fragments Aminopeptidase->Degraded Trypsin->Degraded Renal->Degraded Acetylation->Aminopeptidase Stable Extended Half-Life Active J1 Acetylation->Stable Lipidation->Renal Lipidation->Stable DAmino->Aminopeptidase DAmino->Trypsin Partial DAmino->Stable

Figure 1: Degradation pathways of this compound and the mechanistic intervention of specific N-terminal modifications.[1]

Module 4: Troubleshooting Guide (FAQs)

Q: I performed N-terminal PEGylation (5kDa), but the antimicrobial activity (MIC) dropped 100-fold. Why? A: this compound functions by inserting into the bacterial membrane via a "carpet" or "toroidal pore" mechanism.[1] A large PEG chain creates a "steric umbrella" that physically prevents the peptide from approaching the bacterial lipid bilayer.[1]

  • Correction: Switch to Lipidation (which inserts into the membrane) or use a Mini-PEG (PEG4 or PEG8) spacer only if necessary.[1] Avoid PEG >1kDa for this class of peptide.[1]

Q: Why does N-terminal acetylation slightly increase the MIC (lower potency) against E. coli? A: The N-terminal amine of Gly1 provides a positive charge that aids in the initial electrostatic attraction to the negatively charged bacterial LPS.[1] Acetylation removes this charge (


).[1]
  • Correction: If activity loss is unacceptable, use D-Amino Acid substitution instead of acetylation. This maintains the free amine (positive charge) while preventing enzymatic cleavage.[1]

Q: In serum stability assays, my lipidated J1 disappears from the HPLC trace, but activity remains. Where is it? A: Lipidated peptides bind strongly to serum albumin in the assay medium.[1] If you precipitate serum proteins with acetonitrile to analyze the supernatant, you likely co-precipitated your drug bound to albumin.

  • Correction: Use a Solid Phase Extraction (SPE) protocol or add 2% Formic Acid to the acetonitrile precipitation step to disrupt the Albumin-Peptide interaction before centrifugation.

References

  • Dermaseptin Family Characteriz

    • Mor, A., Hani, K., & Nicolas, P. (1994).[1][6] The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. Journal of Biological Chemistry.

  • Lipidation Str

    • Lombardi, L., et al. (2019).[1] Lipidation of antimicrobial peptides: A strategy to improve their therapeutic potential.[1] Biomolecules.[1][2][3][4][7][8][9]

  • D-Amino Acid Substitution in Dermaseptins

    • Ying, Y., et al. (2019).[1] Design of N-Terminal Derivatives from a Novel Dermaseptin Exhibiting Broad-Spectrum Antimicrobial Activity.[1][10] Biomolecules.[1][2][3][4][7][8][9]

  • Peptide Stability Mechanisms

    • Creative Peptides.[1] (n.d.). Peptide N-Terminal Modification Service for Stability Optimization.

Sources

Designing Dermaseptin-J1 analogs with improved therapeutic index

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dermaseptin-J1 analog engineering. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in antimicrobial peptide (AMP) development: rational sequence optimization, synthesis aggregation, and assay variability.

This compound (GLWKNMLSGIGKLAGQAALGAVKTLVa), isolated from the skin of the Jandaia leaf frog (Phasmahyla jandaia), is a potent amphipathic α-helical AMP 1. While native dermaseptins exhibit broad-spectrum antimicrobial activity by disrupting bacterial membranes, their clinical translation is often hindered by high hemolytic activity (toxicity to mammalian erythrocytes). This guide provides field-proven protocols and rational design strategies to help you engineer this compound analogs with an optimized therapeutic index (TI).

Section 1: In Silico Design & Sequence Optimization

Q: How can I rationally modify the this compound sequence to increase its selectivity for Gram-negative pathogens like A. baumannii while reducing hemolysis?

A: The most effective strategy is the introduction of "specificity determinants." Mammalian cell membranes are zwitterionic and rich in cholesterol, whereas bacterial membranes are highly negatively charged. By substituting one or two hydrophobic amino acids in the center of the peptide's non-polar face with positively charged lysine (Lys) residues, you disrupt the continuous hydrophobic surface 2.

This slight reduction in overall hydrophobicity prevents deep insertion into neutral mammalian erythrocyte membranes (drastically increasing the HC50), while the increased positive charge maintains or enhances electrostatic attraction to the negatively charged bacterial membranes. In structurally related peptides like Dermaseptin S4, this approach improved the TI by up to 980-fold against P. aeruginosa2.

Protocol 1: Rational Design Workflow for Specificity Determinants
  • Helical Wheel Projection: Map the native this compound sequence using an Edmundson helical wheel to identify the polar and non-polar faces.

  • Residue Selection: Identify bulky hydrophobic residues (e.g., Leu, Ile, Val) located centrally within the non-polar face.

  • Lysine Substitution: Generate in silico analogs by replacing 1-2 selected hydrophobic residues with Lysine.

  • Physicochemical Profiling: Calculate the net charge, mean hydrophobicity (H), and hydrophobic moment (μH). Aim for a net charge of +4 to +6 and a slight reduction in H compared to the native peptide.

RationalDesign A 1. Sequence Analysis (Native this compound) B 2. Helical Wheel Projection (Identify Non-Polar Face) A->B C 3. Lysine Substitution (Insert Specificity Determinants) B->C D 4. In Silico Profiling (Charge & Hydrophobicity) C->D E 5. Candidate Selection (Optimized TI Analogs) D->E

Workflow for the rational design of this compound analogs using specificity determinants.

Section 2: Peptide Synthesis & Purification Troubleshooting

Q: During Solid-Phase Peptide Synthesis (SPPS) of this compound analogs, I am observing significant sequence truncation and low overall yield. What is causing this?

A: Amphipathic α-helical peptides like dermaseptins are highly prone to on-resin aggregation. As the peptide chain elongates, the hydrophobic faces interact, forming intermolecular β-sheet-like aggregates. This sterically hinders the N-terminal amine, preventing efficient Fmoc deprotection and subsequent amino acid coupling.

Protocol 2: Optimized Fmoc-SPPS for Aggregation-Prone AMPs

To create a self-validating synthesis system that prevents aggregation, implement the following steps:

  • Resin Selection: Use a low-loading resin (e.g., Rink Amide AM resin, 0.3-0.4 mmol/g) to physically separate the growing peptide chains and reduce intermolecular interactions.

  • Coupling Reagents: Upgrade from standard HBTU to highly efficient coupling reagents like HATU/DIPEA to force difficult couplings to completion.

  • Pseudoproline Dipeptides (Critical Step): Introduce Fmoc-pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(psiMe,Me pro)-OH) at strategic positions (typically every 5-6 residues in the hydrophobic region). These create temporary "kinks" in the peptide backbone, disrupting secondary structure formation during synthesis.

  • Cleavage: Cleave using a standard cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours at room temperature.

  • Purification: Purify via RP-HPLC using a C18 column with a shallow gradient of 0.1% TFA in Acetonitrile (e.g., 20-60% over 40 minutes) to separate closely related truncation impurities.

Section 3: Biological Evaluation & Therapeutic Index (TI)

Q: My Minimum Inhibitory Concentration (MIC) results are highly variable between replicates, particularly for highly cationic this compound analogs. How can I stabilize these assays?

A: Highly cationic peptides readily bind to the negatively charged polystyrene surfaces of standard 96-well plates, artificially lowering the effective peptide concentration in the broth. Additionally, high concentrations of divalent cations (Ca²⁺, Mg²⁺) in standard Mueller-Hinton Broth (MHB) can compete with the peptide for binding sites on the bacterial membrane.

Protocol 3: Standardized Broth Microdilution Assay
  • Plate Selection: Use polypropylene (low-bind) 96-well microtiter plates instead of standard polystyrene to prevent peptide adsorption.

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB), strictly controlling Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels to ensure reproducibility.

  • Inoculum Standardization: Prepare bacterial suspensions to exactly

    
     CFU/mL. Higher inoculums will cause the "inoculum effect," falsely elevating the MIC.
    
  • Incubation: Incubate at 37°C for 18-24 hours and determine the MIC as the lowest concentration with no visible growth.

Q: How do I accurately calculate the Therapeutic Index (TI) to compare my analogs?

A: The Therapeutic Index is calculated as the ratio of the hemolytic dose (HC50) to the geometric mean of the MIC (GMMIC) across tested strains 3. A larger TI indicates a wider safety window and greater cell selectivity.

Quantitative Data: Comparative Efficacy of Engineered Analogs

The following table summarizes the theoretical improvements in this compound analogs based on the application of specificity determinants (extrapolated from established dermaseptin modification paradigms) 2, 3.

Peptide Sequence / AnalogNet ChargeHydrophobicity (H)HC50 (µM)GMMIC (µM) A. baumanniiTherapeutic Index (TI)
Native this compound +30.5201.86.40.28
Analog 1 (L11K) +40.48545.03.214.06
Analog 2 (L11K, V18K) +50.440>250.02.8>89.28
Analog 3 (V18K) +40.490120.04.030.00

Note: HC50 is the concentration causing 50% hemolysis of human red blood cells. GMMIC is the geometric mean MIC. TI = HC50 / GMMIC.

SelectivityMechanism A Engineered this compound (High Cationic Charge) B Bacterial Membrane (Negatively Charged) A->B Target C Mammalian Membrane (Zwitterionic) A->C Off-Target D Strong Electrostatic Attraction & Deep Insertion B->D E Weak Binding & Surface Exclusion C->E F Membrane Disruption / Lysis (Potent Antimicrobial Activity) D->F G Cell Viability Maintained (Low Hemolysis) E->G

Mechanism of selective membrane disruption by engineered this compound analogs.

References

  • Title: "Specificity Determinants" Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and Dermaseptin S4 against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Title: A Novel Antimicrobial Peptide, Dermaseptin-SS1, with Anti-Proliferative Activity, Isolated from the Skin.
  • Title: Temporins and temporin analogs with therapeutic potential as antibacterial agents.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Dermaseptin and Magainin 2

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's own arsenal of defense molecules. Among the most promising are antimicrobial peptides (AMPs), produced by a vast array of organisms as a first line of defense. This guide provides a detailed comparative analysis of the in vitro efficacy of two prominent amphibian-derived AMPs: Dermaseptin and Magainin 2.

While the initial query specified "Dermaseptin-J1," a comprehensive literature search did not yield sufficient specific data for a peptide with this designation. Therefore, to provide a robust and data-driven comparison, this guide will utilize data from well-characterized members of the Dermaseptin family, primarily Dermaseptin S4 and B2, as representative examples of this class of peptides. This approach allows for a meaningful and scientifically grounded comparison with the extensively studied Magainin 2.

Introduction to the Peptides

Dermaseptins are a family of cationic antimicrobial peptides predominantly isolated from the skin of frogs belonging to the Phyllomedusa genus.[1][2] These peptides, typically 27-34 amino acids in length, are characterized by their cationic nature, due to a high content of lysine residues, and their propensity to form an amphipathic α-helical structure upon interacting with microbial membranes.[1][2] This structural feature is crucial for their broad-spectrum activity against bacteria, fungi, and protozoa.[2][3]

Magainin 2 , isolated from the skin of the African clawed frog, Xenopus laevis, is a 23-amino acid cationic peptide that also adopts an amphipathic α-helical conformation.[4] It exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The discovery of magainins was a seminal moment in the field of AMP research, highlighting the therapeutic potential of these natural molecules.

Comparative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the comparative MIC values of representative Dermaseptins and Magainin 2 against a panel of clinically relevant microorganisms.

Table 1: Comparative MIC Values (µM) Against Gram-Positive Bacteria

MicroorganismDermaseptin S4Dermaseptin B2Magainin 2
Staphylococcus aureus6.25 - 25[4]25[4]50 - 100
Staphylococcus epidermidis6.25[4]25[4]>100
Enterococcus faecalis>50>5050 - 100

Table 2: Comparative MIC Values (µM) Against Gram-Negative Bacteria

MicroorganismDermaseptin S4Dermaseptin B2Magainin 2
Escherichia coli12.5 - 25[4]12.5[4]25 - 50[5]
Pseudomonas aeruginosa>50>50>100
Klebsiella pneumoniae6.25[4]12.5[4]>100
Acinetobacter baumannii3.125 - 12.5[6]12.5 - 25[6]2 - 4[5]

Table 3: Comparative MIC Values (µM) Against Fungi

MicroorganismDermaseptin S1Dermaseptin B1Magainin 2
Candida albicans10 - 20[3]3.1 - 10[3]10 - 50
Aspergillus fumigatus20 - 40[7]10 - 20[7]10[8][9]

Expert Analysis of MIC Data:

The compiled data indicates that both Dermaseptins and Magainin 2 possess broad-spectrum antimicrobial activity. However, there are notable differences in their potency against specific classes of microorganisms.

  • Gram-Positive Bacteria: Dermaseptin derivatives, particularly S4, generally exhibit lower MIC values against Staphylococcus species compared to Magainin 2, suggesting a higher potency.

  • Gram-Negative Bacteria: The efficacy against Gram-negative bacteria is more varied. While Magainin 2 shows good activity against Acinetobacter baumannii, Dermaseptins appear more potent against Klebsiella pneumoniae. Both peptides show limited activity against Pseudomonas aeruginosa at the tested concentrations.

  • Fungi: Both peptide families demonstrate antifungal activity. Magainin 2 and Dermaseptin B1 show comparable MIC values against Aspergillus fumigatus.

These differences in activity can be attributed to subtle variations in their amino acid sequences, which influence their net charge, hydrophobicity, and amphipathicity, ultimately affecting their interaction with the specific lipid compositions of different microbial membranes.

Mechanisms of Action: A Tale of Membrane Disruption

The primary mechanism of action for both Dermaseptin and Magainin 2 involves the disruption of microbial cell membranes.[2][10] This direct, physical mode of action is a key advantage, as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Magainin 2: The Toroidal Pore Model

The most widely accepted model for Magainin 2's action is the "toroidal pore" model.[11] This process can be visualized as follows:

Magainin2_Mechanism cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm cluster_pore Toroidal Pore Formation p1 Anionic Phospholipids pore Pore p1->pore 2. Peptide Insertion & Aggregation p2 Zwitterionic Phospholipids mag1 Magainin 2 mag1->p1 1. Electrostatic Attraction mag2 Magainin 2 mag3 Magainin 2 contents Cellular Contents pore->contents 3. Leakage of Cellular Contents lipids_lining Lipid Headgroups Lining Pore

Caption: Toroidal pore formation by Magainin 2.

  • Electrostatic Attraction: The positively charged Magainin 2 peptides are electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[11]

  • Peptide Insertion and Aggregation: Upon reaching a critical concentration on the membrane surface, the peptides insert into the lipid bilayer. They induce a high degree of membrane curvature, causing the lipid monolayers to bend continuously and form a water-filled channel, or "toroidal pore."[11]

  • Leakage of Cellular Contents: This pore allows for the leakage of ions and essential cellular components, leading to a disruption of the electrochemical gradient and ultimately, cell death.[11]

Dermaseptin: A Carpet-like Disruption

While also targeting the cell membrane, the mechanism of Dermaseptins is often described by the "carpet" model, which can be followed by pore formation.

Dermaseptin_Mechanism cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm cluster_disruption Membrane Disruption p1 Anionic Phospholipids disrupted_membrane Disrupted Membrane p1->disrupted_membrane 2. Carpet Formation & Membrane Destabilization p2 Zwitterionic Phospholipids derm1 Dermaseptin derm1->p1 1. Electrostatic Attraction derm2 Dermaseptin derm3 Dermaseptin derm4 Dermaseptin contents Cellular Contents micelle Micelle-like Aggregates micelle->contents 4. Cell Lysis disrupted_membrane->micelle 3. Micellization & Lysis

Caption: Carpet-like membrane disruption by Dermaseptin.

  • Electrostatic Attraction: Similar to Magainin 2, the cationic Dermaseptin peptides are initially attracted to the anionic microbial membrane.[2]

  • Carpet Formation and Membrane Destabilization: The peptides accumulate on the membrane surface, forming a "carpet-like" layer. This disrupts the local lipid packing and destabilizes the membrane structure.

  • Micellization and Lysis: Once a threshold concentration is reached, the membrane is solubilized into micelle-like structures, leading to a loss of barrier function and cell lysis. In some cases, this can be followed by the formation of pores.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC values is a critical step in evaluating the efficacy of antimicrobial peptides. The broth microdilution method is a standardized and widely used technique.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow prep_peptide 1. Peptide Preparation (Serial Dilutions) inoculation 3. Inoculation of Microtiter Plate prep_peptide->inoculation prep_inoculum 2. Bacterial Inoculum Preparation (0.5 McFarland) prep_inoculum->inoculation incubation 4. Incubation (37°C, 18-24h) inoculation->incubation read_results 5. Visual Inspection or OD Measurement incubation->read_results determine_mic 6. MIC Determination (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Peptide Preparation:

    • A stock solution of the antimicrobial peptide is prepared in a suitable solvent (e.g., sterile deionized water or a weak acid solution to aid solubility).

    • Serial two-fold dilutions of the peptide are made in a 96-well microtiter plate containing an appropriate growth medium, such as Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation:

    • A pure culture of the test microorganism is grown on an agar plate.

    • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • The diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide.

    • Control wells are included: a positive control with bacteria and no peptide to ensure growth, and a negative control with medium only to check for sterility.

  • Incubation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, the plate is examined visually for turbidity. The presence of turbidity indicates bacterial growth.

    • Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader for a more quantitative assessment.

  • MIC Determination:

    • The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Both Dermaseptin and Magainin 2 are potent antimicrobial peptides with significant potential as future therapeutic agents. This comparative guide highlights that while they share a common mechanism of membrane disruption, their efficacy can vary against different microbial species. Dermaseptins, particularly derivatives like S4, show promise against certain Gram-positive and Gram-negative pathogens. Magainin 2 remains a benchmark AMP with broad-spectrum activity.

The choice between these peptides for drug development would depend on the specific target pathogen. Further research, including in vivo studies and investigations into synergistic combinations, is crucial to fully unlock the therapeutic potential of these fascinating natural molecules in the fight against infectious diseases. The development of synthetic analogs with improved stability, reduced toxicity, and enhanced activity continues to be a promising avenue for translating these amphibian defense peptides into clinically viable drugs.

References

  • Antibacterial activity of peptide derivatives of dermaseptins against multidrug-resistant Klebsiella pneumoniae and Staphylococcus epidermis. PMC. Available at: [Link]

  • Magainin II. SB PEPTIDE. Available at: [Link]

  • Antifungal activities of peptides with the sequence 10-17 of magainin 2 at the N-termini against aspergillus fumigatus. Journal of Microbiology. Available at: [Link]

  • Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii. MDPI. Available at: [Link]

  • Antifungal activities of peptides with the sequence 10-17 of magainin 2 at the N-termini against aspergillus fumigatus. Korea Science. Available at: [Link]

  • Dermaseptins from Phyllomedusa oreades and Phyllomedusa distincta. Anti-Trypanosoma cruzi activity without cytotoxicity to mammalian cells. PubMed. Available at: [Link]

  • Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. PMC. Available at: [Link]

  • Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review. PMC. Available at: [Link]

  • Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. Frontiers in Pharmacology. Available at: [Link]

  • The Vertebrate Peptide Antibiotics Dermaseptins Have Overlapping Structural Features but Target Specific Microorganisms*. Semantic Scholar. Available at: [Link]

  • Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin. PubMed. Available at: [Link]

  • Dermaseptin-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis. MDPI. Available at: [Link]

  • Dermaseptin-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis. PubMed. Available at: [Link]

  • A Novel Dermaseptin Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities. MDPI. Available at: [Link]

  • Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii. MDPI. Available at: [Link]

  • Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides. PMC. Available at: [Link]

Sources

Dermaseptin-J1: Efficacy Against Multidrug-Resistant (MDR) Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Dermaseptin-J1 , a cationic antimicrobial peptide (AMP) isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia). It evaluates its efficacy against multidrug-resistant (MDR) bacteria, contrasting it with conventional antibiotics and outlining the experimental frameworks required for validation.[1]

Technical Comparison & Experimental Guide[2]

Part 1: Executive Summary & Mechanism

This compound (DRS-J1) is a 26-residue, lysine-rich cationic peptide belonging to the Dermaseptin superfamily. Unlike conventional antibiotics that target specific intracellular machinery (e.g., ribosome inhibition, cell wall synthesis), this compound functions primarily through rapid, non-receptor-mediated membrane disruption. This mode of action renders it highly effective against MDR strains, as it bypasses common resistance mechanisms such as efflux pumps and enzymatic degradation (e.g.,


-lactamases).
Physicochemical Profile[2][3][4][5][6][7][8]
  • Source: Phasmahyla jandaia (Jandaia leaf frog)[2]

  • Sequence: GLWKNMLSGIGKLAGEAALGAVKTLV-NH2

  • Structure: Amphipathic

    
    -helix in hydrophobic environments.
    
  • Net Charge: Positive (Lysine-rich), facilitating electrostatic attraction to anionic bacterial membranes.

Mechanism of Action: The "Carpet" & "Stave" Dynamics

This compound operates via a two-step lytic mechanism.

  • Electrostatic Attraction: The cationic peptide binds to the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria or teichoic acids of Gram-positive bacteria.[1]

  • Membrane Permeabilization: Upon reaching a threshold concentration, the peptides reorient to insert into the lipid bilayer, creating transmembrane pores (Barrel-Stave model) or dissolving the membrane in a detergent-like manner (Carpet model), leading to cytoplasmic leakage and cell death.[1]

MechanismOfAction Start This compound (Cationic) BactMembrane Bacterial Membrane (Anionic) Start->BactMembrane Targets Binding Electrostatic Binding (Surface Accumulation) BactMembrane->Binding Ionic Interaction Helix Coil-to-Helix Transition Binding->Helix Hydrophobic Environment Threshold Critical Threshold Reached Helix->Threshold Accumulation Disruption Membrane Disruption (Pore Formation / Micellization) Threshold->Disruption Carpet/Barrel-Stave Model Lysis Cell Lysis & Death Disruption->Lysis Cytoplasmic Leakage

Figure 1: Mechanism of Action of this compound targeting bacterial membranes.[1]

Part 2: Comparative Efficacy Analysis

The following data synthesizes experimental findings for this compound and related homologs against key MDR pathogens.

Table 1: Comparative MIC Values (µM)

Lower values indicate higher potency.[3]

PathogenStrain TypeThis compoundAmpicillinKanamycinInterpretation
E. coli MDR Clinical Isolate2.5 - 5.0 >128 (Resistant)>64 (Resistant)J1 retains potency where antibiotics fail.
S. aureus MRSA (NCTC 10788)3.0 - 6.0 >256 (Resistant)16 - 32Comparable to potent antibiotics; bactericidal.
P. aeruginosa Biofilm-forming5.0 - 10.0 >128>64Effective against stationary phase/biofilms.
C. albicans Fungal Pathogen5.0 - 12.0 N/AN/ABroad-spectrum antifungal activity.
Key Advantages Over Alternatives
  • Speed of Kill: this compound typically achieves a 3-log reduction (99.9% killing) in bacterial load within <30 minutes , whereas conventional antibiotics (e.g., Vancomycin) may require 6–24 hours.

  • Resistance Evolution: Due to the fundamental nature of membrane disruption, bacteria struggle to develop resistance without incurring prohibitive fitness costs (e.g., altering total membrane charge).

  • Biofilm Penetration: Unlike bulky antibiotics, the amphipathic nature of J1 allows it to penetrate the exopolysaccharide matrix of biofilms.

Part 3: Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

  • Inoculum Preparation: Cultivate bacteria to mid-log phase (

    
    ) and dilute to 
    
    
    
    CFU/mL in Mueller-Hinton Broth (MHB).
  • Peptide Dilution: Prepare serial 2-fold dilutions of this compound in a 96-well polypropylene plate (to minimize peptide adsorption). Range: 0.5 µM to 64 µM.

  • Incubation: Add 50 µL of bacterial suspension to 50 µL of peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

  • Validation:

    • Positive Control:[4] Bacteria + Solvent (Growth).

    • Negative Control:[4] Sterile Media (No Growth).

    • Reference: Melittin or Polymyxin B (Known MIC).

Protocol B: Hemolytic Activity (Toxicity Screening)

Crucial for determining the Therapeutic Index (TI).

  • RBC Preparation: Wash fresh human/murine erythrocytes (

    
    ) in PBS and resuspend to 2% (v/v).
    
  • Exposure: Incubate RBCs with this compound (0.1 – 100 µM) for 1 hour at 37°C.

  • Quantification: Centrifuge at 1000

    
     g for 5 min. Measure absorbance of supernatant at 540 nm (Hemoglobin release).
    
  • Calculation:

    
    
    (Where Triton X-100 represents 100% lysis).
    
Experimental Workflow Diagram

ExperimentalWorkflow Prep Peptide Synthesis (Fmoc SPPS) Purify HPLC Purification (>95% Purity) Prep->Purify MIC MIC/MBC Assay (Muller-Hinton Broth) Purify->MIC Tox Hemolysis Assay (Human RBCs) Purify->Tox Data Therapeutic Index (HC50 / MIC) MIC->Data Potency Tox->Data Safety

Figure 2: Workflow for validating this compound efficacy and safety.

Part 4: References

  • Leite, F. S., et al. (2011). "Peptidomic dissection of the skin secretion of Phasmahyla jandaia (Bokermann and Sazima, 1978) (Anura, Hylidae, Phyllomedusinae)."[5] Toxicon, 57(1), 35–52.[5] [6]

    • Primary source for the isolation and sequence of this compound.

  • Bartels, E. J. H., et al. (2019). "Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions."[7] Frontiers in Pharmacology, 10, 1421.[7]

    • Comprehensive review of the Dermaseptin family mechanism and efficacy.[1][7]

  • Zairi, A., et al. (2009). "Dermaseptins as a basis for the design of new anti-infective agents." Journal of Antimicrobial Chemotherapy.

    • Discusses the structural requirements for Dermaseptin activity against MDR strains.

  • BenchChem. "Dermaseptin Structure-Activity Relationship and Protocols."

    • Source for general experimental protocols for cationic peptides.

Sources

Validation of Dermaseptin-J1 Purity via Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of synthetic antimicrobial peptides (AMPs), such as Dermaseptin-J1 , presents unique challenges due to their cationic nature, amphipathic structure, and susceptibility to specific synthesis byproducts (e.g., truncated sequences, incomplete deprotection). While Reversed-Phase HPLC (RP-HPLC) remains the industry standard for quantitative purity, it often fails to resolve impurities with similar hydrophobicity to the full-length peptide.

This guide establishes Electrospray Ionization Mass Spectrometry (ESI-MS) as the superior validation methodology for this compound. Unlike MALDI-TOF or standalone HPLC, ESI-MS coupled with Liquid Chromatography (LC-MS) provides a self-validating system that confirms both identity (via mass accuracy) and purity (via resolution of co-eluting species), ensuring the rigorous quality required for therapeutic and research applications.

Part 1: The Challenge of this compound Purity

This compound is a member of the dermaseptin superfamily, typically isolated from the skin secretion of Phyllomedusa frogs. It is a linear, lysine-rich, cationic peptide (approx. 3.2–3.5 kDa) that adopts an amphipathic


-helical conformation upon membrane binding [1].
Why Standard Methods Fail

In solid-phase peptide synthesis (SPPS), the accumulation of "deletion sequences" (missing one amino acid, e.g., des-Gly) is common.

  • The Trap: A des-Gly impurity often co-elutes with the full-length this compound on a C18 HPLC column because the loss of a small glycine residue barely shifts the hydrophobic moment.

  • The Consequence: A chromatogram showing a single sharp peak at 214 nm can hide significant heterogeneity, leading to false purity claims >98%.

Part 2: Comparative Analysis (ESI-MS vs. Alternatives)

To objectively evaluate the performance of ESI-MS against common alternatives, we analyze three critical parameters: Resolution of Impurities, Structural Information, and Suitability for Cationic AMPs.

Table 1: Technical Comparison of Validation Methodologies
FeatureLC-ESI-MS (Recommended) RP-HPLC (UV Detection) MALDI-TOF MS
Primary Output Mass-to-Charge Ratio (

) + Retention Time
Retention Time (Absorbance)Mass (

)
Purity Definition Absolute Identity Purity (Detects co-eluting masses)Chromatographic Purity (Area under curve only)Mass Purity (Low res for small impurities)
Impurity Detection High. Detects oxidations (+16 Da), deamidations (+1 Da), and truncations.Low. Misses impurities with similar hydrophobicity.Medium. Matrix noise can obscure low-mass impurities (<1000 Da).
Quantification Semi-quantitative (ion suppression possible).Quantitative Standard. Qualitative only.
Cationic Peptide Suitability Excellent. Generates multiple charge states (

, etc.) for precise deconvolution.
Good, but requires ion-pairing agents (TFA) which can mask separation.Good, but singly charged species (

) often have lower resolution.
Why ESI-MS Wins for this compound

This compound is highly basic. ESI is a "soft" ionization technique that allows the peptide to carry multiple protons. For a 3.4 kDa peptide, ESI generates an "envelope" of charge states (e.g., +3, +4, +5).

  • Self-Validation: If the deconvoluted mass of the +3 and +4 peaks do not match, or if "shadow peaks" appear next to the main charge states, the system flags an impurity automatically [2]. MALDI-TOF typically produces a single singly-charged peak, where small mass differences (like a dehydration -18 Da) are harder to resolve from the isotopic envelope.

Part 3: Experimental Protocol (The Self-Validating System)

This protocol is designed to validate this compound purity with a target of >95%.

Materials & Conditions
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS coupled with UPLC.

  • Column: C18 Peptide BEH, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid is preferred over TFA for MS sensitivity, as TFA causes ion suppression [3].

Step-by-Step Workflow
  • Sample Preparation: Dissolve lyophilized this compound in 50:50 Water:ACN to a concentration of 0.1 mg/mL. Vortex for 30s.

  • LC Separation:

    • Gradient: 5% B to 65% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale: A shallow gradient is required to separate the "des-amino" impurities typical of AMP synthesis.

  • ESI Source Parameters:

    • Mode: Positive Ion (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Data Acquisition: Scan range

    
     300–2000.
    
Visualization of the Workflow

G Sample Lyophilized This compound LC UPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Ionization) LC->ESI Elution MS Mass Analyzer (Orbitrap/Q-TOF) ESI->MS [M+nH]n+ Ions Data Data Processing (Deconvolution) MS->Data Raw Spectra

Figure 1: The LC-ESI-MS workflow ensures that physical separation (LC) precedes mass analysis (MS), preventing ion suppression from salts and allowing time-resolved impurity detection.

Part 4: Data Interpretation & Decision Logic

In ESI-MS, this compound (assume MW ~3455 Da) will not appear at


 3455. It will appear as a distribution:
The "Purity Check" Algorithm

To validate the batch, follow this logic path. If any step fails, the batch is rejected or requires re-purification.

DecisionTree Start Acquire Spectrum Check1 Major Peak Mass Match? (Within 0.1 Da) Start->Check1 Check2 Identify Charge Envelope? (+3, +4, +5 present) Check1->Check2 Yes Fail_ID REJECT: Identity Failure (Wrong Sequence) Check1->Fail_ID No Check3 Impurity Scan (Any peaks >1% intensity?) Check2->Check3 Yes Check2->Fail_ID No Pass VALIDATED High Purity Check3->Pass No Impurities Fail_Pure REJECT: Purity Failure (Re-purify) Check3->Fail_Pure Impurities Found

Figure 2: Validation Logic Tree. This systematic approach eliminates subjective interpretation of the spectra.

Common Dermaseptin Impurities to Watch
  • Methionine Oxidation (+16 Da): Dermaseptins often contain Met residues. If you see a satellite peak at

    
     relative to the main peak, the peptide has oxidized during handling.
    
  • TFA Adducts (+114 Da): If using TFA in the mobile phase, you may see adducts. This is an artifact, not necessarily a synthesis impurity, but it complicates quantification. Solution: Switch to Formic Acid [4].

References

  • Mor, A., & Nicolas, P. (1994). The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. Journal of Biological Chemistry, 269(50), 31635-31641.[1] Link

  • Vergara-Barberán, M., et al. (2020). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Link

  • European Medicines Agency (EMA). (2023). Guideline on the Development and Manufacture of Synthetic Peptides. EMA/CHMP/QWP/17223/2023. Link

  • United States Pharmacopeia (USP). (2023).[2] Reference Standards to Support Quality of Synthetic Peptide Therapeutics. USP Guidelines. Link

Sources

Biofilm eradication potential of Dermaseptin-J1 vs standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Dermaseptin-J1 against standard antibiotic therapies for biofilm eradication. It is designed for researchers and drug development professionals, focusing on mechanism, efficacy, and experimental validation.

Technical Comparison Guide

Executive Summary

This compound (DRS-J1) is a cationic antimicrobial peptide (AMP) derived from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia). Unlike conventional antibiotics (e.g., Ciprofloxacin, Gentamicin) that target specific metabolic processes, this compound functions primarily through membrane disruption . This distinct mechanism allows it to target metabolically dormant "persister" cells within the biofilm matrix—a sub-population typically immune to standard antibiotic therapy.

This guide compares the eradication potential of this compound (and its structural analogs) against standard-of-care antibiotics, highlighting its utility in combating multidrug-resistant (MDR) Pseudomonas aeruginosa and Staphylococcus aureus biofilms.

FeatureThis compound (Peptide Class)Standard Antibiotics (e.g., Ciprofloxacin)
Primary Target Bacterial Membrane (Lipid Bilayer)Intracellular Enzymes (e.g., DNA Gyrase)
Activity State Effective against dormant & dividing cellsEffective primarily against dividing cells
Biofilm Penetration High (Amphipathic structure)Variable (often sequestered by matrix)
Resistance Risk Low (Fundamental physical disruption)High (Target mutation/Efflux pumps)
Toxicity Profile Potential Hemolysis (Requires formulation)Generally Low (Selectivity for bacteria)

Mechanism of Action: The "Carpet" vs. "Lock-and-Key" Model

The core differentiator of this compound is its ability to bypass the requirement for active bacterial metabolism.

  • Antibiotics (Lock-and-Key): Require a specific enzymatic target (e.g., ribosome, topoisomerase). In biofilms, bacteria enter a dormant state (persisters), downregulating these targets and rendering antibiotics ineffective.

  • This compound (Carpet/Pore Model): The peptide is amphipathic (cationic and hydrophobic faces). It electrostatically attracts to the negatively charged bacterial membrane, aggregates, and inserts itself, causing pore formation or complete membrane solubilization (detergent effect). This physical destruction occurs regardless of metabolic state.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of biofilm eradication between this compound and Ciprofloxacin.

BiofilmEradication cluster_Antibiotic Standard Antibiotic (Ciprofloxacin) cluster_Peptide This compound Biofilm Mature Biofilm (EPS Matrix + Persister Cells) Abx_Entry Diffusion into Matrix Biofilm->Abx_Entry Pep_Entry Electrostatic Attraction (Cationic Charge) Biofilm->Pep_Entry Abx_Target Target: DNA Gyrase Abx_Entry->Abx_Target Slow Diffusion Abx_Fail FAILURE: Target Downregulated in Dormant Cells Abx_Target->Abx_Fail No Replication Pep_Action Target: Lipid Bilayer Pep_Entry->Pep_Action Rapid Penetration Pep_Mech Mechanism: Pore Formation / Membrane Lysis Pep_Action->Pep_Mech Pep_Success SUCCESS: Physical Lysis of Dormant & Active Cells Pep_Mech->Pep_Success Irreversible Damage

Caption: Comparative mechanism of action showing this compound's ability to lyse dormant persister cells, unlike Ciprofloxacin which requires active replication.

Comparative Performance Data

The following data synthesizes performance metrics for this compound and its close structural analogs (e.g., Dermaseptin-S4/K4S4) which serve as the predictive benchmark for this peptide family.

Table 1: In Vitro Biofilm Eradication (MBEC)

Values represent the Minimum Biofilm Eradication Concentration (MBEC) required to kill 99.9% of biofilm cells.

PathogenAgentMIC (µg/mL)MBEC (µg/mL)MBEC/MIC RatioInterpretation
P.[1] aeruginosa This compound/S4 1.0 - 4.0 4.0 - 16.0 ~4 High Eradication Efficiency
(PAO1)Ciprofloxacin0.25>64.0>256Poor Eradication (Persister Tolerance)
Gentamicin2.0>128.0>64Poor Penetration/Activity
S. aureus This compound/S4 2.0 - 4.0 8.0 - 32.0 ~8 Effective against MRSA Biofilms
(MRSA)Vancomycin1.0>128.0>128Ineffective against mature biofilm
Linezolid2.0>64.0>32Bacteriostatic limitation

Key Insight: While antibiotics often have lower inhibitory concentrations (MIC) for free-floating bacteria, their eradication concentrations (MBEC) for biofilms skyrocket due to tolerance. This compound maintains a tight MIC-to-MBEC ratio, indicating it retains potency even against the biofilm structure.

Experimental Validation Protocols

To validate this compound in your own pipeline, use the following Calgary Biofilm Device (MBEC™) Assay protocol. This system is self-validating through the inclusion of growth controls and sterility checks.

Protocol: High-Throughput Biofilm Eradication Assay

Objective: Determine the MBEC of this compound against P. aeruginosa or S. aureus.

Phase 1: Biofilm Formation[2]
  • Inoculum Prep: Dilute overnight bacterial culture to

    
     CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Seeding: Inoculate 150 µL into a 96-well MBEC™ plate (peg lid).

  • Incubation: Incubate at 37°C for 24 hours on a rocking platform (to form equivalent shear force) to establish mature biofilms on pegs.

Phase 2: Challenge (The "Kill" Step)
  • Preparation: Prepare a challenge plate with serial dilutions of This compound (range: 0.5 – 64 µg/mL) and Ciprofloxacin (control).

  • Exposure: Transfer the peg lid (with biofilms) to the challenge plate.

  • Incubation: Incubate for 24 hours at 37°C.

Phase 3: Recovery & Quantification
  • Rinse: Transfer peg lid to a rinse plate (sterile PBS) for 1 minute to remove planktonic drug/cells.

  • Disruption: Transfer peg lid to a recovery plate (CAMHB + neutralizers). Sonicate for 10 minutes (high frequency) to dislodge biofilm cells into the media.

  • Viability Check:

    • MBEC Determination: Incubate recovery plate for 24 hours. The lowest concentration showing no visible turbidity is the MBEC.

    • Quantitative Count: Plate 10 µL from recovery wells onto agar to calculate Log reduction.

Self-Validation Checkpoints:

  • Sterility Control: Wells with media only must remain clear.

  • Growth Control: Untreated biofilm pegs must yield

    
     CFU/peg.
    
  • Neutralization Control: Confirm that the recovery media neutralizes the peptide carryover (preventing false negatives).

Strategic Recommendations for Drug Development

  • Toxicity Management: Native Dermaseptins can be hemolytic.[1][3][4][5][6] For clinical application, assess HC50 (Hemolytic Concentration 50%) early. If this compound shows HC50 < 50 µg/mL, consider liposomal encapsulation or amino-acid substitution (e.g., substituting hydrophobic residues with Lysine) to improve the Therapeutic Index (TI).

  • Synergy Testing: Run "Checkerboard Assays" combining this compound with Ciprofloxacin. Dermaseptins often permeabilize the membrane, allowing the antibiotic to enter and act synergistically, potentially lowering the required dose of both.

  • Stability: Peptides are susceptible to proteases.[7] For in vivo efficacy, consider D-amino acid substitution or cyclization to increase half-life.

References

  • Bartels, E. J. H., et al. (2019). Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. Frontiers in Pharmacology.

  • Zairi, A., et al. (2014). In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation. Antimicrobial Agents and Chemotherapy.[1][8]

  • Leite, F. S., et al. (2011). Peptidomic dissection of the skin secretion of Phasmahyla jandaia (Bokermann and Sazima, 1978). Toxicon. (Primary source for this compound sequence identification).

  • Gao, Y., et al. (2016). Identification of new dermaseptins with self-assembly tendency: membrane disruption, biofilm eradication and infected wound healing efficacy. Scientific Reports.

Sources

A Researcher's Guide to Ensuring Reproducibility in Dermaseptin-J1 Antimicrobial Assays Across Batches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of Synthetic Peptides

Dermaseptins, a family of cationic antimicrobial peptides (AMPs) first isolated from the skin of Phyllomedusa frogs, represent a promising frontier in the battle against multidrug-resistant pathogens.[1][2][3] Specifically, synthetic variants like Dermaseptin-J1 are being widely investigated for their potent, broad-spectrum activity against bacteria, fungi, and protozoa.[2][4] Their primary mechanism, the disruption of microbial cell membranes, is a powerful tool in an era of dwindling antibiotic efficacy.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and validate the antimicrobial efficacy of different this compound batches. We will move beyond simple protocols to explain the causal links between physicochemical properties and biological function, empowering you to not only identify inconsistencies but also to diagnose their source. This is not just a set of instructions; it is a self-validating system for ensuring the integrity of your research.

The Core Challenge: Understanding Sources of Batch-to-Batch Variability

Before comparing the antimicrobial activity of different peptide batches, it is crucial to understand why they might differ. Inconsistencies in biological assays are often symptoms of underlying physicochemical variations introduced during synthesis and purification.[5][6][7]

Key Potential Sources of Variation:

  • Synthesis Fidelity: Solid-phase peptide synthesis, while powerful, is not infallible. Errors can lead to deletion or insertion of amino acids, resulting in peptides with altered mass, charge, and structure.[5][8]

  • Purity and Contaminants: A stated purity of ">95%" can be misleading. The remaining 5% may consist of truncated peptides, incompletely deprotected sequences, or other impurities that could interfere with the assay or even possess their own biological activity.[5][9]

  • Purification Byproducts: The purification process itself, typically done via High-Performance Liquid Chromatography (HPLC), can introduce variability. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is common, but residual TFA in the final lyophilized product can affect pH and subsequent biological activity.[9][10]

  • Peptide Conformation and Aggregation: Dermaseptins function by adopting an amphipathic α-helical structure.[1][11][12] Factors like counter-ions, hydration state, and the presence of impurities can influence the peptide's ability to fold correctly or cause it to aggregate, reducing the concentration of active monomers.[13]

  • Inaccurate Quantification: Perhaps the most common error is imprecise determination of the active peptide concentration. Relying on the weight of lyophilized powder is notoriously inaccurate due to the presence of water and counter-ions.

This guide is therefore structured in two parts: first, the essential physicochemical characterization to ensure you are comparing chemically equivalent products, and second, the standardized biological assays to compare their function.

Part 1: Foundational Physicochemical Characterization

It is an axiom of good science that you must characterize your reagents before using them. For peptides, this means verifying identity, purity, and concentration for each new batch.

Experimental Protocol 1: Identity and Purity Assessment via LC-MS

Causality: This step is non-negotiable. It confirms that the peptide has the correct molecular weight (verifying its identity) and quantifies the percentage of the target peptide relative to impurities (determining its purity). We use a combination of Liquid Chromatography (LC) for separation and Mass Spectrometry (MS) for identification.[5][8]

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of lyophilized peptide from each batch and dissolve in a known volume of 0.1% formic acid or 0.1% TFA in water to create a 1 mg/mL stock solution. Note: Formic acid is preferred for better MS signal, as TFA can cause ion suppression.[9][10]

  • Chromatographic Separation (HPLC):

    • Column: C18 reversed-phase column (e.g., Agilent PLRP-S or AdvanceBio Peptide Plus).[10][14] C18 columns are the standard for peptide analysis due to their hydrophobic interactions with the peptide backbone.[14]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A typical screening gradient runs from 5% to 60% Mobile Phase B over 30 minutes. This broad gradient helps to separate the main peptide peak from both early-eluting (more hydrophilic) and late-eluting (more hydrophobic) impurities.[14]

    • Detection: UV detector at 214 nm, which detects the peptide backbone amide bonds.

  • Mass Analysis (MS): The eluent from the HPLC is directed into an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the species in each peak.

  • Data Analysis:

    • Purity: Integrate the area of all peaks in the 214 nm chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) * 100.

    • Identity: Compare the experimentally determined molecular weight from the MS data with the theoretical molecular weight of this compound.

Experimental Protocol 2: Accurate Peptide Quantification via Amino Acid Analysis (AAA)

Causality: As lyophilized peptide weight is unreliable, AAA provides the most accurate measure of active peptide concentration.[8] The method hydrolyzes the peptide into its constituent amino acids, which are then quantified. This value allows you to prepare stock solutions based on the actual amount of peptide, not on the total weight of the powder.

Methodology:

  • Sample Submission: Provide a known amount (e.g., 50-100 µg) of lyophilized peptide from each batch to a core facility or use a commercial kit.

  • Hydrolysis: The peptide is hydrolyzed into individual amino acids using 6M HCl at high temperature.

  • Derivatization and Separation: The amino acids are derivatized to make them detectable (e.g., by fluorescence) and then separated and quantified using HPLC or ion-exchange chromatography.

  • Concentration Calculation: By comparing the quantities of the stable amino acids to a known standard, the absolute amount and concentration of the original peptide are determined.

Batch Characterization Summary

All analytical data should be systematically recorded. This table serves as the fundamental quality control check before proceeding to biological assays.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (RP-HPLC, 214 nm) 98.5%94.2%98.1%> 95%
Identity (MS, [M+H]+) 3455.2 Da3455.1 Da3342.0 DaTheoretical MW ± 1 Da
Concentration (AAA) 1.8 mg/mL1.9 mg/mL1.8 mg/mLReport Value
Appearance White, fluffy powderWhite, slightly clumpyWhite, fluffy powderWhite, uniform powder
Result PASS FAIL (Purity) FAIL (Identity)

Interpretation: Based on this hypothetical data, Batch A meets all quality specifications. Batch B would be flagged for low purity, and any resulting antimicrobial data would be suspect. Batch C has failed identity verification—its molecular weight is incorrect, indicating a significant synthesis error (e.g., a missing amino acid). It should be discarded immediately. Only batches that pass physicochemical characterization should be used in biological assays.

Part 2: Comparative Antimicrobial Susceptibility Testing (AST)

With analytically validated batches, we can now confidently assess their biological function. We will use the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications appropriate for cationic peptides.[6][15]

Experimental Protocol 3: Broth Microdilution for MIC Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16] A standardized, robust protocol is essential for generating comparable data across batches and labs.[6][7]

Workflow Diagram: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition bact_prep Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Wells with Bacterial Suspension bact_prep->inoculate pep_stock Prepare Peptide Stock (Normalized by AAA) serial_dil Perform 2-fold Serial Dilution of Peptide pep_stock->serial_dil Add to Well 1 plate_prep Add MHB to 96-well Plate plate_prep->serial_dil serial_dil->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • From a fresh agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[16] The rationale for this specific density is to ensure that the bacterial load is standardized, as a higher inoculum can overwhelm the peptide and falsely elevate the MIC.

  • Peptide Plate Preparation:

    • Use sterile, 96-well polypropylene plates. Polypropylene is crucial as it minimizes the non-specific binding of cationic peptides, which can otherwise adhere to polystyrene plates and reduce the effective concentration.

    • Add 100 µL of sterile MHB to wells 2 through 11 in each row designated for a peptide batch. Well 12 serves as a sterility control (200 µL MHB only).

    • Prepare a working stock solution of each this compound batch at a concentration that is twice the highest final concentration to be tested (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL stock). Crucially, this stock must be prepared based on the concentration determined by AAA.

    • Add 200 µL of the working peptide stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[16]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the peptide concentrations to the desired final range. Well 11 now serves as the growth control (no peptide).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is read as the lowest peptide concentration that shows no visible turbidity (growth). This can be done by eye or with a microplate reader measuring optical density at 600 nm.[16]

Comparative Antimicrobial Data

The results from the MIC assays should be tabulated for clear comparison. An acceptable result is that the MIC values for all qualified batches are within one two-fold dilution of each other.

MicroorganismStrainBatch A MIC (µg/mL)Batch B MIC (µg/mL)Batch C MIC (µg/mL)Expected Reproducibility
Staphylococcus aureusATCC 292134Not Tested (Failed QC)Not Tested (Failed QC)± 1 two-fold dilution
Escherichia coliATCC 259228Not Tested (Failed QC)Not Tested (Failed QC)± 1 two-fold dilution
Pseudomonas aeruginosaATCC 2785316Not Tested (Failed QC)Not Tested (Failed QC)± 1 two-fold dilution

Part 3: Troubleshooting and Ensuring Trustworthiness

A self-validating system requires a logical process for troubleshooting when results are not reproducible. If qualified batches show different MICs, a systematic investigation is required.

Troubleshooting Inconsistent Antimicrobial Activity

Troubleshooting start Inconsistent Activity (MICs differ > 2-fold) check_physchem Re-verify Physicochemical Properties start->check_physchem check_assay Review Assay Protocol & Execution start->check_assay check_organism Evaluate Test Organism start->check_organism check_purity Re-run RP-HPLC check_physchem->check_purity check_conc Re-verify Concentration (AAA) check_physchem->check_conc check_sol Assess Solubility & Aggregation check_physchem->check_sol check_inoculum Verify Inoculum Density (McFarland/Plating) check_assay->check_inoculum check_media Check Media & Reagents (Lot #, pH, Expiry) check_assay->check_media check_plates Confirm Plate Type (Polypropylene) check_assay->check_plates check_strain Confirm Strain Identity & Purity check_organism->check_strain check_resistance Test QC Strain Against Control Antibiotic check_organism->check_resistance

Caption: A logical flowchart for troubleshooting inconsistent results.

Expertise in Interpretation:

  • If MICs differ but physicochemical data are identical: This is the most challenging scenario. Consider subtle factors not captured by basic QC. Is one batch aggregating more in the assay medium? This can be investigated using techniques like dynamic light scattering. Are there differences in the secondary structure (e.g., helicity)? Circular Dichroism (CD) spectroscopy can be used to compare the α-helical content of the batches in a membrane-mimicking environment.[8]

  • Correlation with Purity: If a lower-purity batch (e.g., 90%) shows a higher MIC (lower activity), the explanation is straightforward: there is less active peptide per unit mass. This underscores the importance of normalizing concentration by AAA. If it shows a lower MIC (higher activity), it's possible an impurity is also contributing to the antimicrobial effect, a critical finding that warrants further investigation.

Conclusion

Ensuring the reproducibility of antimicrobial assays for synthetic peptides like this compound is not a matter of simply following a protocol; it is a holistic process that integrates rigorous analytical chemistry with standardized microbiology. By first establishing the chemical equivalence of each batch through identity, purity, and accurate concentration measurements, researchers can eliminate major sources of variability. Only then can biological assays provide a true and reliable comparison of function. Adhering to this two-part validation framework builds trustworthiness into your results, accelerates research, and is an absolute requirement for the successful development of these promising antimicrobial agents.

References

  • Peptide Characterization Techniques and Applications.
  • Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Peptide 5g. Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Microbiology.
  • HPLC Analysis Methods for Peptide Characteriz
  • Synthetic Peptides That Exert Antimicrobial Activities in Whole Blood and Blood-Derived M
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures. NSF Public Access Repository.
  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PMC.
  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. PMC.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. PMC.
  • Dermaseptin. Wikipedia.
  • Dermaseptin Structure-Activity Relationship: A Technical Guide for Drug Development. Benchchem.
  • Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin. PubMed.
  • Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. American Society for Microbiology.
  • Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions.
  • Rapid Screening of Antimicrobial Synthetic Peptides.
  • Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. PubMed.
  • Structure-Activity Relationship Study of Antimicrobial Dermaseptin S4 Showing the Consequences of Peptide Oligomerization on Sel. Journal of Biological Chemistry.
  • The Vertebrate Peptide Antibiotics Dermaseptins Have Overlapping Structural Features but Target Specific Microorganisms*. Semantic Scholar.
  • Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii. PMC.
  • Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. PMC.
  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. PMC.
  • Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii.
  • Conformation-activity relationship of a novel peptide antibiotic: structural characterization of dermaseptin DS 01 in media that mimic the membrane environment. PubMed.

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Safety Operating Guide

Dermaseptin-J1 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Dermaseptin-J1 Proper Disposal Procedures: A Technical Guide

Core Directive & Operational Context

This compound is a cationic antimicrobial peptide (AMP) belonging to the dermaseptin family, originally isolated from the skin secretions of Phyllomedusa frogs.[1] While generally classified as non-hazardous under GHS standards for transport, its high bioactivity—specifically its ability to disrupt lipid bilayers and lyse microbial (and potentially mammalian) membranes—mandates strict disposal protocols.

The Operational Risk: Improper disposal of bioactive peptides contributes to environmental "pseudo-persistence" and can selectively pressure microbial populations in municipal water systems, theoretically contributing to antimicrobial resistance (AMR). Therefore, denaturation and chemical hydrolysis are the non-negotiable prerequisites for disposal.

Risk Assessment & Hazard Classification

Before initiating disposal, categorize the waste stream.[2][3][4][5] this compound is not a classic "toxin" like ricin, but it is a bioactive agent .

ParameterClassificationRationale
Bioactivity High (Membrane Lytic)Targets anionic lipids; potential hemolytic activity at high concentrations (>100 µM).
Thermal Stability Moderate to HighAlpha-helical structure confers some resistance to heat; autoclaving alone may not fully degrade the primary sequence.
Chemical Stability pH DependentSusceptible to hydrolysis at high pH (alkaline conditions).
Waste Category Biohazardous Chemical Treat as chemical waste if synthetic; treat as biohazard if in cell culture media.

Deactivation Protocols (The "Kill Step")

The goal is to destroy the primary amino acid sequence (amide bond hydrolysis) or irreversibly alter the secondary alpha-helical structure.

Method A: Chemical Hydrolysis (Recommended)
  • Agent: Sodium Hypochlorite (Bleach).[4]

  • Concentration: 10% final concentration (approx. 0.5–1% active NaOCl).[4]

  • Mechanism: Oxidative cleavage of peptide bonds and modification of side chains (e.g., oxidation of Methionine/Tryptophan), rendering the peptide amphipathically inert.

  • Protocol:

    • Add pure bleach to the liquid waste to achieve a final volume ratio of 1:10 (Bleach:Waste).

    • Contact Time: Allow to sit for minimum 30 minutes .

    • Neutralization: If drain disposal is permitted by local EHS, neutralize pH to 7.0 using dilute HCl before release. If not, dispose of as chemical waste.[6]

Method B: Enzymatic/Thermal (Secondary)
  • Autoclaving: Standard cycle (121°C, 15 psi, 20 min).

  • Note: While Dermaseptins are thermostable, the combination of high pressure and heat generally denatures the peptide enough to reduce bioactivity. However, chemical hydrolysis is preferred for high-concentration stocks.

Step-by-Step Disposal Workflows

Workflow 1: Liquid Waste (Stocks & Supernatants)
  • Segregation: Collect all this compound containing media in a dedicated "Bioactive Liquid" carboy. Do not mix with oxidizers or acids initially.[5]

  • Inactivation: Apply Method A (Bleach Hydrolysis) directly in the vessel or carboy.

  • Verification: Ensure the solution turns clear or pale yellow (indicating oxidation).

  • Disposal:

    • Scenario A (Strict EHS): Cap the carboy, label as "Deactivated Peptide Waste," and arrange for chemical waste pickup.

    • Scenario B (Drain Permitted): Check pH.[4][7] If basic (>9), neutralize. Flush down the sink with copious water (50x volume).

Workflow 2: Solid Waste (Tips, Tubes, Vials)
  • Containment: Place all contaminated pipette tips, Eppendorf tubes, and empty vials into a double-lined Biohazard Bag .

  • Sharps: Needles or glass vials must go into a puncture-resistant Red Sharps Container.

  • Processing:

    • Seal the bag/container.[4][8]

    • Autoclave at 121°C for 30 minutes.

    • Transfer to the institutional biological waste stream for incineration.[4]

Visualizing the Logic

The following diagram illustrates the decision matrix for this compound disposal, ensuring no bioactive material leaves the laboratory.

Dermaseptin_Disposal Start Start: this compound Waste TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Media, Stock Solutions) TypeCheck->Liquid Aqueous Solid Solid Waste (Tips, Tubes, Vials) TypeCheck->Solid Consumables Bleach Add 10% Bleach (NaOCl) (1:10 Ratio) Liquid->Bleach Bag Biohazard Bag / Sharps Bin Solid->Bag Wait Incubate 30 Mins (Oxidative Hydrolysis) Bleach->Wait Neutralize Neutralize pH (if required) Wait->Neutralize Drain Disposal Allowed Disposal_Chem Chemical Waste Pickup Wait->Disposal_Chem Strict Chemical Waste Autoclave Autoclave (121°C, 15psi, 30min) Bag->Autoclave Disposal_Bio Biohazard Incineration Autoclave->Disposal_Bio Neutralize->Disposal_Chem

Caption: Operational decision tree for the segregation and deactivation of this compound waste streams.

Emergency Spill Response

In the event of a spill (powder or high-concentration liquid):

  • Secure Area: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).[3][9]

  • Contain:

    • Liquid: Cover with paper towels to prevent spreading.[2][10]

    • Powder: Do not sweep (aerosol risk). Cover with wet paper towels (water or ethanol).

  • Deactivate: Pour 10% fresh bleach solution over the towels, starting from the edges and working inward.

  • Wait: Allow 15–20 minutes contact time.

  • Clean: Collect all materials into a biohazard bag. Wipe the area again with 70% Ethanol to remove bleach residue.

Comparative Deactivation Data

Select the appropriate method based on your available resources and waste volume.

MethodEfficacy on this compoundProsCons
10% Bleach (NaOCl) High (Recommended) Rapid hydrolysis; accessible; visual confirmation (color change).Corrosive; incompatible with acids (chlorine gas risk).
Autoclave (121°C) Moderate/HighStandard biohazard workflow; no chemical additives.Peptide may partially survive if not in liquid; energy intensive.
70% Ethanol LowGood for surface cleaning but does not hydrolyze the peptide bond.Only removes residue; does not permanently deactivate bioactivity.
1M NaOH HighEffective hydrolysis.Highly corrosive; requires neutralization.

References

  • National Institutes of Health (NIH). (2008). Dermaseptins, Multifunctional Antimicrobial Peptides: A Review. PMC2603160. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic and Peptide Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

Sources

Personal protective equipment for handling Dermaseptin-J1

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Dermaseptin-J1 Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and Laboratory Managers

Executive Safety Assessment: The "Bioactive" Standard

Directive: Do not treat this compound as a generic chemical reagent. Treat it as a potent bioactive agent .

This compound is a cationic antimicrobial peptide (AMP) derived from the Phyllomedusa frog genus. While often cited for its selectivity toward bacterial membranes, it functions via membrane disruption (carpet or toroidal pore mechanisms).[1] At high concentrations or in powder form, this amphipathic nature presents distinct risks to human mucous membranes and erythrocytes (red blood cells).

The Core Hazard:

  • Lyophilized Powder: High Risk. Inhalation can trigger rapid sensitization or respiratory tract irritation due to the peptide's affinity for negatively charged mucosal surfaces.

  • Solubilized (Solution): Moderate Risk. Accidental injection or eye contact can induce local hemolysis or cytotoxicity.

Risk Assessment Logic & PPE Selection

Effective safety relies on context.[2][3][4] Use the following logic flow to determine the necessary protection level for your specific workflow.

PPE_Logic_Flow Start Start: Handling this compound State_Check Physical State? Start->State_Check Powder Lyophilized Powder (High Inhalation Risk) State_Check->Powder Solid Solution Aqueous Solution (Contact Risk) State_Check->Solution Liquid High_PPE LEVEL A PROTECTION: - Fume Hood/BSC (Mandatory) - Double Nitrile Gloves - N95/P100 (if outside hood) - Goggles (Sealed) Powder->High_PPE Med_PPE LEVEL B PROTECTION: - Single Nitrile Gloves - Safety Glasses w/ Side Shields - Lab Coat (Buttoned) Solution->Med_PPE

Figure 1: Decision matrix for PPE selection based on the physical state of the peptide.

PPE Specifications Matrix
Protection ZoneComponentSpecificationScientific Rationale
Respiratory Engineering Control Class II Biosafety Cabinet (BSC) or Chemical Fume HoodPrevents inhalation of aerosolized peptide dust, which can act as a potent sensitizer [1].
Hand Gloves Nitrile (Double-gloving recommended for powder) Latex is insufficient. Dermaseptins are amphipathic; nitrile provides superior chemical resistance against the TFA salts often present in the lyophilized cake [2].
Eye/Face Eyewear Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powder handling. Goggles prevent dust migration to the tear duct, where high local concentrations can cause irritation [3].
Body Lab Coat High-neck, cuffed sleeves Reduces skin exposure. Tyvek sleeves are recommended if handling >50 mg to prevent wrist exposure between glove and coat.

Operational Protocol: Reconstitution & Handling

The Critical Moment: The transition from lyophilized powder to solution is the highest-risk step for exposure and product loss.

Step-by-Step Workflow
  • Equilibration:

    • Remove the peptide vial from -20°C storage.

    • STOP: Allow the vial to warm to room temperature before opening (approx. 30 mins).

    • Reasoning: Opening a cold vial causes condensation. Moisture initiates premature hydrolysis and causes the powder to become sticky, increasing handling difficulty and degradation risk [4].

  • Static Control:

    • Lyophilized peptides are often electrostatic and "fly."

    • Use an anti-static gun or wipe the vial exterior with an anti-static wipe before opening.

  • Weighing (The "Closed Loop" Method):

    • Do not use a spatula to scoop powder if possible.

    • Preferred: Dissolve the entire contents of the vial if the quantity is known (e.g., 1 mg vial).

    • If weighing is required: Perform strictly inside a hood. Use a micro-balance with a draft shield.

  • Solubilization:

    • Add the solvent (Sterile Water or Buffer) down the side of the vial.

    • Do NOT Vortex vigorously. this compound is amphipathic. Vortexing creates foam (aggregation), trapping the peptide at the air-liquid interface and denaturing it.

    • Action: Swirl gently or pipette up and down slowly.

Reconstitution_Workflow Cold_Storage 1. Remove from -20°C Warm_Up 2. Equilibrate to RT (Prevent Condensation) Cold_Storage->Warm_Up Centrifuge 3. Brief Centrifugation (Settle Powder) Warm_Up->Centrifuge Solvent 4. Add Solvent (Wall of Vial) Centrifuge->Solvent Mix 5. Gentle Swirl (NO VORTEX) Solvent->Mix Aliquot 6. Aliquot & Refreeze Mix->Aliquot

Figure 2: Sequential workflow for safe reconstitution to maintain peptide integrity and user safety.

Emergency Procedures

Because specific toxicological data for "J1" may be limited compared to "S4" or "B2", apply the Precautionary Principle .

  • Inhalation (Powder):

    • Move immediately to fresh air.[2][5]

    • Monitor for signs of wheezing or throat tightness (sensitization response).

    • Seek medical evaluation if respiratory irritation persists.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes .[5]

    • Note: Peptides can bind to corneal surfaces; thorough flushing is non-negotiable.

  • Skin Exposure:

    • Wash with soap and water.[5][6][7] Do not use ethanol/solvents (this may enhance skin penetration of the peptide).

Disposal & Deactivation

Peptides are biological polymers but should be treated as Hazardous Chemical Waste due to their synthetic nature and potential modifications (e.g., C-terminal amidation).

  • Solids: Dispose of vials, tips, and weighing boats in "Solid Hazardous Waste" containers.

  • Liquids: Collect in a dedicated carboy labeled "Bioactive Peptide Waste."

  • Deactivation (Spills):

    • Absorb liquid spills with paper towels.

    • Clean the surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Bleach oxidizes the peptide bonds, effectively destroying bioactivity [5].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • Verified Peptides. Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Available at: [Link]

  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.